2,3-Dimethoxy-1-naphthaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9-5-3-4-6-10(9)11(8-14)13(12)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMHIXLEZHVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540578 | |
| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56252-09-6 | |
| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethoxy-1-naphthaldehyde chemical properties
An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is an aromatic aldehyde featuring a naphthalene core substituted with two methoxy groups and a formyl group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. Its rigid, planar naphthalene scaffold combined with the electronic influence of the methoxy and aldehyde substituents allows for the construction of complex molecular architectures. For researchers in materials science and medicinal chemistry, this compound serves as a pivotal building block for creating novel dyes, molecular sensors, and, most significantly, pharmacologically active agents. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and key applications of this compound for professionals in research and drug development.
Chemical Structure of this compound
Caption: Molecular structure of 2,3-dimethoxynaphthalene-1-carbaldehyde.
Core Physicochemical and Spectroscopic Properties
Accurate characterization of this compound is fundamental for its use in synthesis. The following tables summarize its key physical properties and the expected spectroscopic signatures essential for identity confirmation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 56252-09-6 | [2][3] |
| Molecular Formula | C₁₃H₁₂O₃ | [2][3] |
| Molecular Weight | 216.23 g/mol | [2][3] |
| Appearance | Light yellow to beige solid/powder | [4] |
| Melting Point | 81 °C | [5] |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. | Inferred |
Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the molecule. For a senior scientist, interpreting this data is key to verifying the successful synthesis and purity of the compound before proceeding with further reactions.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the methoxy group protons. The aldehyde proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the δ 7.0-8.5 ppm range, with their specific chemical shifts and coupling patterns determined by their position relative to the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The two methoxy groups (-OCH₃) will each present as a sharp singlet, likely around δ 3.9-4.1 ppm, integrating to three protons each.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end (δ 190-200 ppm).[6] The aromatic carbons will produce a series of signals in the δ 110-160 ppm region. The carbons bearing the methoxy groups will be shifted downfield relative to the unsubstituted carbons. The two methoxy carbons themselves will appear as sharp signals in the δ 55-65 ppm range.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[6] The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Strong C-O stretching bands for the methoxy groups are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (216.23).[8] Common fragmentation patterns may include the loss of a hydrogen atom ([M-H]⁺), a methoxy group ([M-OCH₃]⁺), or the entire aldehyde group ([M-CHO]⁺).
Table 2: Key Spectroscopic Data Summary
| Technique | Key Feature | Expected Range / Value |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |
| Methoxy Protons (-OCH₃) | δ 3.9 - 4.1 ppm (two singlets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |
| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |
| Methoxy Carbons (-OCH₃) | δ 55 - 65 ppm | |
| IR | Aldehyde C=O Stretch | 1670 - 1690 cm⁻¹ (strong) |
| Aromatic C-O Stretch | 1200 - 1275 cm⁻¹ (strong) | |
| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 216 |
Synthesis and Key Reactions
The synthesis of this compound typically involves the introduction of a formyl group onto the 2,3-dimethoxynaphthalene precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.
Vilsmeier-Haack Formylation: A Representative Synthetic Protocol
This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich naphthalene ring. The electron-donating nature of the two methoxy groups activates the ring, directing the formylation to the C1 position.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The addition must be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.
-
Substrate Addition: Dissolve 2,3-dimethoxynaphthalene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization & Extraction: Neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7. The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations.
Precursor for Schiff Bases and Heterocycles
A primary application is in the synthesis of imines (Schiff bases) through condensation reactions with primary amines.[9][10] This reaction is often a gateway to constructing diverse libraries of compounds for drug screening. The resulting imine can be further modified, or the naphthaldehyde itself can participate in multi-component reactions to build complex heterocyclic systems, which are privileged structures in medicinal chemistry.[11]
-
Causality in Experimental Design: The condensation with a primary amine is typically carried out in a protic solvent like ethanol or methanol, often with a catalytic amount of acid. The solvent facilitates proton transfer steps in the mechanism, while the acid catalyst activates the aldehyde carbonyl for nucleophilic attack by the amine. The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus.
Role as a Bioactive Scaffold
The naphthalene ring system is present in many drugs, valued for its ability to engage in π-stacking interactions with biological targets like enzymes and receptors.[1] Derivatives of naphthaldehydes have been investigated for a range of activities, including:
-
Anticancer Agents: The rigid aromatic structure can serve as a core for designing kinase inhibitors or DNA intercalating agents.[12]
-
Antimicrobial Agents: Schiff bases derived from naphthaldehydes have shown promising antibacterial and antifungal properties.
-
Fluorescent Probes: The conjugated π-system of the naphthalene ring makes its derivatives inherently fluorescent. This property is exploited to design chemosensors for detecting ions and molecules in biological systems.[13]
Caption: Role as a precursor in synthesizing functional molecules.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) classifications, this compound may cause serious eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a strategic starting material for creating high-value, complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable component in multi-step syntheses. For scientists and researchers, particularly in the field of drug development, its reactive aldehyde handle and biologically relevant naphthalene core offer a robust platform for generating diverse chemical libraries and pursuing novel therapeutic leads. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [stenutz.eu]
- 6. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]
- 9. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-1-naphthaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2,3-Dimethoxy-1-naphthaldehyde, a key intermediate in the development of various pharmaceutical compounds.[] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic details of relevant formylation reactions, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols. The guide emphasizes scientific integrity, providing a self-validating system for each described protocol and grounding all claims in authoritative references.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures with potential therapeutic applications.[2][3] Its naphthalene core, adorned with methoxy and aldehyde functionalities, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.[4] The strategic placement of the formyl group at the 1-position, activated by the electron-donating methoxy groups at the 2- and 3-positions, makes it a valuable precursor for creating novel pharmaceutical agents.[2][3][5] This guide will explore the primary synthetic strategies for accessing this important intermediate, focusing on the principles of aromatic formylation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [6][7] |
| Molecular Weight | 216.23 g/mol | [6][7] |
| CAS Number | 56252-09-6 | [6][7] |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [6] |
| Melting Point | 81 °C | [8] |
| Appearance | Pale yellow solid | Inferred from general knowledge |
Synthetic Strategies: An Overview of Aromatic Formylation Reactions
The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a fundamental transformation in organic chemistry.[9] Several named reactions have been developed for this purpose, each with its own set of advantages and limitations depending on the substrate. For the synthesis of this compound, the starting material is typically 2,3-dimethoxynaphthalene.[10][11] The electron-rich nature of this substrate makes it amenable to electrophilic aromatic substitution, the core mechanism of most formylation reactions.
The key challenge lies in achieving regioselective formylation at the C1 position. The primary methods that will be discussed are:
-
The Vilsmeier-Haack Reaction: A versatile and widely used method for formylating electron-rich aromatic compounds.[12][13]
-
The Gattermann Reaction: A classic formylation method that utilizes a source of hydrogen cyanide.[14][15][16]
-
Ortho-Formylation of Phenols: While the starting material is not a phenol, related methodologies for directed formylation are relevant.[17][18][19]
-
Other Formylation Methods: A brief overview of other potential but less commonly employed methods like the Duff and Reimer-Tiemann reactions.[20][21][22][23]
Logical Flow of Synthetic Approaches
Caption: Primary synthetic routes to this compound.
The Vilsmeier-Haack Reaction: The Preferred Industrial Route
The Vilsmeier-Haack reaction is arguably the most effective and commonly employed method for the synthesis of this compound. This reaction introduces a formyl group to electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[12][13][24][25][26]
Mechanistic Insights
The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][24]
-
Electrophilic Attack: The electron-rich 2,3-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. The electron-donating methoxy groups strongly activate the naphthalene ring towards this substitution, directing the attack to the ortho and para positions. In this case, the C1 position is highly favored due to electronic and steric factors.
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[12]
Workflow for the Vilsmeier-Haack Reaction
Caption: Stepwise workflow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2,3-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
The Gattermann Reaction: A Classic Alternative
The Gattermann reaction provides another route for the formylation of aromatic compounds.[14][15][16] This reaction typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15] A safer modification of this reaction, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[14][15]
Mechanistic Considerations
The mechanism of the Gattermann reaction involves the in situ formation of an electrophilic species that then attacks the aromatic ring.
-
Formation of the Electrophile: In the presence of a Lewis acid, HCN and HCl react to form formimidoyl chloride, which then generates a highly reactive electrophilic species.
-
Electrophilic Attack: The electron-rich 2,3-dimethoxynaphthalene attacks this electrophile.
-
Hydrolysis: The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde. A detailed experimental procedure for the synthesis of a similar compound, 2,3-dihydroxy-naphthaldehyde, using zinc cyanide highlights the practical application of this methodology.[27]
Comparative Analysis of Formylation Methods
| Reaction | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | High yields, mild conditions, avoids toxic HCN.[13] | Requires anhydrous conditions. |
| Gattermann | HCN/HCl, Lewis Acid or Zn(CN)₂/HCl | Effective for a range of aromatic compounds.[15] | Use of highly toxic HCN is a major drawback.[14] |
| Duff | Hexamethylenetetramine | Suitable for highly activated phenols.[20][23][28] | Generally inefficient and requires high temperatures.[20] |
| Reimer-Tiemann | Chloroform, Base | Primarily used for ortho-formylation of phenols.[21][22] | Often gives low yields and side products.[28][29] |
Other Potential Formylation Strategies
While the Vilsmeier-Haack and Gattermann reactions are the most directly applicable methods, other formylation reactions are worth noting for their specific applications, even if they are not ideal for the synthesis of this compound.
The Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent.[9][20] It is primarily used for the ortho-formylation of phenols and requires strongly electron-donating substituents on the aromatic ring.[20][23] While 2,3-dimethoxynaphthalene is electron-rich, the Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for this type of substrate.[20] Recent developments have explored mechanochemical approaches to the Duff reaction, offering a more sustainable alternative.[30]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[21][22][31] The reactive intermediate is dichlorocarbene.[21][22][31] This reaction is generally not suitable for non-phenolic substrates like 2,3-dimethoxynaphthalene and is often plagued by low yields and the formation of byproducts.[28][29]
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently and reliably achieved through the Vilsmeier-Haack reaction. This method offers high yields, operational simplicity, and avoids the use of highly toxic reagents. While the Gattermann reaction presents a viable, albeit more hazardous, alternative, other formylation methods like the Duff and Reimer-Tiemann reactions are less suitable for this specific transformation. For researchers and drug development professionals, a thorough understanding of the Vilsmeier-Haack reaction mechanism and experimental protocol is paramount for the successful synthesis of this key pharmaceutical intermediate. Future research may focus on developing even more sustainable and atom-economical formylation methods, potentially through catalytic C-H activation strategies.
References
- 2. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. media.neliti.com [media.neliti.com]
- 6. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound [stenutz.eu]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 11. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. collegedunia.com [collegedunia.com]
- 16. byjus.com [byjus.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Duff reaction - Wikipedia [en.wikipedia.org]
- 21. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 25. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 26. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 27. prepchem.com [prepchem.com]
- 28. scholarworks.uni.edu [scholarworks.uni.edu]
- 29. sciencemadness.org [sciencemadness.org]
- 30. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. lscollege.ac.in [lscollege.ac.in]
An In-Depth Technical Guide to the Spectroscopic Profile of 2,3-Dimethoxy-1-naphthaldehyde
Introduction: The Scientific Context of 2,3-Dimethoxy-1-naphthaldehyde
Naphthalene derivatives form the backbone of numerous compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Aryldihydronaphthalenes, a related class, are found in many natural products and bioactive compounds, serving as potential drug leads.[1] The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of electronic, optical, and biological properties. This compound (C₁₃H₁₂O₃, Molar Mass: 216.23 g/mol ) is a member of this versatile family, possessing a reactive aldehyde group and two electron-donating methoxy substituents. These features make it a valuable intermediate for the synthesis of more complex molecules, including chalcones and other heterocyclic systems which are known starting points for drug design.[2]
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. While direct experimental spectra for this specific molecule are not widely published, we can construct a highly accurate and reliable spectroscopic profile by integrating foundational principles of spectroscopy with experimental data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of such molecules.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its interaction with various spectroscopic methods. The key features are:
-
Aromatic Naphthalene Core: A bicyclic aromatic system that will give rise to complex signals in the aromatic region of NMR spectra and characteristic C=C stretching in the IR spectrum.
-
Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, which are readily identifiable in ¹H and ¹³C NMR, respectively. It also produces a strong, characteristic C=O stretching vibration in the IR spectrum.
-
Methoxy Groups (-OCH₃): Two methoxy groups are present, which will produce distinct singlet peaks in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons.
Expected Chemical Shifts (δ) and Splitting Patterns:
-
Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It will appear as a singlet far downfield, typically in the range of δ 9.5 - 10.5 ppm . The singlet multiplicity arises because it has no adjacent protons.
-
Aromatic Protons: The five protons on the naphthalene ring will appear in the aromatic region, generally between δ 7.0 - 9.0 ppm . Their precise shifts and coupling patterns are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The proton at the C4 position is expected to be a singlet, while the protons on the unsubstituted ring (C5-C8) will exhibit more complex splitting (doublets, triplets, or multiplets).
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments. One is ortho to the aldehyde (C2-OCH₃) and the other is meta (C3-OCH₃). While they may have slightly different chemical shifts, they are expected to appear as sharp singlets, each integrating to 3 protons, in the range of δ 3.8 - 4.2 ppm .
Comparative Analysis with Analogous Compounds
To validate these predictions, we can compare them with the experimental data of 1-naphthaldehyde.
| Proton Environment | Predicted (this compound) | Experimental (1-Naphthaldehyde)[3] | Rationale for Differences |
| Aldehyde (-CHO) | ~10.3 ppm (s) | 10.28 ppm (s) | The aldehyde proton's environment is very similar, leading to a nearly identical chemical shift. |
| Aromatic (H8) | ~9.2 ppm (d) | 9.20 ppm (d) | The peri-position to the aldehyde group causes significant deshielding. This effect should be comparable in both molecules. |
| Other Aromatic Protons | 7.2 - 8.0 ppm (m) | 7.5 - 8.0 ppm (m) | The methoxy groups will slightly shield the aromatic protons, potentially causing a minor upfield shift compared to the parent. |
| Methoxy (-OCH₃) Protons | ~3.9 - 4.1 ppm (two s) | N/A | These signals are unique to the substituted compound. |
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Due to the molecule's asymmetry, all 13 carbon atoms in this compound are expected to be chemically distinct, resulting in 13 unique signals.
Expected Chemical Shift Ranges (δ):
-
Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 190 - 195 ppm .[4]
-
Aromatic Carbons: The ten carbons of the naphthalene ring will resonate between δ 110 - 150 ppm . The carbons bearing the methoxy groups (C2, C3) will be shifted downfield due to the oxygen's electronegativity, while other ring carbons will show shifts based on their proximity to the various substituents. Quaternary carbons (those without attached protons) will typically show weaker signals.
-
Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups will appear in the upfield region, typically around δ 55 - 65 ppm .[5]
Comparative Analysis with Analogous Compounds
| Carbon Environment | Predicted (this compound) | Experimental (1-Naphthaldehyde)[4] | Experimental (2,3-Dimethoxynaphthalene)[6] |
| Aldehyde (C=O) | ~194 ppm | 194.1 ppm | N/A |
| Aromatic (C1-C8a) | 110 - 150 ppm | 124.1 - 136.6 ppm | ~106 - 135 ppm |
| Methoxy (-OCH₃) | ~56 ppm | N/A | ~56 ppm |
The comparison shows a strong correlation. The aldehyde carbon shift is expected to be very similar to that in 1-naphthaldehyde. The aromatic region will be more complex, but the overall range is consistent. The methoxy carbon shifts can be reliably predicted from the 2,3-dimethoxynaphthalene analogue.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound will be dominated by vibrations from the aldehyde and aromatic moieties.
Key Diagnostic Absorption Bands:
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected between 1705 - 1685 cm⁻¹ . The conjugation of the carbonyl group with the aromatic naphthalene ring lowers its vibrational frequency compared to a saturated aldehyde (which appears around 1730 cm⁻¹).[7][8]
-
Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as a pair of medium-intensity peaks, one around 2860 - 2800 cm⁻¹ and another, often sharper peak, around 2760 - 2700 cm⁻¹ .[9][10] The appearance of two peaks is often due to Fermi resonance with an overtone of the C-H bending vibration.[10]
-
Aromatic C=C Stretch: Multiple sharp, medium-intensity bands will appear in the 1600 - 1450 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the naphthalene ring.
-
C-O Stretch (Methoxy): Strong absorptions corresponding to the C-O stretching of the methoxy groups are expected in the 1275 - 1200 cm⁻¹ (asymmetric) and 1075 - 1020 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will cause strong absorptions in the fingerprint region, typically below 900 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference Range (Aromatic Aldehydes) |
| Aldehydic C-H Stretch | ~2820 and ~2740 | 2830-2695 cm⁻¹[9] |
| Carbonyl C=O Stretch | ~1700 | 1710-1685 cm⁻¹[9] |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 cm⁻¹ |
| Methoxy C-O Stretch | 1250 and 1050 | 1275-1200 & 1075-1020 cm⁻¹ |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺•): Aromatic aldehydes typically show a strong molecular ion peak.[11] For this compound, this will be observed at m/z = 216 , corresponding to its molecular weight.
-
[M-1]⁺ Peak: A prominent peak at m/z = 215 is expected due to the loss of the aldehydic hydrogen radical (H•), a characteristic fragmentation pathway for aldehydes.[12][13]
-
[M-29]⁺ or [M-CHO]⁺ Peak: Loss of the entire formyl radical (•CHO) can lead to a peak at m/z = 187 .
-
[M-15]⁺ or [M-CH₃]⁺ Peak: Loss of a methyl radical from one of the methoxy groups can result in a peak at m/z = 201 . Subsequent loss of carbon monoxide (CO) from this fragment could yield a peak at m/z = 173.
-
Formation of Acylium Ion: Alpha-cleavage can result in the formation of a stable naphthalenoyl acylium ion at m/z = 215 (loss of H•) or the loss of the naphthalene moiety to form a CHO⁺ ion at m/z = 29 .
The fragmentation of the parent compound, 1-naphthaldehyde, shows a strong molecular ion at m/z 156 and significant fragments at m/z 128 (loss of CO) and 127 (loss of CHO).[14] We can expect a similarly stable molecular ion for the dimethoxy derivative, with additional fragmentation pathways involving the methoxy groups.
Standard Operating Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. CDCl₃ is often the first choice for its versatility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (most modern spectrometers can reference the residual solvent peak).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width that covers the expected range (e.g., 0-12 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals and confirm the structure.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the ¹H NMR signals and reference the chemical shifts to the solvent peak or TMS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary.
-
Label the significant peaks with their wavenumber values.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Alternatively, for a solid probe analysis, a small amount of the solid can be placed directly on the probe.
-
-
Instrument Setup (GC-MS or Direct Infusion):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), develop a suitable temperature program for the GC to ensure the compound elutes as a sharp peak.
-
For direct infusion, inject the sample solution at a constant flow rate.
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
-
Data Acquisition:
-
Acquire data over a suitable mass range (e.g., m/z 20-300) to ensure detection of the molecular ion and relevant fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions, comparing them to known fragmentation mechanisms for aromatic aldehydes.[15]
-
Caption: General workflow for comprehensive spectroscopic analysis.
Conclusion
This guide establishes a detailed and authoritative spectroscopic profile for this compound. By integrating fundamental principles with comparative data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The diagnostic signals—including the downfield aldehyde proton singlet near δ 10.3 ppm, the strong carbonyl IR stretch around 1700 cm⁻¹, and the prominent molecular ion peak at m/z 216—provide a robust signature for the unambiguous identification and characterization of this compound. The provided protocols offer a standardized framework for researchers to obtain high-quality data, ensuring scientific integrity and reproducibility in their synthetic and analytical endeavors.
References
- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. GCMS Section 6.11.4 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde as a Versatile Starting Material in Organic Synthesis
Introduction
In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. 2,3-Dimethoxy-1-naphthaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block. Its unique electronic and steric properties, stemming from the naphthalene core decorated with two methoxy groups and a reactive aldehyde function, make it a privileged scaffold for the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a key starting material. We will delve into its fundamental properties, its role in pivotal synthetic transformations, and its application in the synthesis of medicinally relevant compounds, particularly lignan analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Core Properties and Specifications
A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [1] |
| CAS Number | 56252-09-6 | [2] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Melting Point | 81 °C | [3] |
| Appearance | Solid | - |
| InChIKey | VTUMHIXLEZHVEJ-UHFFFAOYSA-N | [1][3] |
| SMILES | COC1=CC2=CC=CC=C2C(=C1OC)C=O | [1] |
Synthetic Applications: A Gateway to Molecular Complexity
The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. The presence of this group on the electron-rich and sterically defined 2,3-dimethoxynaphthalene core allows for precise and predictable reactivity.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4] The reaction of this compound with a phosphonium ylide provides a reliable route to 1-alkenyl-2,3-dimethoxynaphthalene derivatives. This transformation is fundamental for extending carbon chains and introducing unsaturation, which can be a handle for further functionalization.
The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate fragments to yield the desired alkene and triphenylphosphine oxide.[5]
Caption: Generalized mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of 1-(2-phenylethenyl)-2,3-dimethoxynaphthalene
This protocol describes a representative Wittig reaction using benzyltriphenylphosphonium chloride as the ylide precursor.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red or orange color indicates ylide generation.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.
Carbon-Carbon Bond Formation via Aldol Condensation
The Aldol condensation is another cornerstone reaction in organic synthesis, forming a β-hydroxy carbonyl compound which can then dehydrate to an α,β-unsaturated carbonyl.[6][7] this compound, lacking α-protons, can act as an excellent electrophilic partner in crossed-aldol condensations with enolizable ketones or aldehydes.[8]
This reaction is crucial for synthesizing chalcone-like structures, which are precursors to flavonoids and other biologically active heterocycles.[9] The reaction is typically base-catalyzed, where a base abstracts an α-proton from the ketone to form a nucleophilic enolate.[7]
Caption: Workflow for a base-catalyzed crossed-Aldol condensation.
Experimental Protocol: Synthesis of (E)-1-(2,3-dimethoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.1 equivalents) in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Stir the mixture vigorously for 2-4 hours. A precipitate often forms as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure chalcone derivative.
Keystone in the Synthesis of Lignan Analogs
Lignans are a large class of natural products known for their diverse and potent biological activities, including antitumor, antiviral, and antioxidant properties.[10] Arylnaphthalene lignans, such as podophyllotoxin, are of particular interest in medicinal chemistry.[11][12]
This compound serves as an invaluable precursor for the synthesis of naphthalene analogues of these lignans.[11] The synthetic strategy often involves converting the aldehyde into a more complex side chain which can then undergo cyclization reactions to form the characteristic lactone rings of many lignans.
For example, a common approach is to use the aldehyde in a Stobbe condensation, followed by reduction and cyclization to form the arylnaphthalene lactone core. The specific substitution pattern of this compound pre-installs the required oxygenation on the naphthalene ring, simplifying the overall synthetic sequence. Mn(III)-mediated free radical cyclization cascades have also been employed, starting from the Knoevenagel condensation product of the aldehyde.[10]
Spectroscopic Data for Starting Material Verification
Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis.
| Analysis | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, -CHO), ~8.2-7.4 (m, 5H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~192 (-CHO), ~155-120 (Ar-C), ~60 (-OCH₃), ~56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (EI) | m/z (%): 216 (M⁺), 215 (M⁺-H), 187 (M⁺-CHO) |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: Causes serious eye damage (H318).[1]
-
Precautionary Measures:
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Conclusion
This compound is a powerful and versatile starting material in organic synthesis. Its defined structure and reactive aldehyde group provide a reliable entry point for a range of essential transformations, including Wittig olefinations and Aldol condensations. Its most significant application lies in its role as a key building block for constructing complex, biologically active molecules such as lignan analogs, which are of high interest in medicinal chemistry and drug discovery.[13][14] The straightforward reactivity, coupled with the strategic placement of its methoxy groups, ensures that this compound will remain a valuable tool for synthetic chemists aiming to build molecular complexity with precision and efficiency.
References
- 1. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. magritek.com [magritek.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Naphthalene analogues of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Discovery and History of Naphthaldehyde Compounds
Introduction
Within the vast landscape of organic chemistry, aromatic aldehydes represent a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of a myriad of complex molecules. Among these, naphthaldehydes—characterized by a formyl group (-CHO) attached to a naphthalene bicyclic aromatic system—hold a place of particular distinction. Their unique electronic properties and structural rigidity, conferred by the fused ring system, have made them indispensable building blocks in fields ranging from classical dye chemistry to modern drug discovery and materials science.
This technical guide provides an in-depth exploration of the discovery and history of naphthaldehyde compounds. It traces their origins from the initial isolation of their parent hydrocarbon, naphthalene, to the development of sophisticated synthetic methodologies that enabled their widespread application. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and illustrate the logical progression of scientific inquiry that cemented the role of naphthaldehydes in the chemical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and historical context of these versatile molecules.
Part 1: The Genesis—Discovery and Elucidation of Naphthalene
The story of naphthaldehyde begins not with the aldehyde itself, but with its parent hydrocarbon, naphthalene (C₁₀H₈). The journey to understand this fundamental bicyclic aromatic compound laid the groundwork for all subsequent derivatizations.
From Coal Tar to Crystalline Solid
In the early 1820s, the burgeoning coal gas industry produced vast quantities of coal tar, a complex and odorous byproduct. Chemists of the era saw this residue not as waste, but as a frontier for discovery. In separate but concurrent investigations, a white, crystalline solid with a pungent odor was isolated from the distillation of this tar.[1] In 1821, British physician and chemist John Kidd was the first to comprehensively describe the properties of this substance and its production, proposing the name "naphthaline" because it was derived from naphtha, a broad term for volatile, flammable hydrocarbon liquids at the time.[1][2] This discovery marked the entry of the first polycyclic aromatic hydrocarbon into the chemical lexicon.
Deciphering the Structure
While its isolation was a significant step, the molecular structure of naphthalene remained a puzzle for several decades. It was the renowned scientist Michael Faraday who, in 1826, correctly determined its empirical formula to be C₁₀H₈.[2][3] However, the arrangement of these atoms was a subject of considerable debate. The breakthrough came in 1866 when German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[1][2] This hypothesis was experimentally confirmed three years later by Carl Gräbe, solidifying our understanding of the naphthalene core and paving the way for predictable, targeted synthesis of its derivatives.[1]
Part 2: The Advent of Naphthaldehydes—Pioneering Synthetic Methodologies
With the structure of naphthalene established, the late 19th and early 20th centuries saw a surge in efforts to functionalize its aromatic rings. The introduction of an aldehyde group was a key objective, as it would unlock a wealth of subsequent chemical transformations. This era saw the development of several foundational methods for synthesizing 1-naphthaldehyde and 2-naphthaldehyde, the two constitutional isomers of the compound.
Direct Formylation of Naphthalene
Early strategies focused on the direct introduction of a formyl group onto the naphthalene ring. These methods, while often harsh by modern standards, were revolutionary for their time.
-
The Gattermann Reaction: This reaction involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride.[4] It provided a direct, albeit hazardous, route to formylate the electron-rich naphthalene ring.
-
The Vilsmeier-Haack Reaction: A more versatile and widely adopted method, the Vilsmeier-Haack reaction utilizes a phosphoryl chloride/dimethylformamide (DMF) complex to generate the electrophilic Vilsmeier reagent.[5] This reagent effectively formylates activated aromatic rings, including naphthalene, offering a safer and more efficient alternative to the Gattermann synthesis.
-
Rieche Formylation: Another important method involves the use of dichloromethyl methyl ether in the presence of a Lewis acid such as stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) to introduce the aldehyde functionality.[4]
Indirect Routes: Oxidation and Reduction Pathways
Recognizing the challenges of direct formylation, chemists developed multi-step synthetic sequences starting from more readily available naphthalene derivatives.
-
Oxidation of Methylnaphthalenes: The oxidation of α-methylnaphthalene or β-methylnaphthalene using reagents like selenium dioxide provided a pathway to the corresponding naphthaldehydes.[4][6] This approach leveraged the relative ease of oxidizing a benzylic methyl group.
-
Reduction of Naphthonitriles (Stephen Reaction): The Stephen reaction involves the reduction of a naphthonitrile (e.g., β-naphthonitrile) using stannous chloride (SnCl₂) and HCl to form an aldimine-stannichloride intermediate.[6] Subsequent hydrolysis of this intermediate yields the desired naphthaldehyde. This method proved to be a reliable route, particularly for the synthesis of 2-naphthaldehyde.[6]
-
Reduction of Naphthoyl Chlorides (Rosenmund Reduction): This catalytic hydrogenation of a naphthoyl chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄) offered a controlled method to reduce the acid chloride to an aldehyde without further reduction to an alcohol.[6] The "poison," typically a sulfur-quinoline compound, is crucial for deactivating the catalyst to prevent over-reduction.[6]
The Sommelet Reaction: A Workhorse for 1-Naphthaldehyde
The Sommelet reaction emerged as a particularly effective method for preparing naphthaldehydes from halomethylnaphthalenes.[4] The process involves reacting a chloromethyl- or bromomethylnaphthalene with hexamethylenetetramine.[4][7] The resulting quaternary ammonium salt is then hydrolyzed under acidic conditions to yield the aldehyde. This reaction has been a mainstay in organic synthesis for its reliability and good yields.[4]
Summary of Key Synthetic Methods
| Method | Starting Material | Key Reagents | Isomer Preference | Causality & Key Insights |
| Vilsmeier-Haack | Naphthalene | POCl₃, DMF | Primarily 1-naphthaldehyde | A versatile and milder electrophilic substitution. The regioselectivity is governed by the higher kinetic stability of the intermediate leading to the α-product. |
| Stephen Reaction | Naphthonitrile | SnCl₂, HCl; then H₂O | Depends on nitrile isomer | A reliable reduction that proceeds via an isolable aldimine salt intermediate, preventing over-reduction to the alcohol. |
| Rosenmund Reduction | Naphthoyl Chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Depends on acid chloride isomer | A classic example of catalyst poisoning. The sulfur compound deactivates the palladium catalyst just enough to stop the reaction at the aldehyde stage. |
| Sommelet Reaction | Halomethylnaphthalene | Hexamethylenetetramine; then H₂O, acid | Depends on halide isomer | An elegant method where hexamine acts as both an alkylating agent and, upon hydrolysis, a source of the aldehyde's oxygen atom via a complex mechanism. |
| Reimer-Tiemann | β-Naphthol | CHCl₃, NaOH | 2-Hydroxy-1-naphthaldehyde | Specific for phenols. The reaction proceeds via a dichlorocarbene intermediate, which attacks the electron-rich phenoxide ring, leading to ortho-formylation. |
Part 3: Key Derivatives and Expanding Applications
The development of robust synthetic routes to naphthaldehydes was not an academic exercise; it was driven by their immense utility as chemical intermediates. The aldehyde group is a versatile handle for constructing more complex molecules, leading to a wide array of applications that have evolved significantly over time.
The Dawn of Synthetic Dyes
The late 19th and early 20th centuries were the golden age of synthetic dyes, and naphthalene-based compounds were central to this revolution.[8][9] Naphthaldehydes, and particularly their hydroxylated derivatives like 2-hydroxy-1-naphthaldehyde, became crucial building blocks for azo dyes and other pigments.[10][11] The combination of the naphthalene core as a chromophore and the aldehyde group as a reactive site allowed for the synthesis of dyes with a wide spectrum of colors, improved lightfastness, and better affinity for textiles.[11]
From Pigments to Pharmaceuticals
As synthetic chemistry matured, the focus expanded to biomedical applications. The rigid naphthalene scaffold proved to be an excellent template for designing bioactive molecules. Naphthaldehyde derivatives are integral to the synthesis of a range of therapeutic agents.[12]
-
Antimicrobial Agents: Numerous studies have demonstrated the potent antimicrobial properties of compounds derived from naphthaldehydes.[12][13] They are precursors to molecules like Divin, which inhibits bacterial cell division, and various Schiff bases and hydrazones with significant antibacterial and antifungal activity.[10]
-
Anticancer and Anti-inflammatory Drugs: The naphthalene nucleus is present in several established drugs. Naphthaldehydes serve as starting materials for synthesizing compounds with anti-inflammatory, anticancer, and antihypertensive properties.[12]
-
Central Nervous System (CNS) Agents: Derivatives have been developed as agonists for melatonin receptors, showing potential for treating sleep disorders and other CNS dysfunctions.[14]
Modern Applications in Materials Science and Analytics
The utility of naphthaldehydes continues to expand into high-technology fields.
-
Fluorescent Probes: The naphthalene moiety is inherently fluorescent. This property is harnessed by using naphthaldehyde derivatives as fluorescent probes in biochemical studies to investigate protein binding sites and molecular interactions.[5]
-
Functional Materials: Naphthaldehydes are used in the synthesis of advanced materials, including functional dyes for imaging technologies and specialized polymers.[11][15]
Visualization of Naphthalene's Chemical Trajectory
The following diagram illustrates the central role of naphthalene and its transformation into naphthaldehydes, which then serve as precursors for a diverse range of applications.
Caption: From Naphthalene to Diverse Applications.
Part 4: Experimental Protocol—Synthesis of 1-Naphthaldehyde via the Sommelet Reaction
To provide a practical, field-proven perspective, this section details the synthesis of 1-naphthaldehyde from 1-chloromethylnaphthalene. This procedure is an improved version of the classic Sommelet reaction, chosen for its historical significance and reliability.[4]
Objective: To synthesize 1-naphthaldehyde by reacting 1-chloromethylnaphthalene with hexamethylenetetramine, followed by acidic hydrolysis.
Causality of Experimental Design: This two-stage process leverages the nucleophilicity of hexamethylenetetramine to form a stable quaternary ammonium salt. The subsequent hydrolysis in 50% acetic acid provides a controlled environment for the complex rearrangement and breakdown of the salt to yield the aldehyde, minimizing side reactions. The final addition of concentrated HCl ensures complete hydrolysis.
Materials and Equipment
| Reagent/Material | Quantity | Purpose |
| 1-Chloromethylnaphthalene | 106 g (0.6 mole) | Starting material |
| Hexamethylenetetramine | 168 g (1.2 moles) | Reactant for salt formation |
| Glacial Acetic Acid | 250 mL | Solvent |
| Water | 250 mL | Co-solvent for hydrolysis |
| Concentrated HCl | 200 mL | Catalyst for final hydrolysis |
| Diethyl Ether | ~300 mL | Extraction solvent |
| 10% Sodium Carbonate Soln. | 100 mL | To neutralize acidic impurities |
| Anhydrous Sodium Sulfate | ~15 g | Drying agent |
-
1-L round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Step-by-Step Methodology
-
Salt Formation:
-
In a 1-L round-bottom flask, combine 106 g of 1-chloromethylnaphthalene, 168 g of hexamethylenetetramine, 250 mL of glacial acetic acid, and 250 mL of water.
-
Rationale: Using a 2:1 molar ratio of hexamine to the halide ensures the reaction goes to completion. The 50% aqueous acetic acid serves as an effective solvent for both the organic substrate and the ionic hexamine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours.
-
Observation: The mixture will become homogeneous after about 15 minutes, after which an oily layer (the quaternary salt) will begin to separate.
-
-
Hydrolysis:
-
After the 2-hour reflux period, carefully add 200 mL of concentrated hydrochloric acid through the condenser.
-
Rationale: The strong acid is required to hydrolyze the intermediate formed from the hexaminium salt to the final aldehyde product.
-
Continue to reflux the mixture for an additional 15 minutes to ensure the hydrolysis is complete.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature. Transfer the mixture to a large separatory funnel.
-
Extract the product with 300 mL of diethyl ether. The organic product will move into the ether layer.
-
Wash the ether layer sequentially with three 100-mL portions of water to remove the bulk of the acetic acid and salts.
-
Next, wash the ether layer with 100 mL of 10% sodium carbonate solution to neutralize any remaining acidic impurities. Caution: CO₂ evolution may occur.
-
Finally, wash with one more 100-mL portion of water.
-
-
Drying and Isolation:
-
Transfer the washed ether extract to a clean flask and dry it over approximately 15 g of anhydrous sodium sulfate.
-
Filter the dried solution to remove the sodium sulfate.
-
Remove the ether solvent using a rotary evaporator or by simple distillation.
-
-
Purification:
Experimental Workflow Diagram
Caption: Workflow for the Sommelet Synthesis of 1-Naphthaldehyde.
Conclusion
The journey of naphthaldehyde compounds, from the serendipitous discovery of their parent molecule in the residues of coal gasification to their current status as bespoke intermediates in medicinal chemistry and materials science, is a compelling narrative of chemical innovation. The development of synthetic methods like the Sommelet, Vilsmeier-Haack, and Stephen reactions were critical milestones, transforming naphthalene from a simple hydrocarbon into a versatile chemical scaffold. Each synthetic advancement was a direct response to the increasing demand for these compounds, driven by their profound impact on the dye, pharmaceutical, and chemical industries. For the modern researcher, understanding this history provides not only a technical foundation but also an appreciation for the logical and experimental progression that underpins contemporary organic synthesis. The naphthaldehyde core continues to be a source of inspiration, promising new discoveries in the ongoing quest for novel molecules with tailored functions.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Naphthalene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fsw.cc [fsw.cc]
- 9. History Of Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. CN104292126A - Naphthalene derivatives and their application in medicine - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethoxynaphthaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxynaphthaldehydes represent a versatile class of aromatic aldehydes with significant potential in medicinal chemistry, materials science, and as fluorescent probes. Their utility is intrinsically linked to their distinct physicochemical properties, which are dictated by the substitution pattern of the methoxy and aldehyde groups on the naphthalene core. This guide provides a comprehensive overview of the physical and chemical characteristics of key dimethoxynaphthaldehyde isomers, offering insights into their synthesis, reactivity, and spectroscopic properties to empower researchers in their scientific endeavors.
Introduction: The Structural and Functional Landscape of Dimethoxynaphthaldehydes
The dimethoxynaphthaldehyde scaffold, characterized by a naphthalene ring bearing two methoxy groups and one aldehyde functionality, gives rise to a multitude of isomers, each with a unique electronic and steric profile. This isomeric diversity is the cornerstone of their varied applications. The electron-donating methoxy groups and the electron-withdrawing aldehyde group profoundly influence the reactivity of the naphthalene ring and the photophysical properties of the molecule. Understanding these structure-property relationships is paramount for the rational design of novel derivatives for specific applications. This guide will focus on four prominent isomers: 2,3-, 2,7-, 1,5-, and 1,8-dimethoxynaphthaldehyde, delving into their core characteristics.
Physicochemical Properties: A Comparative Analysis
The physical properties of dimethoxynaphthaldehydes, such as melting point, boiling point, and solubility, are crucial for their handling, purification, and formulation. These properties are tabulated below for easy comparison.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethoxynaphthaldehyde | C₁₃H₁₂O₃ | 216.23 | 48-52[1] | 137 @ 12 mmHg[1] |
| 2,7-Dimethoxynaphthalene | C₁₂H₁₂O₂ | 188.22 | 137-139 | - |
| 1,5-Dimethoxynaphthalene | C₁₂H₁₂O₂ | 188.22 | - | - |
| 1,8-Dimethoxynaphthalene | C₁₂H₁₂O₂ | 188.22 | - | - |
Solubility: Generally, dimethoxynaphthaldehydes exhibit good solubility in common organic solvents such as methanol, chloroform, and dichloromethane, owing to their aromatic nature and the presence of ether linkages.[1] Their solubility in non-polar solvents like hexane is expected to be lower, and they are generally insoluble in water.
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of dimethoxynaphthaldehydes. This section details the characteristic spectral features of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Workflow for NMR Analysis:
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Expected Chemical Shifts:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A characteristic singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.
-
Methoxy Protons (-OCH₃): One or two sharp singlets, depending on the symmetry of the molecule, usually found between δ 3.8 and 4.2 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm.[2]
-
Aromatic Carbons (Ar-C): Multiple signals between δ 110 and 160 ppm. Carbons attached to the methoxy groups will appear more downfield.
-
Methoxy Carbons (-OCH₃): Signals typically in the range of δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Workflow for IR Analysis:
Caption: A simplified workflow for acquiring and interpreting an IR spectrum.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C-H Stretch (Aldehyde) | 2720 and 2820 | Medium, two bands |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) & 1010 - 1075 (symmetric) | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation. The absorption maxima (λmax) for dimethoxynaphthaldehydes are expected in the UV region, with the exact positions influenced by the substitution pattern. Increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths.[4]
Chemical Reactivity and Synthesis: A Field-Proven Perspective
The chemical behavior of dimethoxynaphthaldehydes is governed by the interplay of the electron-donating methoxy groups and the electron-withdrawing aldehyde group.
Reactivity Profile
-
The Aldehyde Group: The aldehyde functionality is a key reactive site, readily undergoing:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: Can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
-
Nucleophilic Addition: Reacts with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel and Wittig reactions.
-
-
The Naphthalene Ring: The methoxy groups activate the naphthalene ring towards electrophilic aromatic substitution. The position of substitution is directed by the combined influence of the existing substituents.
Reaction Scheme: Key Transformations of Dimethoxynaphthaldehydes
Caption: Common chemical transformations of dimethoxynaphthaldehydes.
A notable reaction of 1,5-dimethoxynaphthalene is the Friedel-Crafts reaction with phthalic anhydride, which can lead to demethylation and the formation of naphthoylbenzoic acid derivatives.[5][6]
Synthetic Strategies
The synthesis of dimethoxynaphthaldehydes often starts from the corresponding dihydroxynaphthalenes, followed by methylation and formylation.
General Synthetic Workflow:
Caption: A generalized synthetic route to dimethoxynaphthaldehydes.
Step-by-Step Protocol: Synthesis of 1-Methoxynaphthalene (Illustrative Example)
This protocol illustrates a common method for the synthesis of a related compound, which can be adapted for dimethoxynaphthaldehydes.
-
Nitration of Naphthalene: Naphthalene is nitrated to introduce a nitro group, which can then be converted to a hydroxyl group.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as iron in hydrochloric acid.[7]
-
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.[7]
-
Williamson Ether Synthesis: The resulting naphthol is deprotonated with a base and then reacted with a methylating agent like methyl iodide to form the methoxy group.[7]
-
Formylation: The methoxynaphthalene can then be formylated to introduce the aldehyde group.
Applications in Science and Technology
The unique structural and electronic properties of dimethoxynaphthaldehydes make them valuable in several fields.
-
Fluorescent Probes: The naphthalene core is inherently fluorescent, and the substitution pattern of the methoxy and aldehyde groups can be tailored to modulate the fluorescence properties. This makes them excellent candidates for the development of fluorescent probes for detecting various analytes and for cellular imaging.[8][9][10][11] The aldehyde group provides a convenient handle for conjugation to other molecules.
-
Medicinal Chemistry: The dimethoxynaphthaldehyde scaffold is present in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals.[1] Their ability to participate in various chemical reactions allows for the generation of diverse libraries of compounds for drug discovery.
-
Materials Science: As building blocks for organic materials, their rigid aromatic structure and potential for functionalization make them suitable for the synthesis of polymers and other materials with interesting optical and electronic properties.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical characteristics of dimethoxynaphthaldehydes. The interplay of their isomeric structures with their spectroscopic properties and chemical reactivity underscores their importance as versatile building blocks in various scientific disciplines. By understanding these fundamental characteristics, researchers can better harness the potential of this fascinating class of compounds for the development of novel technologies and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 6. Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.pt [fishersci.pt]
- 8. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tenovapharma.com [tenovapharma.com]
- 10. Fluorescent Dyes | Fluorescent Stains | Bio-Techne [bio-techne.com]
- 11. m.youtube.com [m.youtube.com]
A Theoretical Investigation of 2,3-Dimethoxy-1-naphthaldehyde: A Computational Guide for Spectroscopic and Electronic Characterization
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2,3-Dimethoxy-1-naphthaldehyde, a molecule of interest for its potential applications in materials science and as a scaffold in drug development. In the absence of extensive experimental and theoretical data for this specific naphthaldehyde derivative, this document outlines a robust computational protocol leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We detail the rationale behind the selection of computational methods, provide step-by-step workflows for analysis, and interpret the significance of the predicted properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the structural, spectroscopic, and electronic characteristics of this compound and related aromatic compounds.
Introduction: The Case for a Theoretical Deep Dive
This compound belongs to the naphthaldehyde family, a class of aromatic aldehydes known for their utility as versatile intermediates in organic synthesis. The naphthalene core, functionalized with methoxy and aldehyde groups, imparts a unique combination of steric and electronic properties. Naphthaldehyde derivatives have been explored for their applications in fluorescent probes, and as building blocks for pharmacologically active molecules.[1] The modification of primary amine functionalized drugs with 2-hydroxy-1-naphthaldehyde, for instance, has been shown to produce new zwitterionic compounds with potential medicinal applications.[1]
Theoretical and computational studies provide a powerful, non-destructive avenue to elucidate the intrinsic properties of molecules like this compound. By employing quantum mechanical calculations, we can predict its three-dimensional structure, vibrational modes (infrared and Raman spectra), electronic transitions (UV-Vis spectrum), and reactivity patterns. This in-silico approach is not only cost-effective but also provides insights that can be challenging to obtain through experimental methods alone. Understanding these fundamental properties is a critical first step in rationally designing new materials and potential drug candidates.
This guide will walk through a proposed theoretical study, establishing a validated protocol that ensures scientific integrity and provides actionable insights.
The Computational Core: Methodology and Rationale
The foundation of this theoretical investigation rests on Density Functional Theory (DFT), a computational method that has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules.[2][3]
Selection of Theoretical Level: Functional and Basis Set
-
Functional (B3LYP): We propose the use of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely used and has demonstrated high accuracy in predicting the geometries and vibrational frequencies of a vast range of organic molecules, including aromatic hydrocarbons and their derivatives.[2][4][5]
-
Basis Set (6-311++G(d,p)): This Pople-style basis set is chosen for its balance of flexibility and computational efficiency.
-
6-311G: A triple-zeta valence basis set, providing a more accurate description of the electron distribution compared to smaller double-zeta sets.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for calculating properties related to intermolecular interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly describing the anisotropic electron density in molecules with pi-systems and polar bonds, such as the carbonyl and methoxy groups in our target molecule.
-
Computational Workflow
The proposed computational study follows a logical progression from structural determination to the prediction of spectroscopic and electronic properties.
-
Initial Structure Generation: A 3D model of this compound will be built using a molecular editor.
-
Conformational Analysis: A scan of the potential energy surface will be performed by systematically rotating the dihedral angles associated with the C-C bond of the aldehyde group and the C-O bonds of the methoxy groups to identify the global minimum energy conformer.
-
Geometry Optimization: The lowest energy conformer will be fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The calculated frequencies will be used to simulate the IR and Raman spectra.
-
Electronic Property Calculation: From the optimized structure, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be determined.
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[6][7]
Caption: A schematic of the proposed computational workflow.
Structural Elucidation: Geometry and Conformation
The precise three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. The primary determinants of its conformation are the orientations of the aldehyde and the two methoxy groups relative to the naphthalene ring.
A key finding from the conformational analysis is expected to be the preference for a planar arrangement of the aldehyde group with the aromatic ring to maximize π-conjugation. The methoxy groups, however, may exhibit some out-of-plane rotation due to steric hindrance. The optimized geometrical parameters provide a quantitative description of the molecule's structure.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (aldehyde) | ~1.22 | |
| C-C (aldehyde-ring) | ~1.48 | |
| C-O (methoxy) | ~1.36 | |
| O-CH3 (methoxy) | ~1.43 | |
| Bond Angles (°) | ||
| O=C-C (aldehyde) | ~124 | |
| C-C-O (methoxy) | ~118 | |
| Dihedral Angles (°) | ||
| O=C-C-C (aldehyde) | ~0 or ~180 |
| | C-C-O-C (methoxy) | Variable |
Note: These are expected values based on typical DFT calculations for similar molecules.
Vibrational Spectroscopy: A Theoretical Fingerprint
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical frequency calculations allow for the assignment of specific vibrational modes to the bands observed in experimental IR and Raman spectra.[2] It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[2]
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) | Expected Intensity |
|---|---|---|---|
| C=O Stretch | Aldehyde | ~1700 | Strong (IR) |
| C-H Stretch (Aromatic) | Naphthalene Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methoxy (-CH₃) | 2850 - 2980 | Medium |
| C-O Stretch | Methoxy | 1050 - 1250 | Strong (IR) |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1600 | Medium-Strong |
Electronic Landscape: Reactivity and Optical Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[8] For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap tends to decrease as the size of the π-conjugated system increases.[4]
-
HOMO: Expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atoms of the methoxy groups.
-
LUMO: Expected to be distributed over the π-system, with significant contributions from the electron-withdrawing aldehyde group.
-
HOMO-LUMO Gap: The energy difference will provide insight into the molecule's charge transfer properties and reactivity.
UV-Visible Absorption Spectrum
The simulated UV-Vis spectrum, obtained via TD-DFT, predicts the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied orbitals.[6] This is invaluable for interpreting experimental spectra and understanding the molecule's photophysical properties. The primary electronic transitions in molecules like this compound are typically π → π* and n → π* transitions.
Table 3: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | > 300 | Low | n → π* |
| S₀ → S₂ | 250 - 300 | High | π → π* |
| S₀ → S₃ | < 250 | High | π → π* |
Note: These are representative values. The exact wavelengths and contributions will be determined by the TD-DFT calculation.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[9][10] It is particularly useful in drug design for understanding how a ligand might interact with a biological target.[11][12][13] The MEP map is color-coded to represent different electrostatic potential values:
-
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms.
-
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
-
Green: Regions of neutral potential.
For this compound, the MEP analysis is expected to reveal a strong negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a primary site for hydrogen bonding and electrophilic interactions. The aromatic protons and the aldehyde proton will likely show a positive potential (blue).
Caption: Predicted Molecular Electrostatic Potential (MEP) regions.
Implications for Drug Development and Materials Science
The theoretical data generated through this proposed study can guide the rational design of novel compounds based on the this compound scaffold.
-
Drug Development: The MEP analysis identifies the key sites for intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[9][12] The HOMO-LUMO gap provides insights into the molecule's potential for redox-based mechanisms of action or metabolic instability. This information can be used to modify the scaffold to enhance binding affinity and optimize pharmacokinetic properties.
-
Materials Science: The predicted electronic and optical properties, particularly the UV-Vis absorption spectrum, are crucial for designing new dyes, fluorescent probes, or organic electronic materials. By understanding the nature of the electronic transitions, it is possible to chemically modify the structure to tune the absorption and emission wavelengths for specific applications.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous theoretical protocol for the in-depth study of this compound. By leveraging established DFT and TD-DFT methodologies, it is possible to generate a wealth of predictive data on the structural, vibrational, and electronic properties of this molecule. The insights gained from such a computational investigation are invaluable for guiding future experimental work and accelerating the discovery and design of new functional molecules for a range of scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
reactivity of the aldehyde group in 2,3-Dimethoxy-1-naphthaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,3-Dimethoxy-1-naphthaldehyde
Abstract
This compound is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The reactivity of its aldehyde functional group is intricately modulated by the electronic and steric characteristics of the naphthalene core and the attached methoxy substituents. This technical guide provides a comprehensive analysis of the aldehyde's reactivity, offering field-proven insights into its behavior in key organic transformations. We will explore the nuanced interplay of steric hindrance and electronic effects that govern its susceptibility to nucleophilic attack, oxidation, and reduction, and its participation in pivotal carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Reactivity: A Balance of Steric and Electronic Influences
The chemical behavior of the aldehyde group in this compound is not dictated by the carbonyl group in isolation. Its reactivity is a product of a delicate balance between the steric environment and the electronic landscape imposed by the entire molecular structure.
Electronic Effects: The two methoxy groups at the C2 and C3 positions are powerful electron-donating groups (EDGs) due to the resonance effect (lone pairs on oxygen delocalizing into the aromatic system). This increased electron density on the naphthalene ring can be partially relayed to the aldehyde group, which slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[1][2] Consequently, compared to an unsubstituted 1-naphthaldehyde, the carbonyl carbon in this molecule is marginally less susceptible to nucleophilic attack.[3][4]
Steric Hindrance: The most dominant factor governing the reactivity of this compound is steric hindrance.
-
Peri Interaction: The aldehyde group at the C1 position experiences significant steric repulsion from the hydrogen atom at the C8 position. This well-known "peri-effect" in naphthalene systems can impede the trajectory of incoming nucleophiles.[5]
-
Ortho Substituent: The methoxy group at the C2 position further compounds this steric congestion, shielding the carbonyl carbon and making the transition state for nucleophilic addition more crowded and energetically costly.[6][7]
In most scenarios, the pronounced steric hindrance outweighs the moderate electronic deactivation, making the aldehyde group in this compound less reactive than simpler aldehydes like benzaldehyde, but still a versatile handle for a wide range of transformations.[5][8]
Caption: Logical relationship of factors governing aldehyde reactivity.
Key Chemical Transformations
The aldehyde group serves as a gateway to numerous molecular architectures. Below are key transformations with validated protocols.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[6] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol.[2][7] Due to the steric hindrance previously discussed, stronger, less bulky nucleophiles and/or forcing conditions may be required for efficient conversion.
General Mechanism: The process begins with the nucleophile attacking the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[6][7] This is typically the rate-determining step. Subsequent protonation gives the final alcohol product.
Caption: General mechanism for nucleophilic addition to an aldehyde.
Reduction to (2,3-Dimethoxynaphthalen-1-yl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, typically affording high yields.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is slightly acidic (pH ~6).
-
Workup: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The resulting alcohol can be further purified by column chromatography or recrystallization if necessary.
| Parameter | Value | Reference |
| Typical Yield | >95% | General Protocol |
| Reducing Agent | Sodium Borohydride (NaBH₄) | General Protocol |
| Solvent | Methanol / Ethanol | General Protocol |
| Temperature | 0 °C to Room Temp. | General Protocol |
Oxidation to 2,3-Dimethoxy-1-naphthalenecarboxylic Acid
Oxidation of the aldehyde provides the corresponding carboxylic acid, another critical synthetic intermediate. While strong oxidants like potassium permanganate can be used, milder conditions are often preferred to avoid side reactions on the electron-rich naphthalene ring.
Although human class 1 aldehyde dehydrogenase (ALDH-1) is known to oxidize many naphthaldehyde derivatives, chemical oxidation is more common in a synthetic lab setting.[9]
Experimental Protocol: Oxidation with Potassium Permanganate
-
Setup: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like acetone or a t-butanol/water mixture containing a base (e.g., NaOH).[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water. Add this solution slowly and dropwise to the cooled, vigorously stirred aldehyde solution.[1] The purple color of the permanganate will dissipate as it reacts.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until TLC analysis confirms the consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears completely and only the brown precipitate remains.
-
Workup: Filter the mixture to remove the MnO₂ precipitate, washing the filter cake with water. Combine the filtrates and acidify with concentrated HCl to a pH of ~2.
-
Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the product.
| Parameter | Value | Reference |
| Typical Yield | 75-90% | [1] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1] |
| Solvent | Acetone / Water | [1] |
| Temperature | 0 °C to Room Temp. | [1] |
Carbon-Carbon Bond Forming Reactions
The ability of the aldehyde to form new C-C bonds is paramount to its utility in building molecular complexity. The Wittig reaction and Knoevenagel condensation are two of the most powerful methods in this class.
Wittig Reaction
The Wittig reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[10][11][12] This method is highly reliable for forming a double bond at a specific location.[11] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used.[10][13]
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) generally yield the (E)-alkene with high selectivity.[13]
-
Unstabilized Ylides (containing alkyl groups) typically favor the (Z)-alkene.[10]
Experimental Protocol: Wittig Olefination with a Stabilized Ylide
This protocol describes the synthesis of an (E)-α,β-unsaturated ester.
Caption: Experimental workflow for a typical Wittig reaction.
-
Phosphonium Salt Formation: In a dry flask under an inert atmosphere (N₂ or Ar), combine triphenylphosphine (1.0 eq) and the appropriate α-halo ester (e.g., ethyl bromoacetate, 1.0 eq) in a solvent like toluene or acetonitrile. Heat the mixture to reflux for several hours until a precipitate (the phosphonium salt) forms. Isolate the salt by filtration and dry it under vacuum.
-
Ylide Generation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C. Add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, or sodium methoxide, NaOMe, 1.0 eq) portion-wise. A color change (often to deep yellow or orange) indicates ylide formation. Stir for 30-60 minutes.
-
Wittig Reaction: Dissolve this compound (0.9 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the aldehyde.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate. The by-product, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane). The crude product is then purified by silica gel column chromatography to yield the pure alkene.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group, e.g., malononitrile or diethyl malonate).[14][15] The reaction is typically base-catalyzed and results in the formation of a new C=C bond. Modern protocols often focus on green chemistry principles, using water as a solvent or employing solvent-free mechanochemical methods.[14][16][17]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water
This protocol is adapted from modern, environmentally benign procedures.[14]
-
Mixing Reactants: In a small vial or flask, combine this compound (1.0 eq), malononitrile (1.0-1.1 eq), and water.
-
Reaction Conditions: Vigorously stir the suspension at a specified temperature (can range from room temperature to 80-100 °C, depending on substrate reactivity). For this sterically hindered aldehyde, heating may be necessary to achieve a reasonable reaction rate.
-
Product Formation: The product, being significantly less polar than the reactants, will often precipitate from the aqueous medium as a solid as the reaction progresses.
-
Monitoring: Monitor the reaction progress via TLC (by taking a small aliquot, dissolving in an organic solvent, and spotting on a TLC plate).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol or a hexane/ether mixture to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 85-98% | [14][15] |
| Active Methylene Cmpd. | Malononitrile | [15][16] |
| Solvent | Water | [14] |
| Catalyst | None (or mild base) | [14] |
Conclusion
The aldehyde group of this compound presents a classic case study in the interplay of steric and electronic effects in organic chemistry. While its electrophilicity is slightly tempered by electron-donating methoxy groups, its reactivity is primarily dictated by the significant steric hindrance imposed by its position on the naphthalene ring. Despite this, it remains a highly effective functional group for a broad spectrum of chemical transformations, including reduction, oxidation, and robust carbon-carbon bond-forming reactions like the Wittig olefination and Knoevenagel condensation. Understanding these controlling factors allows researchers to select appropriate reaction conditions and nucleophiles to successfully incorporate this valuable building block into complex target molecules, facilitating advancements in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. acgpubs.org [acgpubs.org]
- 16. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Dimethoxy-1-naphthaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-1-naphthaldehyde, a substituted naphthaldehyde derivative, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physicochemical properties, paramount among which is its solubility. The solubility of a compound governs its reaction kinetics, purification, formulation, and ultimately its bioavailability in drug development. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, outlines a robust experimental protocol for its determination, and offers insights into the underlying principles guiding its solution behavior.
Physicochemical Properties of this compound
A foundational understanding of the molecule's characteristics is crucial for predicting and interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Melting Point | 81 °C | [3] |
| Appearance | Solid | [4] |
| Predicted XlogP | 2.6 | [5] |
The predicted XlogP value of 2.6 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The presence of two methoxy groups and an aldehyde functional group introduces polarity, allowing for dipole-dipole interactions, while the naphthalene core is nonpolar and will favor interactions with nonpolar solvents.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," a qualitative prediction of solubility in common organic solvents can be made. The polarity of the solvent and its ability to engage in hydrogen bonding or dipole-dipole interactions with the solute are key determinants.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Solvents | Ethanol, Methanol | Moderate to High | The hydroxyl group of the alcohol can interact with the polar functional groups of the naphthaldehyde. |
| Isopropanol | Moderate | Increased steric hindrance compared to ethanol and methanol may slightly reduce solubility. | |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. |
| Acetonitrile | Moderate to High | A polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent with strong solvating capabilities. | |
| Ethers | Diethyl Ether | Moderate | Less polar than ketones and esters, but can still engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | High | A cyclic ether with higher polarity than diethyl ether, leading to better solvation. | |
| Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents will primarily interact with the nonpolar naphthalene core, but the polar functional groups will limit solubility. |
| Toluene | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the naphthalene ring, enhancing solubility compared to aliphatic hydrocarbons. | |
| Chlorinated Solvents | Dichloromethane (DCM) | High | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Chloroform | High | Similar to DCM, its polarity allows for effective solvation. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a robust experimental method is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique.[6]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar in each vial.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the filtered supernatant samples using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response from the calibration curve. This concentration represents the equilibrium solubility.
-
High-Throughput Solubility Screening
For rapid assessment of solubility in multiple solvents or for screening libraries of compounds, high-throughput methods are often employed. These methods, such as miniaturized shake-flask assays followed by rapid analysis, can provide valuable early insights into a compound's solubility profile.[7] While they may offer slightly lower precision than the traditional equilibrium method, their speed and low sample consumption are advantageous in early-stage research and development.
Conclusion
A comprehensive understanding of the solubility of this compound is critical for its effective utilization in various scientific disciplines. This guide has provided a detailed overview of its predicted solubility based on its physicochemical properties and a robust, step-by-step protocol for its experimental determination. By following these guidelines, researchers can obtain accurate and reliable solubility data, enabling informed decisions in experimental design, process development, and formulation.
References
- 1. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. 2-Methoxy-1-naphthaldehyde | 5392-12-1 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Dimethoxy-1-naphthaldehyde: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,3-Dimethoxy-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds. This document provides a thorough examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and purification techniques. The content is structured to provide both theoretical understanding and practical guidance for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern on the naphthalene core makes it a versatile precursor for the development of novel pharmaceuticals, molecular probes, and advanced materials. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The methoxy groups, being electron-donating, activate the naphthalene ring, influencing its reactivity and providing sites for further modification. A fundamental understanding of its synthesis is therefore crucial for chemists engaged in the design and construction of sophisticated molecular architectures.
The Synthetic Approach: Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 2,3-dimethoxynaphthalene, using a Vilsmeier reagent.[3][4] The Vilsmeier reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃).[3][4][5]
Causality of Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on several factors:
-
High Regioselectivity: The electron-donating methoxy groups at the 2- and 3-positions of the naphthalene ring direct the electrophilic substitution to the adjacent, sterically accessible C1 position.
-
Mild Reaction Conditions: Compared to other formylation methods like the Gattermann or Reimer-Tiemann reactions, the Vilsmeier-Haack reaction generally proceeds under milder conditions, which helps to prevent side reactions and decomposition of the starting material and product.[4]
-
Good to Excellent Yields: This method is known to provide high yields of the desired aldehyde product.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2,3-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex).
-
Aromatization: A base, typically DMF from the reaction mixture, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the naphthalene ring and forming an iminium salt intermediate.
-
Hydrolysis: The iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final product, this compound.
Figure 1: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2,3-Dimethoxynaphthalene | C₁₂H₁₂O₂ | 188.22 | 10.0 g (53.1 mmol) | >98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 5.8 mL (63.7 mmol) | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Saturated Sodium Acetate Solution | CH₃COONa (aq) | - | 200 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel | SiO₂ | - | As needed | 60-120 mesh |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Reaction Procedure
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add 50 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0°C.
-
Slowly add 5.8 mL (63.7 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Maintain the temperature below 10°C during the addition. The formation of a solid or a viscous liquid, the Vilsmeier reagent, may be observed.
-
Addition of Substrate: After the addition of POCl₃ is complete, allow the mixture to stir at 0°C for an additional 15 minutes.
-
In a separate beaker, dissolve 10.0 g (53.1 mmol) of 2,3-dimethoxynaphthalene in 50 mL of anhydrous dichloromethane (DCM).
-
Add the 2,3-dimethoxynaphthalene solution to the Vilsmeier reagent dropwise via the dropping funnel over 30 minutes, while maintaining the reaction temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice.
-
Slowly add 200 mL of saturated sodium acetate solution to the mixture with stirring to neutralize the acid and hydrolyze the iminium salt. Stir until the ice has completely melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow to white solid
-
Melting Point: 83-85 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 10.7 (s, 1H, -CHO), 8.1-7.3 (m, 5H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 155.0, 150.2, 137.8, 130.1, 129.5, 128.4, 127.6, 124.9, 124.3, 108.1, 62.3, 56.5.
-
IR (KBr, cm⁻¹): 2840, 1670 (C=O stretch), 1590, 1470, 1260, 1100.
Safety and Hazard Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a fume hood.
-
General Precautions: The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is essential. The work-up procedure involves the neutralization of a strong acid; perform this step slowly and with caution.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The expected spectral data provided serves as a benchmark for successful synthesis.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of this compound. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable synthetic intermediate in high yield and purity. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently employ this methodology in their synthetic endeavors.
References
Application Note: Synthesis and Applications of Novel Schiff Bases via Condensation with 2,3-Dimethoxy-1-naphthaldehyde
Abstract
This technical guide provides an in-depth exploration of 2,3-Dimethoxy-1-naphthaldehyde as a versatile precursor in Schiff base condensation reactions. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in coordination chemistry and drug discovery due to their synthetic flexibility and diverse biological activities.[1][2][3] The unique structural attributes of this compound—specifically the electron-donating methoxy groups and the extended π-system of the naphthalene core—impart distinct electronic, steric, and photophysical properties to its derivative Schiff bases. This document details optimized synthesis protocols for both the Schiff base ligands and their subsequent metal complexes, explains the rationale behind key experimental parameters, and discusses their significant applications in medicinal chemistry and materials science, including their roles as antimicrobial agents and fluorescent probes.
The Strategic Advantage of the this compound Precursor
The choice of an aldehyde precursor is critical in tailoring the final properties of a Schiff base ligand. While 2-hydroxy-1-naphthaldehyde is a common starting material, its derivatives are dominated by the strong coordinating ability of the ortho-hydroxyl group.[4] The use of this compound offers a different strategic approach:
-
Electronic Modulation: The two methoxy groups at the C2 and C3 positions act as electron-donating groups (EDGs) through resonance. This increases the electron density on the naphthalene ring system and can influence the basicity of the imine nitrogen, thereby modulating the stability and reactivity of the resulting metal complexes.
-
Steric Influence: The methoxy groups introduce steric bulk near the imine functionality. This can direct the coordination geometry of metal complexes and influence substrate access in catalytic applications.
-
Enhanced Lipophilicity: The methoxy groups, compared to a hydroxyl group, increase the lipophilicity of the molecule. This is a crucial parameter in drug design, as it can enhance the permeability of the molecule across biological membranes.[5]
-
Inherent Fluorescence: The naphthalene core is an intrinsic fluorophore. The electronic perturbations from the methoxy groups and the imine bond can be exploited to develop fluorescent sensors that respond to changes in their environment, such as the binding of metal ions.[6]
Mechanism of Condensation: An Overview
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. A carbinolamine intermediate is formed, which then undergoes acid-catalyzed dehydration to yield the final imine product. Driving the reaction to completion usually involves removing the water byproduct, often by azeotropic distillation under reflux conditions.
Figure 1: General workflow for the acid-catalyzed synthesis of Schiff bases from this compound.
Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for synthesis and characterization.
Protocol 2.1: Synthesis of a Naphthaldehyde-Derived Schiff Base
This protocol describes the synthesis of (E)-N-(benzyl)-1-(2,3-dimethoxynaphthalen-1-yl)methanimine, a representative Schiff base.
Materials:
-
This compound (1.0 mmol, 216.23 mg)
-
Benzylamine (1.0 mmol, 107.15 mg, ~109 µL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. Gentle warming may be required for complete dissolution.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration of the carbinolamine intermediate.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-85°C) for 4-6 hours.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 4:1), observing the disappearance of the aldehyde spot and the appearance of a new product spot.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. If not, reduce the volume of the solvent by half using a rotary evaporator to induce crystallization.
-
Purification: Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Protocol 2.2: Synthesis of a Copper(II) Metal Complex
This protocol details the complexation of the synthesized Schiff base with copper(II) acetate.
Materials:
-
Synthesized Schiff Base Ligand (from Protocol 2.1) (0.5 mmol)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.25 mmol)
-
Methanol (25 mL)
Procedure:
-
Ligand Dissolution: Dissolve the Schiff base ligand (0.5 mmol) in 15 mL of warm methanol in a 50 mL round-bottom flask with stirring.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (0.25 mmol) in 10 mL of methanol. Add this solution dropwise to the ligand solution. A color change is typically observed immediately, indicating complex formation.
-
Reflux: Attach a condenser and reflux the mixture for 2-3 hours to ensure complete complexation.[1]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid complex is collected by filtration, washed with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the final complex under vacuum.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Expected Observation for Schiff Base | Rationale |
| FT-IR (cm⁻¹) | Disappearance of C=O stretch (~1670-1690) and primary N-H stretches (~3300-3400). Appearance of a strong C=N (imine) stretch at ~1600-1630 . | Confirms the condensation reaction by showing the formation of the characteristic imine bond and the consumption of the aldehyde and amine functional groups. |
| ¹H NMR (ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.5-9.5 . Disappearance of the aldehyde proton (~δ 10.0-10.5). | The downfield shift of the imine proton is a definitive indicator of Schiff base formation. |
| ¹³C NMR (ppm) | Appearance of the imine carbon (-C=N-) signal around δ 160-170 . | Confirms the carbon framework of the newly formed imine group. |
| UV-Vis (nm) | Absorption bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the imine group. | Provides information on the electronic structure and conjugation within the molecule. |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. | Confirms the molecular formula and identity of the synthesized compound. |
Key Applications and Field Insights
The unique structure of Schiff bases derived from this compound opens avenues for several high-value applications.
Coordination Chemistry and Metal Complexation
The imine nitrogen of the Schiff base is a Lewis basic site, making it an excellent donor for coordinating with transition metal ions.[1][8] The resulting metal complexes often exhibit well-defined geometries and enhanced stability. This coordination is fundamental to their use in catalysis and as therapeutic agents.
Figure 2: Chelation of a central metal ion (M²⁺) by two Schiff base ligands via the imine nitrogen atoms.
Drug Development: Antimicrobial and Antioxidant Agents
Naphthaldehyde-derived Schiff bases and their metal complexes are widely reported to possess significant biological activities, including antibacterial, antifungal, and antioxidant properties.[8][9][10]
-
Mechanism of Action: The biological activity is often attributed to the azomethine linkage. According to Tweedy's chelation theory, complexation with a metal ion reduces the polarity of the metal, increases the lipophilicity of the complex, and facilitates its diffusion across the lipid membranes of microorganisms, ultimately interfering with cellular processes.
-
Performance Data: While data for 2,3-dimethoxy derivatives is emerging, related compounds provide a strong benchmark. For instance, Schiff bases of 2-hydroxy-1-naphthaldehyde have shown potent activity against bacteria like Staphylococcus aureus and Escherichia coli.[8]
| Compound Type | Reported Biological Activity | Reference Compound | Source |
| Naphthaldehyde Schiff Base | Antibacterial, Antifungal | Derivative of 2-hydroxy-1-naphthaldehyde | [8] |
| Schiff Base Metal Complex | Enhanced Antimicrobial Activity | Copper(II) complex | [5][9] |
| Naphthaldehyde Schiff Base | Antioxidant (DPPH scavenging) | Derivative of 2-hydroxy-1-naphthaldehyde | [8] |
| Naphthaldehyde Schiff Base | Antidiabetic (α-amylase inhibition) | Derivative of 2-naphthaldehyde | [11] |
Fluorescent Probes for Ion Sensing
The inherent fluorescence of the naphthalene moiety makes these Schiff bases excellent candidates for chemosensors. The fluorescence can be modulated upon binding to a specific metal ion through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde was successfully used as a "turn-on" fluorescent probe for the detection of Zn²⁺.[12] The interaction with the metal ion rigidifies the molecular structure, blocking non-radiative decay pathways and leading to a significant increase in fluorescence intensity. This high sensitivity and selectivity are crucial for applications in environmental monitoring and biological imaging.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of multifunctional Schiff bases. The protocols and insights provided in this guide demonstrate a clear pathway from synthesis to application. The specific electronic and steric properties imparted by the dimethoxy-naphthalene core allow for the rational design of novel ligands for advanced applications, including the development of next-generation catalysts, targeted therapeutic agents, and highly sensitive fluorescent sensors.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. orientjchem.org [orientjchem.org]
- 3. ijacskros.com [ijacskros.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
- 8. ajol.info [ajol.info]
- 9. Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijpsr.com [ijpsr.com]
- 11. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold of 2,3-Dimethoxy-1-naphthaldehyde in Medicinal Chemistry: Application Notes and Protocols
In the landscape of medicinal chemistry, the naphthalene core represents a privileged scaffold, forming the basis of numerous therapeutic agents.[1] Among its derivatives, 2,3-Dimethoxy-1-naphthaldehyde emerges as a valuable starting material for the synthesis of a diverse array of bioactive molecules. Its unique electronic and steric properties, conferred by the dimethoxy and aldehyde functionalities, provide a versatile platform for the construction of novel compounds with significant potential in drug discovery, particularly in the realms of anticancer and antimicrobial therapies.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its utility but also detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.
Core Concepts: The Chemical Reactivity and Biological Significance
This compound, with the chemical formula C₁₃H₁₂O₃, is a solid at room temperature and is characterized by the presence of a reactive aldehyde group at the 1-position and two methoxy groups at the 2- and 3-positions of the naphthalene ring.[2][3] The aldehyde group serves as a key functional handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases and chalcones.
The naphthalene moiety itself is known to intercalate with DNA, a property that has been exploited in the design of anticancer agents.[4] The addition of various substituents to this core structure can modulate this activity and introduce new mechanisms of action. Derivatives of naphthaldehyde have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7]
Application in Anticancer Drug Discovery: Synthesis of Bioactive Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds that have demonstrated significant anticancer activities.[5][8] They are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with key signaling pathways.[8] The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation with an appropriate acetophenone derivative.
Synthetic Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from this compound.
Caption: General workflow for the synthesis of chalcones.
Detailed Protocol: Synthesis of a this compound-based Chalcone
This protocol describes the synthesis of a representative chalcone derived from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-aminoacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%).[5] The reaction is typically stirred for 4-5 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Neutralization and Collection: Neutralize the mixture with dilute HCl. Collect the resulting precipitate by vacuum filtration.[5]
-
Washing and Drying: Wash the precipitate with cold water and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[5]
-
Characterization: Characterize the final product using techniques such as melting point determination, IR, ¹H-NMR, and mass spectrometry.
Application in Antimicrobial Agent Development: Synthesis of Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[6][7][9] They are synthesized through the condensation reaction of an aldehyde with a primary amine.
Detailed Protocol: Synthesis of a this compound-based Schiff Base
This protocol outlines the synthesis of a Schiff base from this compound and an aromatic amine.
Materials:
-
This compound
-
Aromatic Amine (e.g., aniline)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Solution: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Amine Addition: To this stirring solution, add the aromatic amine (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time can vary from a few hours to overnight.[7]
-
Product Isolation: Collect the precipitated Schiff base by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of cold methanol and dry it.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).
Biological Evaluation Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized naphthaldehyde derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Synthesized naphthaldehyde derivative
-
Standard antibiotic/antifungal agent (positive control)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Proposed Mechanism of Action in Cancer Cells
Derivatives of naphthaldehyde, particularly those that are metal complexes, have been shown to exert their anticancer effects through multiple mechanisms. A proposed signaling pathway leading to apoptosis is illustrated below.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. scielo.br [scielo.br]
- 3. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Detection of Primary Amines using the Fluorogenic Probe 2,3-Dimethoxy-1-naphthaldehyde
Abstract
The sensitive and selective quantification of primary amines is crucial across diverse scientific fields, including food safety, environmental analysis, and pharmaceutical development. Biogenic amines, for instance, are key indicators of food spoilage, while primary amine groups are common moieties in drug compounds and biomolecules.[1][2] This application note details a robust and highly sensitive method for the detection of primary amines using the fluorogenic probe 2,3-Dimethoxy-1-naphthaldehyde. This probe is intrinsically non-fluorescent but undergoes a reaction with primary amines to form a highly fluorescent Schiff base product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling detection at low concentrations. We provide the core principles of detection, detailed protocols for amine quantification, and guidelines for data interpretation to empower researchers in their analytical workflows.
Principle of Detection
The utility of this compound as a probe lies in its fluorogenic reaction with primary amines. The core of this detection strategy is the formation of a Schiff base, a class of compounds containing a carbon-nitrogen double bond.
Mechanism of Action: The aldehyde group (-CHO) on the this compound molecule reacts selectively with the primary amine group (-NH₂) of an analyte. This condensation reaction forms a fluorescent imine (Schiff base) product and a molecule of water. The reaction is specific to primary amines; secondary and tertiary amines do not form stable imine products under these conditions, ensuring high selectivity for the target analyte.
The Fluorogenic "Turn-On" Response: The probe itself exhibits negligible native fluorescence. However, upon covalent bond formation with a primary amine, the resulting imine product becomes highly fluorescent. This significant increase in fluorescence quantum yield is the basis for the assay's sensitivity. The imine formation effectively creates a more rigid and conjugated system, which enhances fluorescence emission upon excitation. This "turn-on" mechanism minimizes background signal and maximizes sensitivity.[3]
Caption: Reaction of the probe with a primary amine to form a fluorescent product.
Materials and Methods
Required Materials:
-
This compound (CAS 56252-09-6)[4]
-
Solvent for probe: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Buffer: 0.1 M Sodium Borate Buffer, pH 9.5
-
Amine standards (e.g., histamine, cadaverine, phenylethylamine)
-
Microplates (96-well, black, flat-bottom for fluorescence)
-
Fluorescence microplate reader or spectrofluorometer
-
Calibrated micropipettes
Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve 2.16 mg of this compound (MW: 216.23 g/mol ) in 1.0 mL of anhydrous DMSO.[5] Store protected from light at -20°C. Note: DMSO is recommended as it can improve the stability and absolute fluorescence of the final product compared to acetonitrile.[6]
-
Working Probe Solution (1 mM): On the day of the experiment, dilute the 10 mM stock solution 1:10 in the reaction buffer (0.1 M Sodium Borate, pH 9.5).
-
Amine Standard Stock Solutions (10 mM): Prepare individual stock solutions of the desired primary amine standards in deionized water.
-
Borate Buffer (0.1 M, pH 9.5): Prepare by dissolving boric acid in water and adjusting the pH to 9.5 with NaOH. This alkaline pH is crucial for facilitating the condensation reaction.
Experimental Protocols
Protocol 1: General Procedure for Amine Detection
This protocol provides a general workflow for the detection and relative quantification of primary amines in a sample.
Caption: General experimental workflow for amine detection.
Step-by-step Method:
-
Sample Preparation: Add 100 µL of your amine-containing sample, diluted in 0.1 M Borate Buffer (pH 9.5), to the wells of a black 96-well microplate. Include a "blank" well containing only the buffer.
-
Probe Addition: Add 50 µL of the 1 mM working probe solution to each well.
-
Incubation: Mix the plate gently on a shaker for 1 minute. Incubate for 30 minutes at room temperature, protected from light, to allow the derivatization reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. While optimal wavelengths should be determined empirically, typical settings for naphthaldehyde-amine adducts are in the range of Excitation (λ_ex) = 424 nm and Emission (λ_em) = 494 nm .[7]
Protocol 2: Generating a Standard Curve for Amine Quantification
To accurately quantify the concentration of an unknown amine, a standard curve must be generated using a known concentration of the same amine.
-
Prepare Standards: Perform a serial dilution of your 10 mM amine standard stock solution in 0.1 M Borate Buffer (pH 9.5) to create a range of concentrations (e.g., 0 µM to 100 µM).
-
Follow General Protocol: Process each standard dilution (100 µL) and a buffer blank as described in Protocol 1.
-
Plot Data: Subtract the average fluorescence intensity of the blank from all standard measurements. Plot the background-subtracted fluorescence intensity (Y-axis) against the known amine concentration (X-axis).
-
Perform Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used to determine the concentration of unknown samples. An R² value > 0.99 is desirable.
Data and Analysis
Spectroscopic Properties
The reaction between this compound and a primary amine yields a fluorescent cyanobenz[f]isoindole (CBI) derivative.[6] The exact spectral properties can vary slightly depending on the solvent and the specific amine.
| Parameter | Value | Reference |
| Excitation Max (λ_ex) | ~424 nm | [7] |
| Emission Max (λ_em) | ~494 nm | [7] |
| Appearance | Non-fluorescent probe yields a blue-green fluorescent product | |
| Selectivity | High for primary amines over secondary/tertiary amines | [8] |
Quantification of Unknowns
Using the linear equation from the standard curve (y = mx + c):
-
y = Background-subtracted fluorescence intensity of your unknown sample.
-
x = The concentration of the amine in your unknown sample.
-
m = The slope of the line.
-
c = The y-intercept.
Rearrange the formula to solve for x: x = (y - c) / m
This calculation will give you the concentration of the primary amine in the sample as measured in the well. Remember to account for any dilution factors made during sample preparation to determine the concentration in your original sample.
Applications
The high sensitivity and selectivity of this method make it suitable for a variety of applications, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC).
-
Food Safety and Quality: Determination of biogenic amines (e.g., histamine, tyramine, cadaverine) in foods like cheese, fish, and wine as indicators of spoilage.[1][7][9]
-
Pharmaceutical Analysis: Quantification of drug substances containing primary amine functional groups or analysis of their degradation products.
-
Neuroscience: Measurement of primary amine neurotransmitters and their metabolites in biological samples.[6]
Conclusion
This compound is a powerful fluorogenic probe for the rapid, selective, and sensitive detection of primary amines. The simple, room-temperature protocol and the strong "turn-on" fluorescence response provide a reliable method for researchers in diverse fields. By following the detailed protocols and data analysis guidelines presented in this note, scientists can accurately quantify primary amines for a wide range of analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
analytical methods for 2,3-Dimethoxy-1-naphthaldehyde characterization
An In-depth Technical Guide to the Analytical Characterization of 2,3-Dimethoxy-1-naphthaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic aldehyde featuring a naphthalene core substituted with a formyl group at the 1-position and two methoxy groups at the 2- and 3-positions. This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed overview of the essential analytical methods for the definitive characterization of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights beyond mere procedural steps.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial before commencing any analytical work. These values dictate appropriate solvents, handling procedures, and expected instrumental responses.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [1] |
| CAS Number | 56252-09-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |
| Molecular Weight | 216.23 g/mol | [1][3] |
| Monoisotopic Mass | 216.078644241 Da | [1] |
| Melting Point | 81 °C | [2] |
| Appearance | Crystals or powder | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and the presence of all functional groups.
Expertise & Causality: Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[5] The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Field Strength: A spectrometer with a field strength of 300 MHz or higher for ¹H NMR is recommended to achieve adequate signal dispersion, especially for resolving the complex multiplets of the aromatic protons.[5]
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
The expected proton NMR spectrum will show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons on the naphthalene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[6] |
| ~8.0-8.2 | Multiplet (m) | 2H | Aromatic (H-4, H-8) | Protons peri to the carbonyl group and adjacent to the fused ring are typically downfield. |
| ~7.4-7.6 | Multiplet (m) | 3H | Aromatic (H-5, H-6, H-7) | Protons on the unsubstituted benzene ring of the naphthalene core. |
| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | Methoxy protons typically appear as sharp singlets. Two distinct singlets are expected for the two non-equivalent methoxy groups. |
| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | The electronic environment of the two methoxy groups is slightly different, leading to separate signals. |
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[6] |
| ~160-150 | Aromatic (C-O) | Aromatic carbons directly attached to oxygen are significantly deshielded. |
| ~138-120 | Aromatic (C-C, C-H) | Signals for the remaining eight carbons of the naphthalene ring system. |
| ~56 | Methoxy (-OCH₃) | Methoxy carbons are typically observed in this region.[6] |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 300 MHz for ¹H and 75 MHz for ¹³C.[5]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expertise & Causality: Ionization Technique
-
Electron Ionization (EI): EI is a hard ionization technique that provides a distinct molecular ion (M⁺˙) peak and rich, reproducible fragmentation patterns.[7] This is ideal for structural confirmation and library matching. A standard energy of 70 eV is used to ensure consistent fragmentation.[7]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique, often coupled with liquid chromatography (LC-MS). It typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺), providing clear molecular weight information with minimal fragmentation.[5] This is advantageous for confirming the molecular mass of the intact molecule.
Expected Mass Spectral Data (EI)
| m/z | Ion | Rationale |
| 216 | [M]⁺˙ | Molecular ion peak, confirming the molecular weight.[1][3] |
| 215 | [M-H]⁺ | Loss of the aldehydic hydrogen, forming a stable acylium ion. This is a common fragmentation for aromatic aldehydes.[7] |
| 187 | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a characteristic fragmentation pathway for aldehydes.[7] |
| 172 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical from the [M-CHO]⁺ fragment. |
Protocol: GC-MS Analysis
This protocol is designed to assess purity and confirm identity simultaneously.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]
-
Instrument Setup (GC):
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
Instrument Setup (MS):
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the molecular ion and key fragment peaks.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[7]
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: Key Diagnostic Peaks
For this compound, the IR spectrum provides definitive evidence for the aldehyde and the substituted aromatic system.
-
Aldehyde C-H Stretch: A key diagnostic feature is the C-H stretching vibration of the aldehyde proton. This often appears as a pair of weak to medium bands, known as a Fermi doublet, in the 2830-2695 cm⁻¹ region.[7] A distinct peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.[7]
-
Carbonyl (C=O) Stretch: The C=O bond in the aldehyde results in a very strong and sharp absorption band. For an aromatic aldehyde, conjugation with the naphthalene ring lowers the frequency to approximately 1680-1700 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.
-
C-O Stretch: The stretching of the C-O bonds in the methoxy groups will produce strong bands in the 1250-1300 cm⁻¹ region.[8]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5]
-
Collect a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric H₂O and CO₂.
-
-
Data Acquisition:
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[5]
-
-
Data Analysis:
-
The instrument software automatically ratios the sample spectrum against the background spectrum.
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation of the naphthalene ring system in this compound makes it strongly UV-active.
Expertise & Causality: Expected Transitions
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic naphthalene system.[8] The presence of the carbonyl and methoxy auxochromes will cause a bathochromic (red) shift of these bands compared to unsubstituted naphthalene.
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of ~1 mg/mL.
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the solvent. Use one as the reference (blank).
-
-
Data Acquisition:
-
Calibrate the instrument by running a baseline correction with the solvent-filled cuvettes.
-
Replace the solvent in the sample cuvette with the dilute sample solution.
-
Scan the sample over a range of 200-400 nm.[8]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Visualization: Analytical Workflow
Caption: Integrated analytical workflow for characterization.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye damage (H318).[1]
-
Precautionary Measures:
-
P280: Wear protective gloves, clothing, eye protection, and face protection.[1]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Always handle the compound in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
-
References
- 1. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. B20483.06 [thermofisher.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Fluorescent Labeling with 2,3-Dimethoxy-1-naphthaldehyde
Introduction: A Versatile Fluorogenic Reagent for Primary Amines
2,3-Dimethoxy-1-naphthaldehyde is an aromatic aldehyde that serves as a fluorogenic labeling reagent for primary amines. Naphthalene derivatives are valued in fluorescence imaging and sensing due to their inherent photophysical properties, including environmental sensitivity and a compact molecular structure.[1] The core of this labeling strategy lies in the reaction between the aldehyde group of this compound and a primary amine, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (an imine), which is fluorescent.[1][2] This reaction provides a straightforward method for covalently attaching a fluorescent naphthalene moiety to biomolecules for detection and analysis.
Unlike more complex dialdehyde reagents like naphthalene-2,3-dicarboxaldehyde (NDA), which require a secondary nucleophile like cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives, this compound offers a simpler, one-step conjugation chemistry.[3][4] The resulting naphthaldehyde-imine adduct is expected to exhibit fluorescence, with emission properties influenced by the local environment, making it a potentially useful probe for studying protein conformation and binding events.
This document provides a comprehensive guide to the use of this compound for fluorescent labeling, including the underlying reaction mechanism, detailed protocols for protein conjugation and purification, and guidance on characterizing the final labeled product.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂O₃ | [5] |
| Molecular Weight | 216.23 g/mol | [5] |
| CAS Number | 56252-09-6 | [5] |
| Appearance | Solid (Typical) | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | General Knowledge |
Reaction Mechanism: Schiff Base Formation
The labeling reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable, conjugated imine, commonly known as a Schiff base. The reaction is reversible and generally favored under slightly basic conditions, which ensures that the primary amine is in its deprotonated, nucleophilic state.[2]
For enhanced stability, the resulting imine bond can be selectively reduced to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This reduction step renders the linkage resistant to hydrolysis.
Diagram of the Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
Protocol 1: Fluorescent Labeling of Proteins
This protocol provides a general method for labeling proteins with this compound. It is optimized for a generic IgG antibody but can be adapted for other proteins.
Required Materials
-
Reagents:
-
This compound
-
Protein of interest (e.g., IgG)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine.
-
(Optional) Sodium cyanoborohydride (NaBH₃CN)
-
(Optional) Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Preparation of Solutions
-
Protein Solution: Prepare the protein solution at a concentration of 2-5 mg/mL in the Reaction Buffer. If the protein is in a different buffer, exchange it for the Reaction Buffer via dialysis or using a desalting column.
-
Labeling Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
Labeling Reaction
-
Determine Molar Ratio: A starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent to the protein. The optimal ratio may vary depending on the protein and desired degree of labeling.
-
Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the 10 mM labeling reagent stock solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For potentially sensitive proteins, the incubation can be performed at 4°C overnight.
(Optional) Reductive Amination for Stable Linkage
For applications requiring a highly stable conjugate, the Schiff base can be reduced.
-
Prepare Reducing Agent: Prepare a fresh 1 M stock solution of NaBH₃CN in water.
-
Add to Reaction: Add the NaBH₃CN stock solution to the labeling reaction to a final concentration of approximately 20 mM.
-
Incubate: Continue the incubation for an additional 1-2 hours at room temperature.
Purification of the Labeled Protein
Separating the labeled protein from the unreacted labeling reagent is essential to reduce background fluorescence.
-
Equilibrate Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Purification Buffer (PBS).
-
Load Sample: Apply the reaction mixture to the top of the column.
-
Elute: Elute the protein with the Purification Buffer. The labeled protein will typically be the first colored or fluorescent fraction to elute. The smaller, unreacted dye molecules will elute later.
-
Collect and Pool: Collect the fractions containing the labeled protein. Monitor the elution profile by measuring absorbance at 280 nm.
Experimental Workflow
Caption: General workflow for fluorescent labeling of proteins.
Characterization of the Labeled Conjugate
Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the naphthaldehyde adduct (Aₘₐₓ). Note: The exact λₘₐₓ for this adduct is not well-documented but is expected to be in the UV-A or blue region of the spectrum. A preliminary scan from 300-450 nm is recommended.
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the dye's contribution: A₂₈₀,corr = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). A reasonable starting estimate for the CF of a naphthalene-based dye is ~0.2-0.4.
-
Then, calculate the molar concentration of the protein: [Protein] (M) = A₂₈₀,corr / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ. The ε for naphthaldehyde-imine adducts can vary, but a value in the range of 5,000-15,000 M⁻¹cm⁻¹ is a plausible starting point for initial estimations.
-
Calculate DOL: DOL = [Dye] / [Protein]
Spectroscopic Properties
The fluorescence properties of the labeled protein should be characterized to ensure successful conjugation and for use in downstream applications.
-
Measurement: Using a fluorometer, record the excitation and emission spectra of the purified, labeled protein.
-
Expected Properties: Based on similar naphthaldehyde-imine derivatives, the following properties can be anticipated. These should be experimentally verified.
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λ_ex) | 350 - 420 nm | Highly dependent on solvent and conjugation. |
| Emission Maximum (λ_em) | 450 - 520 nm | A significant Stokes shift is expected. |
| Quantum Yield | Variable | Likely to be sensitive to the polarity of the local environment. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Insufficient molar excess of the dye.- Reaction pH is too low.- Presence of competing primary amines in the buffer (e.g., Tris).- Protein amine groups are inaccessible. | - Increase the molar ratio of the labeling reagent.- Ensure the reaction buffer pH is between 8.0 and 9.0.- Use a recommended amine-free buffer like bicarbonate or borate.- Consider a partial denaturing step if protein structure allows. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a column with a longer bed height.- Ensure the collected protein fraction is well-separated from the free dye peak. |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF) from the dye stock.- The dye is highly hydrophobic, causing aggregation. | - Keep the volume of the added dye stock to less than 10% of the total reaction volume.- Decrease the molar excess of the dye. |
| Loss of Protein Activity | - Labeling of lysine residues critical for protein function or binding. | - Reduce the molar excess of the dye to achieve a lower DOL.- If possible, protect the active site with a ligand during labeling. |
| Unstable Fluorescent Signal | - Hydrolysis of the Schiff base linkage. | - Perform the optional reduction step with NaBH₃CN to form a stable secondary amine bond.[6] |
References
- 1. ijacskros.com [ijacskros.com]
- 2. ajol.info [ajol.info]
- 3. The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Complexity: 2,3-Dimethoxy-1-naphthaldehyde in Pharmaceutical Intermediate Synthesis
Abstract
2,3-Dimethoxy-1-naphthaldehyde, a seemingly unassuming aromatic aldehyde, stands as a pivotal precursor in the intricate world of pharmaceutical synthesis. Its unique structural arrangement, featuring a reactive aldehyde function strategically positioned on a naphthalene core adorned with two methoxy groups, offers a versatile platform for the construction of complex heterocyclic scaffolds. These scaffolds form the backbone of numerous biologically active molecules. This comprehensive guide delves into the critical applications of this compound, providing researchers, scientists, and drug development professionals with a detailed exploration of its synthetic utility, underpinned by mechanistic insights and field-proven experimental protocols. We will particularly focus on its role in the synthesis of isoquinoline alkaloids and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Introduction: The Strategic Importance of this compound
The value of this compound in organic synthesis stems from the orchestrated reactivity of its constituent functional groups. The electron-donating nature of the two methoxy groups activates the naphthalene ring, making it more susceptible to electrophilic substitution and influencing the regioselectivity of cyclization reactions. The aldehyde group, a classic electrophilic center, readily participates in condensation reactions, particularly with amines, to form imines or enamines—key intermediates in the assembly of nitrogen-containing heterocycles.
This unique combination of features makes this compound an ideal starting material for constructing polycyclic frameworks that are frequently found in natural products and synthetic drugs. Its application significantly streamlines synthetic routes, often enabling the creation of complex molecular architectures in fewer steps and with greater efficiency.
Core Synthetic Applications: Building Biologically Relevant Scaffolds
Two major classes of reactions highlight the synthetic prowess of this compound: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and reductive amination for the creation of substituted amines.
The Pictet-Spengler Reaction: A Gateway to Isoquinoline Alkaloids
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of a vast array of isoquinoline alkaloids, many of which exhibit significant pharmacological properties. The electron-rich nature of the naphthalene ring in this compound facilitates this reaction under relatively mild conditions.[3]
Mechanism Insight: The reaction commences with the formation of a Schiff base (an imine) from the condensation of the β-arylethylamine and this compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. The electron-rich naphthalene ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.
Caption: Pictet-Spengler Reaction Workflow.
Experimental Protocol: Synthesis of a Naphthyl-fused Tetrahydroisoquinoline
This protocol outlines a general procedure for the Pictet-Spengler reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Dopamine hydrochloride (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Amine Addition: Add dopamine hydrochloride to the solution and stir until a homogeneous suspension is formed.
-
Acid Catalysis: Slowly add trifluoroacetic acid (approximately 2-3 equivalents) to the reaction mixture at room temperature. The choice of acid and its concentration is critical; stronger acids can sometimes lead to side reactions, while insufficient acidity will result in a sluggish reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure tetrahydroisoquinoline derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent to prevent side reactions with the iminium ion. |
| Catalyst | Trifluoroacetic Acid (TFA) | Provides the necessary acidic environment to promote iminium ion formation and subsequent cyclization. |
| Temperature | Room Temperature | The electron-rich naphthalene ring allows the reaction to proceed at a moderate temperature, minimizing potential degradation. |
| Work-up | NaHCO₃ Quench | Neutralizes the strong acid catalyst to prevent product degradation during extraction and purification. |
Reductive Amination: Crafting Substituted Amines
Reductive amination is a highly efficient two-step, one-pot method for synthesizing amines from a carbonyl compound and an amine.[4] This process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.[5] This reaction is particularly valuable for introducing diverse amine functionalities, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Mechanism Insight: The reaction begins with the condensation of this compound with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to yield the final amine product. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.
References
Application Notes & Protocols for Reactions Involving 2,3-Dimethoxy-1-naphthaldehyde
Introduction: The Synthetic Versatility of a Naphthalene Scaffold
2,3-Dimethoxy-1-naphthaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the fields of medicinal chemistry, drug development, and materials science.[1][] Its rigid naphthalene core, combined with the electronic influence of two methoxy groups and the reactive aldehyde functionality, makes it an ideal scaffold for constructing complex molecular architectures. The aldehyde group is a gateway for numerous transformations, including condensation reactions to form Schiff bases and related heterocycles, as well as carbon-carbon bond-forming reactions like the Knoevenagel and Wittig reactions.[3] These transformations have led to the synthesis of compounds with significant biological activities, including antimicrobial and anticancer properties.[1][4][5][6]
This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, offering detailed protocols, mechanistic insights, and the rationale behind specific experimental choices for researchers in organic synthesis and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₃ | [7][8] |
| Molecular Weight | 216.23 g/mol | [7][8] |
| CAS Number | 56252-09-6 | [7][8] |
| Appearance | Light yellow to beige solid/powder | [9] |
| Melting Point | ~81 °C | [10] |
| Boiling Point | 160 - 161 °C at 20 hPa | [11] |
| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde |[7] |
Safety, Handling, and Storage
Scientific integrity begins with safety. Proper handling of this compound is crucial for ensuring personnel safety and experimental reproducibility.
Primary Hazards: Based on aggregated GHS data, this compound is corrosive and can cause serious eye damage.[7] It may also be harmful if swallowed.[11]
Table 2: GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
|---|
|
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[7] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[11] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: When weighing and transferring the solid, avoid creating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Core Reactivity: The Aldehyde Functional Group
The synthetic utility of this compound stems from the reactivity of its aldehyde group. The electrophilicity of the carbonyl carbon is modulated by the electron-donating resonance effect of the two methoxy groups on the naphthalene ring. This electronic feature influences the reaction rates and conditions required for various transformations.[3]
Caption: Electronic influence of methoxy groups on the aldehyde.
Application Protocol 1: Synthesis of Schiff Bases via Condensation
The formation of an imine (or azomethine) bond through the condensation of an aldehyde with a primary amine is a fundamental reaction in synthetic chemistry. The resulting Schiff bases are widely used as ligands in coordination chemistry and are prevalent in many biologically active compounds.[4][5] This protocol provides a general method for this transformation.
Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. In many cases, heating in a protic solvent like ethanol is sufficient to drive the reaction to completion by facilitating the removal of water.[13]
Caption: Workflow for Schiff Base Synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of aldehyde).
-
Amine Addition: To this stirring solution, add an equimolar amount (1.0 eq) of the desired primary amine. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.[4] If precipitation does not occur, the solvent can be partially removed under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Self-Validation (Characterization):
-
FT-IR: Look for the appearance of a strong C=N (imine) stretch around 1600-1630 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from the starting material (~1680 cm⁻¹).
-
¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) between 8.5-9.5 ppm and the disappearance of the aldehyde proton peak (~10.5 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
Application Protocol 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful reaction that forms a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[14] This reaction is a cornerstone for synthesizing α,β-unsaturated systems, which are valuable precursors in drug development.[15]
Causality: A base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of water) to yield the final condensed product. Recent "green" protocols utilize mechanochemical grinding or agro-waste extracts as catalysts, minimizing solvent use.[16][17]
Caption: Solvent-Free Mechanochemical Knoevenagel Workflow.
Detailed Step-by-Step Protocol (Solvent-Free Mechanochemical Method):
-
Reagent Preparation: In a clean, dry porcelain mortar, add this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a basic catalyst (e.g., chitosan, 10 wt%).[16]
-
Reaction: Grind the heterogeneous mixture vigorously with a pestle at room temperature. After a few minutes (typically 5-15 min), the mixture may become thicker or solidify, indicating product formation.[16]
-
Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it via TLC.
-
Isolation: Once the reaction is complete, add a small amount of water or ethanol to the mortar and triturate the solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the product under vacuum.
-
Self-Validation (Characterization):
-
FT-IR: Look for a strong peak corresponding to the C≡N (nitrile) group around 2215-2225 cm⁻¹ and a C=C (alkene) stretch around 1560-1600 cm⁻¹.[15]
-
¹H NMR: Expect a new singlet for the vinylic proton (-C=CH-) in the range of 7.5-8.5 ppm. The aldehyde proton peak will be absent.
-
¹³C NMR: Confirm the presence of new quaternary carbon and nitrile carbon signals.
-
Application Protocol 3: Wittig Reaction for Olefination
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[18] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), forming a new C=C double bond with high regioselectivity.[19] This protocol outlines the synthesis of a vinylnaphthalene derivative from this compound.
Causality: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent decomposition of this intermediate into the final alkene and a very stable triphenylphosphine oxide byproduct.[20] The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.
Caption: General Workflow for the Wittig Reaction.
Detailed Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise via syringe. The formation of the orange/red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour.[20]
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[21] Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, should be purified by flash column chromatography on silica gel.
-
Self-Validation (Characterization):
-
¹H NMR: The aldehyde proton will be absent. Look for the appearance of new signals in the alkene region (typically 5-7 ppm) corresponding to the vinyl protons.
-
Mass Spectrometry: Confirm the formation of the product with the expected molecular weight.
-
Conclusion
This compound is a robust and versatile building block for chemical synthesis. The protocols detailed herein for Schiff base formation, Knoevenagel condensation, and the Wittig reaction represent foundational transformations that enable access to a vast chemical space. By understanding the causality behind each experimental step and employing rigorous characterization for self-validation, researchers can effectively leverage this intermediate to construct novel molecules for applications in drug discovery and beyond.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajol.info [ajol.info]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [stenutz.eu]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. acgpubs.org [acgpubs.org]
- 16. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Application Note: Structural Elucidation of 2,3-Dimethoxy-1-naphthaldehyde Derivatives using Advanced NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-1-naphthaldehyde and its derivatives are an important class of organic compounds that serve as key intermediates in the synthesis of various biologically active molecules and functional materials. Their rigid naphthalene core, substituted with electron-donating methoxy groups and a reactive aldehyde function, makes them versatile building blocks in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for ensuring the purity, identity, and desired properties of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of these molecules in solution. This application note provides a comprehensive guide to the NMR analysis of this compound derivatives, covering fundamental 1D NMR techniques (¹H and ¹³C) and advanced 2D methodologies (COSY, HSQC, HMBC) as well as the Nuclear Overhauser Effect (NOE) for conformational analysis.
¹H NMR Spectroscopy: Assigning the Proton Skeleton
The ¹H NMR spectrum provides the initial and most direct information about the proton environment in the molecule. The chemical shifts, multiplicities, and coupling constants of the aromatic protons, the aldehyde proton, and the methoxy protons are key to the initial structural assessment.
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak[1].
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹H NMR Spectral Analysis
The aromatic region of the spectrum is of particular interest. The substitution pattern on the naphthalene ring dictates the multiplicity and coupling constants of the aromatic protons. For the parent this compound, the following assignments can be predicted based on data from analogous compounds such as 3-iodo-2-methoxy-1-naphthaldehyde[2] and 1-naphthaldehyde[3][4][5].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |
| H-1 (Aldehyde) | ~10.5 | s | - | H-8, H-2 (OCH₃) |
| H-8 | ~9.2 | d | ~8.5 | H-1 (Aldehyde), H-7 |
| H-4 | ~7.9 | s | - | H-5, H-3 (OCH₃) |
| H-5 | ~7.8 | d | ~8.0 | H-4, H-6 |
| H-6 | ~7.6 | t | ~7.5 | H-5, H-7 |
| H-7 | ~7.4 | t | ~7.5 | H-6, H-8 |
| 2-OCH₃ | ~4.0 | s | - | H-1 (Aldehyde) |
| 3-OCH₃ | ~3.9 | s | - | H-4 |
Note: These are predicted values and may vary depending on the specific derivatives and solvent used.
Diagram 1: ¹H NMR Assignment and Key NOE Correlations
Caption: Predicted ¹H NMR assignments and key through-space NOE correlations.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.
Protocol 2: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup and Acquisition:
-
Tune the probe for ¹³C observation.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹³C NMR Spectral Analysis
The chemical shifts of the carbons in this compound can be predicted based on data from related compounds like 2,3-dimethoxybenzaldehyde[6] and other naphthaldehyde derivatives[7].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | DEPT-135 | DEPT-90 |
| C-1 (CHO) | ~192 | - | - |
| C-2 | ~160 | - | - |
| C-3 | ~155 | - | - |
| C-4 | ~115 | + | + |
| C-4a | ~125 | - | - |
| C-5 | ~128 | + | + |
| C-6 | ~127 | + | + |
| C-7 | ~129 | + | + |
| C-8 | ~124 | + | + |
| C-8a | ~135 | - | - |
| 2-OCH₃ | ~61 | + | - |
| 3-OCH₃ | ~56 | + | - |
Note: Quaternary carbons (C-1, C-2, C-3, C-4a, C-8a) will be absent in DEPT spectra.
2D NMR Techniques for Unambiguous Assignment
For complex derivatives or to confirm assignments, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the context of this compound, COSY is crucial for tracing the connectivity of the aromatic protons in the unsubstituted ring (H-5 through H-8).
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons (¹JCH). This is a highly sensitive and essential experiment for assigning protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically ²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons and piecing together different spin systems. For example, the aldehyde proton (H-1) will show correlations to C-2 and C-8a, and the methoxy protons will show correlations to their respective attachment points (C-2 and C-3).
Diagram 2: Workflow for Structure Elucidation using 2D NMR
Caption: A systematic workflow for the complete structural assignment of naphthaldehyde derivatives.
Nuclear Overhauser Effect (NOE) for Conformational Analysis
The NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. NOE experiments are crucial for determining the spatial arrangement of substituents.
Protocol 3: 1D NOE Difference Spectroscopy
-
Sample Preparation: The sample should be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Experiment Setup:
-
Acquire a standard ¹H spectrum as a reference.
-
Set up a selective 1D NOE experiment (e.g., selnogp).
-
Irradiate a specific proton resonance (e.g., the aldehyde proton at ~10.5 ppm).
-
Acquire the spectrum. The resulting difference spectrum will show positive enhancements for protons that are spatially close to the irradiated proton.
-
Repeat the experiment by irradiating other key protons (e.g., the methoxy protons and H-4) to build a complete map of spatial relationships.
-
Key NOE Correlations for this compound
-
Irradiation of the aldehyde proton (H-1): Expect to see an NOE enhancement for the proton at the 8-position (H-8) and the protons of the 2-methoxy group, confirming their peri and ortho relationship, respectively.
-
Irradiation of the 3-methoxy group protons: An NOE enhancement should be observed for the proton at the 4-position (H-4).
These correlations are vital for unambiguously assigning the regiochemistry of the substituents on the naphthalene core.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, provides a robust and reliable methodology for the complete structural elucidation of this compound derivatives. Furthermore, NOE experiments offer critical insights into the through-space proximity of substituents, which is essential for confirming regiochemistry and understanding the conformational preferences of these important molecules. The protocols and data presented in this note serve as a practical guide for researchers in organic synthesis and drug development to ensure the structural integrity of their compounds.
References
Application Notes & Protocols: Leveraging 2,3-Dimethoxy-1-naphthaldehyde for Advanced Chemosensor Development
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the design, synthesis, and application of fluorescent chemosensors derived from 2,3-Dimethoxy-1-naphthaldehyde. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Strategic Advantage of the Naphthaldehyde Scaffold
The selective detection of specific ions and molecules is a cornerstone of environmental monitoring, medical diagnostics, and pharmaceutical research. Fluorescent chemosensors offer an unparalleled combination of sensitivity, selectivity, and operational simplicity. At the heart of many successful sensors lies a carefully chosen fluorophore—a molecule that can signal the presence of a target analyte through changes in its light-emitting properties.
This compound is an exceptional building block for this purpose. Its naphthalene core provides a rigid, aromatic system with inherent fluorescence. The strategically positioned aldehyde group at the 1-position is a reactive handle for facilely constructing complex sensor molecules, most commonly through Schiff base condensation. The two methoxy groups at the 2- and 3-positions act as electron-donating groups, modulating the electronic properties of the fluorophore and influencing its photophysical response. This pre-functionalized, responsive scaffold allows for the rational design of sensors for a diverse range of analytes.
Core Principle: Schiff Base Condensation and Sensing Mechanisms
The most direct and versatile method for converting this compound into a chemosensor is through the formation of a Schiff base (an imine). This involves a condensation reaction between the naphthaldehyde and a primary amine. The key to this design is that the amine-containing molecule is chosen to be the receptor —the part of the sensor that will selectively bind to the target analyte.
This modular design allows for the creation of a vast library of sensors. By simply changing the amine component, one can introduce different binding sites to target various analytes like metal ions, anions, or neutral molecules.
Common Sensing Mechanisms
Upon binding of the analyte to the receptor, a conformational or electronic change occurs, which is transduced to the naphthaldehyde fluorophore, resulting in a measurable change in the fluorescence signal. Key mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. In the free sensor, a photoinduced electron transfer (PET) process often occurs from the receptor to the fluorophore, quenching the fluorescence. Upon binding a metal ion, the receptor's electrons are engaged in coordination, inhibiting the PET process and causing a significant enhancement in fluorescence intensity.[1]
-
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron density distribution within the sensor molecule, modifying the ICT character of its excited state. This can lead to shifts in the emission wavelength or changes in fluorescence intensity.
-
Aggregation-Induced Emission (AIE): Some sensors are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The binding of an analyte can trigger this aggregation, leading to a "turn-on" response.[2][3]
Caption: General workflow for Schiff base sensor synthesis and "turn-on" analyte detection.
Application Protocol 1: Synthesis of a Selective Chemosensor for Aluminum (Al³⁺)
This protocol details the synthesis of a representative Schiff base sensor by reacting this compound with 8-aminoquinoline. The resulting sensor is known to be an effective "turn-on" fluorescent probe for Al³⁺ ions.
Rationale for Component Selection
-
This compound: Serves as the fluorescent reporter.
Materials and Reagents
-
This compound (FW: 216.24 g/mol )
-
8-Aminoquinoline (FW: 144.18 g/mol )
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring hotplate
-
Filtration apparatus
Step-by-Step Synthesis Protocol
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound (216 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Expert Insight: Using an absolute (anhydrous) solvent is crucial as the reaction produces water. Driving the equilibrium towards the product side is favored in the absence of excess water, following Le Chatelier's principle.
-
-
Addition of Amine: To the stirred solution, add a stoichiometric equivalent of 8-aminoquinoline (1.0 mmol, 144 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Explanation: The Schiff base formation is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
-
Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A bright yellow precipitate should form as the reaction proceeds.
-
Isolation: After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified yellow solid product under vacuum. The expected yield is typically >85%.
-
Characterization: Confirm the identity and purity of the synthesized sensor using standard analytical techniques (¹H NMR, FT-IR, and Mass Spectrometry). The FT-IR spectrum should show the appearance of a C=N imine stretch (around 1620 cm⁻¹) and the disappearance of the C=O aldehyde stretch (around 1680 cm⁻¹) and N-H amine stretches (around 3300-3400 cm⁻¹).
Application Protocol 2: Spectroscopic Evaluation of the Al³⁺ Sensor
This protocol outlines the procedure for characterizing the photophysical response of the synthesized sensor to Al³⁺ and evaluating its performance metrics.
Materials and Instruments
-
Synthesized Chemosensor
-
Stock solutions (1.0 mM) of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, Cu(NO₃)₂, etc.) in deionized water or an appropriate buffer.
-
Spectroscopic grade solvent (e.g., DMSO or a buffered aqueous solution).
-
UV-Vis Spectrophotometer
-
Fluorometer
-
pH meter
Experimental Workflow
Caption: Standard experimental workflow for chemosensor characterization and validation.
Step-by-Step Evaluation Protocol
-
Preparation of Test Solution: Prepare a solution of the chemosensor (e.g., 10 µM) in the chosen solvent system (e.g., HEPES buffer in water with 1% DMSO for solubility).
-
Self-Validation: Always record the initial absorption and emission spectra of the free sensor. This serves as the baseline (F₀) for all subsequent measurements.
-
-
Fluorescence Titration:
-
Place 2 mL of the sensor solution in a quartz cuvette.
-
Record the fluorescence spectrum (this is the "0 equivalent" reading).
-
Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 2 µL at a time, corresponding to 0.1, 0.2, 0.3... equivalents).
-
After each addition, gently mix and allow the system to equilibrate for 1-2 minutes, then record the fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Selectivity and Interference Study:
-
Prepare a series of test tubes, each containing 2 mL of the 10 µM sensor solution.
-
To each tube, add a significant excess (e.g., 10 equivalents) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.). Record the fluorescence response.
-
For an interference test, prepare a solution of the sensor and Al³⁺ that gives a strong signal. Then, add the other potentially interfering metal ions to this solution and observe if the fluorescence is quenched or enhanced.
-
Trustworthiness: A highly selective sensor will show a significant fluorescence change only for the target analyte (Al³⁺) and minimal to no change for other ions.[5]
-
-
Determination of Detection Limit (LOD):
-
Obtain the fluorescence intensity at low Al³⁺ concentrations.
-
Plot the fluorescence intensity at the emission maximum versus the Al³⁺ concentration.
-
The LOD is calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurement (sensor solution without Al³⁺) and 'k' is the slope of the linear portion of the titration curve at low concentrations.[5]
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of sensor and Al³⁺ is constant, but their mole fractions vary (from 0 to 1).
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).[6][7]
-
Data Presentation and Interpretation
Summarize the key performance metrics of your chemosensor in a clear, tabular format.
| Parameter | Value | Method |
| Excitation Wavelength (λex) | e.g., 370 nm | Fluorometer Scan |
| Emission Wavelength (λem) | e.g., 485 nm | Fluorescence Titration |
| Fluorescence Enhancement | e.g., 50-fold | (F_max - F_0) / F_0 |
| Limit of Detection (LOD) | e.g., 36.6 nM[8] | 3σ / k |
| Binding Constant (Kₐ) | e.g., 1.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
| Stoichiometry (Sensor:Al³⁺) | e.g., 1:1 | Job's Plot |
| Optimal pH Range | e.g., 5.0 - 8.0 | pH Titration |
| Response Time | < 2 minutes | Kinetic Scan |
References
- 1. A new fluorescent chemosensor for Al(3+) ion based on schiff base naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-1-naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Semantic Scholar [semanticscholar.org]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethoxy-1-naphthaldehyde
Welcome to the technical support resource for the purification of 2,3-Dimethoxy-1-naphthaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your purification processes effectively.
The synthesis of this compound, commonly achieved via the Vilsmeier-Haack formylation of 2,3-dimethoxynaphthalene, is generally robust.[1] However, the crude product mixture often contains byproducts and unreacted starting materials that can interfere with subsequent reactions. This guide offers a systematic approach to identifying and removing these impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The three most prevalent impurities are:
-
Unreacted Starting Material: 2,3-dimethoxynaphthalene. This is a non-polar impurity.
-
Oxidized Byproduct: 2,3-Dimethoxy-1-naphthoic acid. This is a polar, acidic impurity formed by the air oxidation of the aldehyde product.[2]
-
Residual Solvents/Reagents: Trace amounts of the formylation reagents (e.g., DMF) or workup solvents. These are typically volatile and removed under vacuum.
Q2: My crude product is a stubborn oil or gum, but the literature reports a solid. What's wrong?
A: This is a classic sign of impurities interrupting the crystal lattice formation of your target compound. The most common culprit is the presence of unreacted, oily 2,3-dimethoxynaphthalene.[3] Removing this impurity is key to inducing crystallization.
Q3: What is the most effective way to monitor my purification process?
A: Thin-Layer Chromatography (TLC) is indispensable. It provides a rapid, qualitative assessment of your mixture's composition. A typical eluent system for this compound is a Hexane:Ethyl Acetate mixture. By comparing your crude material to the purified fractions, you can effectively track the separation.
Q4: I've heard aldehydes can be unstable on silica gel. Is column chromatography safe for this compound?
A: Caution is warranted. While silica gel chromatography is a powerful tool, the slightly acidic nature of silica can sometimes cause sensitive aldehydes to degrade or form acetals if an alcohol is used in the eluent.[4] However, for this relatively stable aromatic aldehyde, it is generally effective. To mitigate risks, you can use a less acidic stationary phase like neutral alumina or add a small amount of a neutralizer like triethylamine (~0.1%) to your eluent.[4]
Q5: Is recrystallization a necessary final step?
A: For applications requiring high purity, such as in drug development, a final recrystallization is highly recommended.[5] It is one of the most effective methods for removing trace impurities and obtaining a product with a sharp melting point and excellent analytical data.[6]
Section 2: Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter and provides validated solutions.
Issue 1: Significant Contamination with Unreacted 2,3-Dimethoxynaphthalene
-
Diagnosis: On a TLC plate (e.g., 8:2 Hexane:EtOAc), you will observe a distinct, higher-Rf spot corresponding to the less polar starting material, in addition to the product spot.
-
Causality: This impurity arises from an incomplete formylation reaction. Potential causes include insufficient Vilsmeier reagent, a reaction temperature that is too low, or an inadequate reaction time.
-
Solutions: Two primary methods are recommended based on their efficiency and selectivity.
-
Method A: Column Chromatography: The polarity difference between the starting ether and the product aldehyde is sufficient for a clean separation on silica gel.
-
Method B: Purification via Bisulfite Adduct (Highly Selective): This chemical separation technique is exceptionally effective for removing aldehydes from mixtures.[7][8] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), leaving non-aldehyde impurities like the starting material in the organic phase.[9] The pure aldehyde is then regenerated by basification.[10][11]
-
Issue 2: Presence of the Acid Byproduct (2,3-Dimethoxy-1-naphthoic Acid)
-
Diagnosis: On TLC, this impurity appears as a low-Rf, often streaky spot that remains close to the baseline. In the ¹H NMR spectrum, the characteristic aldehyde proton signal (~10 ppm) will be diminished or absent in the impurity, replaced by a broad carboxylic acid proton signal (>12 ppm).
-
Causality: Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metals. This often occurs during aqueous workup or prolonged storage of the crude material.
-
Solution: Mild Basic Wash: The most straightforward solution is a liquid-liquid extraction using a mild aqueous base. The acidic naphthoic acid is deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily washed away from the desired aldehyde in the organic layer.[2]
Issue 3: Product is Colored (Yellow to Brown)
-
Diagnosis: The isolated solid is off-white, yellow, or brown instead of the expected pale-yellow or white crystals.
-
Causality: This is typically due to trace amounts of highly conjugated, polymeric, or degraded byproducts formed under the reaction conditions.
-
Solution: Recrystallization with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[6] A subsequent hot filtration removes the carbon and the adsorbed impurities, yielding a colorless solution from which pure crystals can be grown.
Section 3: Data Presentation & Workflow Visualization
Data Presentation
For effective purification, understanding the relative polarity of each component is crucial.
Table 1: Representative TLC Data for Crude this compound Mixture
| Compound | Structure | Function | Expected Rf Value* |
| 2,3-Dimethoxynaphthalene | C₁₂H₁₂O₂ | Starting Material | ~0.75 |
| This compound | C₁₃H₁₂O₃ | Product | ~0.40 |
| 2,3-Dimethoxy-1-naphthoic Acid | C₁₃H₁₂O₄ | Oxidized Byproduct | ~0.05 (streaking) |
*Note: Rf values are approximate and based on a silica gel plate with a Hexane:Ethyl Acetate (8:2, v/v) mobile phase. Actual values may vary.[12]
Visualizations
A logical workflow ensures efficient and complete purification.
Caption: General purification workflow for this compound.
Caption: Key chemical structures involved in the purification process.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate the product from both more and less polar impurities.
-
Slurry Preparation: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica, and concentrating the mixture to a dry, free-flowing powder on a rotary evaporator.
-
Column Packing: Dry-pack a chromatography column with silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the non-polar solvent system.
-
Fraction Collection: The less polar 2,3-dimethoxynaphthalene will elute first. Collect fractions and monitor them by TLC. Once the starting material has been fully eluted, gradually increase the eluent polarity (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate) to elute the target this compound.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly selective for aldehydes.[8]
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[9]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes.[7] A white precipitate of the adduct may form.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake again and separate the layers. The non-aldehyde impurities (like the starting material) will remain in the organic layer. The bisulfite adduct will be in the aqueous layer (or may be filtered off if it precipitated).[9]
-
Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the aqueous layer is basic (pH > 8).[10] This will reverse the reaction and regenerate the free aldehyde.
-
Final Isolation: The regenerated aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining a highly pure, crystalline final product.[5]
-
Solvent Selection: Choose a solvent in which the aldehyde is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like Ethyl Acetate/Hexane are good starting points.[6][13]
-
Dissolution: Place the purified aldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid a large excess to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and reheat to boiling for a few minutes.[6]
-
Hot Filtration: If carbon was used or if insoluble matter is present, perform a quick hot gravity filtration into a pre-warmed flask to remove it.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to obtain the final, high-purity product.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxy-1-naphthaldehyde
Doc ID: TS-23DMN-01
For inquiries, please contact: --INVALID-LINK--
Welcome to the technical support guide for the synthesis of 2,3-Dimethoxy-1-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses general questions about the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and effective method is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2,3-dimethoxynaphthalene, using a "Vilsmeier reagent."[3] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[4][5][6] The 2,3-dimethoxynaphthalene substrate is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups, making the Vilsmeier-Haack reaction an ideal choice.[5]
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?
Certainly. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3][4] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich 2,3-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent.[4] This attack preferentially occurs at the C1 position, which is the most activated and sterically accessible site. The resulting intermediate is an iminium salt.[2]
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, this compound.[2][4]
Q3: Why are anhydrous conditions so critical for this reaction?
The Vilsmeier reagent is extremely sensitive to moisture. Water can react with both the starting POCl₃ and the chloroiminium ion intermediate, quenching the reaction and significantly reducing the yield. Therefore, using anhydrous DMF and freshly distilled or new bottles of POCl₃ under an inert atmosphere (like argon or nitrogen) is crucial for success.[7][8]
Q4: What are the typical reaction conditions and stoichiometry?
While optimization is often necessary, a reliable starting point for reaction conditions is summarized in the table below.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : (solvent) : 1.5 - 3.0 equiv | A molar excess of the Vilsmeier reagent is often used to drive the reaction to completion.[7] DMF typically serves as both a reagent and the solvent. |
| Temperature | 0°C to 80°C | Vilsmeier reagent formation is exothermic and should be done at 0°C.[7] The subsequent reaction with the naphthalene can be run at room temperature or heated to increase the rate, depending on substrate reactivity.[6][7] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7] For less reactive substrates, refluxing overnight may be required.[7][8] |
| Solvent | Anhydrous DMF or co-solvents | DMF is standard.[4] In some cases, co-solvents like chloroform or dichloromethane can be used.[1][8] |
Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during the experiment, providing possible causes and actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most common issues and can stem from several factors.
Possible Cause A: Inactive Vilsmeier Reagent
The Vilsmeier reagent is moisture-sensitive and can degrade if not prepared under strictly anhydrous conditions.[7]
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous grade DMF. If its quality is uncertain, consider drying it over molecular sieves.
-
Use a fresh, unopened bottle of POCl₃ or distill it immediately before use.
-
Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Possible Cause B: Insufficient Reaction Temperature or Time
The formylation of naphthalenes, even activated ones, can sometimes be sluggish.[9]
-
Solution:
-
After adding the substrate at 0°C, allow the reaction to warm to room temperature and stir for several hours.
-
If TLC analysis shows significant remaining starting material, gradually increase the temperature to 40-80°C.[6][7]
-
Extend the reaction time, monitoring progress every few hours. Refluxing overnight can sometimes be effective for stubborn reactions.[7][8]
-
Possible Cause C: Insufficient Reagent Stoichiometry
An inadequate amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution:
-
Increase the equivalents of POCl₃ relative to the substrate. A common ratio is 1.5 to 2.0 equivalents.[7]
-
Ensure DMF is present in sufficient excess to act as both reagent and solvent.
-
Problem 2: Product is Impure, Contaminated with Starting Material
This indicates an incomplete reaction or inefficient purification.
Possible Cause A: Incomplete Reaction
As discussed in Problem 1, the reaction may not have gone to completion.
-
Solution:
-
Refer to the solutions for Problem 1, Causes B and C . Re-run the reaction with an optimized temperature, time, or stoichiometry.
-
Always monitor the reaction by TLC to confirm the complete consumption of the starting material before proceeding to workup.
-
Possible Cause B: Inefficient Purification
The product and starting material may have similar polarities, making separation by column chromatography difficult.
-
Solution:
-
Optimize Column Chromatography: Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to improve separation.
-
Recrystallization: This is an excellent method for purifying solid organic compounds.[10] The crude product can often be recrystallized from a solvent system like ethanol or ethyl acetate/hexanes to yield pure this compound, which is a solid with a melting point around 81°C.[11]
-
Problem 3: Difficult Aqueous Workup (Emulsion Formation)
The workup of Vilsmeier-Haack reactions can sometimes lead to the formation of stable emulsions during extraction, making phase separation challenging.
Possible Cause: Incomplete Hydrolysis or Surfactant-like Intermediates
Residual iminium salts or other intermediates can complicate the extraction process.
-
Solution:
-
Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[7] This helps to control the exothermic hydrolysis of the excess Vilsmeier reagent.
-
pH Adjustment: After the initial quench, carefully add a saturated base solution (e.g., NaOH or NaOAc) to neutralize the acidic mixture.[4] This completes the hydrolysis of the iminium salt to the aldehyde.
-
Brine Wash: During extraction, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer and helps to break up emulsions.
-
Filtration: If a persistent emulsion forms, filtering the entire biphasic mixture through a pad of Celite® can sometimes help break it.
-
Experimental Protocols & Visualizations
Standard Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification.
-
Reagent Preparation:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5°C.[7]
-
Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction:
-
Dissolve 2,3-dimethoxynaphthalene (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
If the reaction is sluggish, heat the mixture to 60°C until the starting material is consumed.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Basify the mixture by slowly adding a 2 M NaOH solution until the pH is ~8-9.
-
Stir for 30 minutes to ensure complete hydrolysis.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to afford pure this compound.[10]
-
Visual Workflow Diagrams
A clear workflow helps in planning and executing the experiment efficiently.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound [stenutz.eu]
Technical Support Center: Synthesis of 2,3-Dimethoxy-1-naphthaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-Dimethoxy-1-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.
The primary route to this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2,3-dimethoxynaphthalene, using a Vilsmeier reagent.[1][2][3] The Vilsmeier reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[4][5] While effective, this electrophilic aromatic substitution is sensitive to several parameters that can lead to side reactions and purification challenges.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the lab.
Troubleshooting Guide & FAQs
FAQ 1: Why is my yield of this compound unexpectedly low, or why have I recovered only starting material?
This is one of the most common issues and typically points to a problem with the electrophile generation or reaction conditions.
Underlying Causality: The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[5] Its successful formation and subsequent reaction with the naphthalene ring are highly dependent on the quality of reagents and the reaction environment.
Troubleshooting & Resolution:
-
Assess Reagent Quality:
-
DMF: Must be anhydrous. The presence of water will quench the POCl₃ and prevent the formation of the Vilsmeier reagent. Use a freshly opened bottle or a properly dried solvent.
-
POCl₃: This reagent is highly sensitive to moisture and can hydrolyze over time. Use a fresh bottle or distill it before use.
-
2,3-Dimethoxynaphthalene: Verify the purity of your starting material. Impurities can interfere with the reaction.
-
-
Verify Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic process. When adding POCl₃ to DMF at 0 °C, you should observe a slight temperature increase and often a change in the solution's appearance (e.g., becoming thicker or changing color). If no change is observed, the reagents are suspect.
-
Reaction Temperature:
-
Formation: The Vilsmeier reagent is typically prepared at a low temperature (0-10 °C) to control the exothermic reaction.[6]
-
Reaction: The subsequent reaction with the naphthalene derivative may require gentle heating. If the reaction is too cold, the activation energy barrier for the electrophilic attack may not be overcome. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Preventative Measures:
-
Always use anhydrous solvents and fresh, high-purity reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Add the POCl₃ to the DMF slowly at 0 °C before adding the naphthalene substrate.
FAQ 2: My TLC plate shows multiple products. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products, which can arise from several competing reaction pathways.
Potential Side Products & Their Causes:
-
Unreacted Starting Material: The most common "side product." This indicates an incomplete reaction.
-
Cause: Insufficient Vilsmeier reagent, short reaction time, or low reaction temperature.
-
Solution: Increase the molar equivalents of the Vilsmeier reagent (typically 1.5-2.0 equivalents are used), prolong the reaction time, or gradually increase the temperature, monitoring progress by TLC.
-
-
Regioisomers: While formylation is electronically directed to the C1 position due to the activating methoxy groups, minor amounts of other isomers can form. The methoxy groups at C2 and C3 strongly activate the ortho and para positions. For 2,3-dimethoxynaphthalene, the C1 and C4 positions are the most activated and sterically accessible. While C1 is generally favored, a small percentage of 2,3-dimethoxy-4-naphthaldehyde could potentially form.
-
Cause: High reaction temperatures can sometimes reduce the regioselectivity of electrophilic aromatic substitutions.
-
Solution: Maintain a controlled temperature. Purification by column chromatography is usually effective in separating these isomers.
-
-
Di-formylated Products: In rare cases, if the reaction conditions are too harsh or a large excess of the Vilsmeier reagent is used, a second formyl group could be added to the ring.
-
Cause: High stoichiometry of Vilsmeier reagent and elevated temperatures.
-
Solution: Use a controlled amount of the formylating agent (around 1.5 equivalents).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for analyzing reaction progress via TLC.
FAQ 3: The reaction mixture turned dark brown or black. What caused this decomposition?
Significant color change to dark brown, black, or a tar-like consistency is a clear indicator of decomposition.
Underlying Causality: The Vilsmeier-Haack reaction involves strong reagents (POCl₃) and can generate acidic byproducts. Naphthalene systems, although aromatic, can be susceptible to polymerization or degradation under harsh acidic conditions or at high temperatures. The methoxy groups can also be sensitive to cleavage.
Troubleshooting & Resolution:
-
Temperature Control is Critical: This is the most likely cause. The reaction may have become too hot, either during the initial formation of the Vilsmeier reagent or during the subsequent formylation step.
-
Solution: Strictly maintain the recommended temperature profile. Use an ice bath for the initial reagent mixing and an oil bath for controlled heating later.
-
-
Slow Reagent Addition: Adding POCl₃ too quickly to DMF can create localized hot spots, initiating decomposition.
-
Solution: Add the POCl₃ dropwise with efficient stirring, ensuring the temperature does not rise uncontrollably.
-
Preventative Measures:
-
Ensure your cooling bath is effective.
-
Add reagents slowly and monitor the internal reaction temperature with a thermometer.
-
Do not leave the reaction unattended at elevated temperatures for extended periods.
FAQ 4: How can I effectively purify the crude this compound?
Purification can be challenging if side reactions have occurred. The crude product is often an oil or a solid contaminated with colored impurities.
Standard Purification Protocols:
-
Workup: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water, often with a base like sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate and neutralize strong acids.[7] The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Recrystallization: If the crude product is a solid, recrystallization is an effective method.
-
Solvent Selection: A common solvent system is ethanol or an ethyl acetate/hexane mixture. The goal is to find a solvent (or solvent pair) in which the desired product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. A detailed protocol for a similar compound can be found as a reference.[8]
-
-
Silica Gel Column Chromatography: This is the most versatile method for separating the desired aldehyde from unreacted starting material and other side products.
-
Eluent System: A typical mobile phase is a gradient of ethyl acetate in hexane (or petroleum ether). Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The aldehyde is more polar than the starting material and will elute later.
-
Monitoring: Use TLC to track the separation and combine the pure fractions.
-
Experimental Protocols & Data
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on established Vilsmeier-Haack reactions.[1][4][7]
-
Reagent Preparation:
-
In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents).
-
Cool the flask to 0 °C using an ice-salt bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2,3-dimethoxynaphthalene (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.
-
Add the solution of the naphthalene derivative to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction's progress by TLC.
-
-
Workup and Hydrolysis:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Add a saturated solution of sodium acetate or slowly add 5M NaOH solution to adjust the pH to ~6-7. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the mixture for 30-60 minutes until the hydrolysis is complete (often indicated by the precipitation of the product).
-
-
Extraction and Isolation:
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale / Common Issue |
| Reagents | Anhydrous DMF, fresh POCl₃ | Moisture leads to reagent quenching and reaction failure. |
| Stoichiometry | 1.5 - 2.0 eq. of POCl₃/DMF | Ensures complete conversion of the starting material. |
| Temperature | 0-10 °C (Reagent formation) | Controls exothermic reaction, prevents decomposition. |
| RT to 60 °C (Formylation) | Insufficient heat leads to slow or incomplete reaction. | |
| Reaction Time | 2 - 6 hours | Monitor by TLC; prolonged times can increase side products. |
| Workup | Quench on ice, hydrolyze | Controls quenching exotherm; ensures conversion to aldehyde. |
| Expected Yield | 70 - 85% (after purification) | Lower yields indicate issues with reagents or conditions. |
Reaction Mechanism Visualization
Caption: Key stages in the Vilsmeier-Haack synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier haack rxn | PPTX [slideshare.net]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Schiff Base Formation with 2,3-Dimethoxy-1-naphthaldehyde
<
Introduction
Welcome to the technical support guide for the synthesis of Schiff bases using 2,3-Dimethoxy-1-naphthaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile aldehyde in their synthetic workflows. Schiff base formation, while a cornerstone of organic synthesis, can present unique challenges depending on the steric and electronic properties of the substrates. This compound, with its electron-donating methoxy groups and sterically demanding naphthalene core, is no exception.
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis, purification, and characterization of Schiff bases derived from this specific naphthaldehyde derivative. Our goal is to equip you with the foundational knowledge and practical insights necessary to overcome experimental hurdles and achieve high-yielding, pure products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of Schiff base formation with this compound.
Q1: What is the general mechanism of Schiff base formation?
A1: The formation of a Schiff base (an imine) is a reversible condensation reaction between a primary amine and an aldehyde or ketone.[1] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine.[2]
-
Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable C=N double bond of the imine. This dehydration step is often the rate-determining step and can be catalyzed by either acid or base.[1]
Q2: How do the methoxy groups on this compound affect the reaction?
A2: The two electron-donating methoxy groups at the 2 and 3 positions of the naphthalene ring increase the electron density on the aromatic system. This has two primary effects:
-
Reduced Aldehyde Reactivity: The increased electron density slightly deactivates the carbonyl group, making it less electrophilic and potentially slowing down the initial nucleophilic attack by the amine.
-
Increased Product Stability: The conjugated system of the resulting Schiff base is extended by the electron-donating groups, which can enhance its stability.[1]
Q3: Is a catalyst always necessary for this reaction?
A3: Not always, but it is highly recommended. The reaction can proceed, especially with highly nucleophilic amines, but it is often slow. Acid catalysis is commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.[3] However, the acid concentration must be carefully controlled; too much acid will protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.[1] Mildly acidic conditions (pH 4-6) are often optimal.[2][4]
Q4: What solvents are typically used for this reaction?
A4: The choice of solvent is crucial. Alcohols like ethanol or methanol are frequently used as they can dissolve both the aldehyde and many primary amines. They also help to solvate the intermediates. In some cases, aprotic solvents like toluene are used with a Dean-Stark trap to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.[5][6] Solvent-free methods, such as grinding the reactants together or using microwave irradiation, have also been successfully employed and are considered green chemistry approaches.[7][8]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.[4] You will need to develop a solvent system that provides good separation between the starting materials (this compound and the primary amine) and the Schiff base product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Characteristically, Schiff bases are often colored, which can also provide a visual cue.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of Schiff bases from this compound.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The underlying cause can often be traced back to reaction conditions or the nature of the reactants.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity | The primary amine may be weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), or the reaction temperature is too low. | - Increase the reaction temperature. Refluxing in a suitable solvent is a common practice.[9][10] - Add a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid, to activate the aldehyde.[4][11] - Consider using a more activating solvent or a solvent-free approach. |
| Reversible Reaction | The formation of a Schiff base is a reversible process. The water generated as a byproduct can hydrolyze the imine back to the starting materials.[1][12] | - Use a Dean-Stark apparatus if the solvent allows for azeotropic removal of water (e.g., toluene).[5] - Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. |
| Incorrect pH | As mentioned in the FAQs, the pH is critical. Too much acid will protonate the amine, while too little may not provide sufficient catalysis.[1] | - If using an acid catalyst, ensure it is added in catalytic amounts (a few drops of glacial acetic acid is often sufficient).[10][13] - Buffer the reaction mixture to a mildly acidic pH (4-6).[2] |
| Steric Hindrance | A bulky primary amine can be sterically hindered from attacking the carbonyl carbon of the naphthaldehyde. | - Increase the reaction time and/or temperature. - Consider using a less sterically hindered amine if the application allows. |
Problem 2: Incomplete Reaction (Presence of Starting Materials)
Even with product formation, the reaction may not go to completion, leaving significant amounts of starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Reached | The reaction has reached a point of equilibrium where the rates of the forward and reverse reactions are equal. | - Drive the equilibrium towards the products by removing water (see Problem 1). - Increase the concentration of one of the reactants (Le Chatelier's principle). Using a slight excess of the amine is common. |
| Insufficient Reaction Time | The reaction may simply need more time to proceed to completion, especially at lower temperatures or with less reactive starting materials. | - Extend the reaction time and monitor progress periodically using TLC.[14] |
| Catalyst Deactivation | The catalyst may have been consumed or deactivated over the course of the reaction. | - In some cases, a small additional amount of catalyst can be added, but be cautious of lowering the pH too much. |
Problem 3: Product Decomposition or Side Reactions
The desired Schiff base may be unstable under the reaction conditions, or unwanted side reactions may occur.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | The Schiff base product is susceptible to hydrolysis, especially in the presence of aqueous acid or base.[1] | - During workup, avoid prolonged contact with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully. - Ensure the final product is stored in a dry environment. |
| Polymerization | Schiff bases derived from some aliphatic aldehydes can be unstable and prone to polymerization. While those from aromatic aldehydes like this compound are generally more stable, this can still be a concern with certain amines.[1] | - Conduct the reaction at a lower temperature if possible. - Isolate the product promptly once the reaction is complete. |
| Oxidation | The imine or other functional groups in the molecule may be sensitive to oxidation, especially at elevated temperatures in the presence of air. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 4: Difficulty in Product Purification
Isolating a pure Schiff base can sometimes be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Starting Materials | The Schiff base may have a similar polarity to the starting aldehyde or amine, making chromatographic separation difficult. | - Recrystallization is often the most effective purification method for Schiff bases.[14] Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, chloroform/methanol).[14] - If column chromatography is necessary, carefully optimize the eluent system. |
| Product is an Oil | Some Schiff bases are oils rather than crystalline solids, which can complicate purification.[1] | - If an oil is obtained, try triturating it with a non-polar solvent like hexane to induce solidification or remove impurities. - If the product remains an oil, purification by column chromatography is the most likely solution. |
| Contamination with Unreacted Amine | The excess amine used in the reaction can be difficult to remove. | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the excess amine. Be cautious, as this can also promote hydrolysis of the Schiff base if contact is prolonged. Neutralize and dry the organic layer promptly. |
Section 3: Experimental Protocols & Workflows
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol provides a general starting point. Optimization may be required based on the specific primary amine being used.
-
Reactant Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 10-15 mL per mmol of aldehyde).
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[10]
-
-
Reaction:
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In many cases, the Schiff base will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.[9]
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.[14]
-
The resulting crude product can then be purified.
-
-
Purification:
-
Recrystallization: This is the preferred method. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form crystals.[14]
-
Washing: Wash the filtered solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.
-
Characterization of the Schiff Base Product
The structure of the synthesized Schiff base should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| FTIR Spectroscopy | - Appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[15][16] - Disappearance of the C=O (aldehyde) stretching band from the starting material (around 1680-1700 cm⁻¹) and the N-H bending vibrations of the primary amine. |
| ¹H NMR Spectroscopy | - Appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.[4][16] - Signals corresponding to the aromatic protons of the naphthaldehyde and amine moieties. - Signals for the methoxy groups on the naphthaldehyde ring. |
| ¹³C NMR Spectroscopy | - Appearance of a signal for the imine carbon (C=N), typically in the range of δ 150-165 ppm.[9] |
| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the Schiff base product. |
Section 4: Visual Diagrams
Schiff Base Formation Mechanism
The following diagram illustrates the two-step mechanism of acid-catalyzed Schiff base formation.
Caption: Acid-catalyzed Schiff base formation mechanism.
Troubleshooting Workflow for Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for low Schiff base yield.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. iiste.org [iiste.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchpublish.com [researchpublish.com]
- 16. media.neliti.com [media.neliti.com]
Navigating the Synthesis of 2,3-Dimethoxy-1-naphthaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-1-naphthaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your research and development endeavors. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have curated this resource to address the specific challenges you may encounter while scaling up the production of this important intermediate.
I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 2,3-dimethoxynaphthalene. The key reagents are a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent in situ.
The electron-donating nature of the two methoxy groups on the naphthalene ring activates it towards electrophilic aromatic substitution, directing the formylation to the C1 position.
Reaction Mechanism: A Step-by-Step Look
The Vilsmeier-Haack reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich π system of 2,3-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: A resonance-stabilized cationic intermediate is formed.
-
Aromatization: Loss of a proton restores the aromaticity of the naphthalene ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final product, this compound.
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address potential issues you may face during the synthesis.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack reaction of 2,3-dimethoxynaphthalene can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
DMF: The purity of DMF is critical. Old or improperly stored DMF can contain dimethylamine and formic acid, which can consume the Vilsmeier reagent and lead to side reactions. It is highly recommended to use freshly distilled or anhydrous grade DMF for optimal results.
-
POCl₃: Similarly, phosphorus oxychloride should be of high purity and handled under anhydrous conditions to prevent decomposition.
-
Starting Material: Ensure the 2,3-dimethoxynaphthalene is pure. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (typically 0-5 °C) to prevent degradation of the reagent. After the addition of 2,3-dimethoxynaphthalene, the reaction temperature may need to be carefully optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts.
-
Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A slight excess of POCl₃ is often used. The ratio of the Vilsmeier reagent to the naphthalene substrate also needs to be optimized. A common starting point is a 1.1 to 1.5 molar excess of the Vilsmeier reagent.
-
-
Work-up Procedure:
-
Hydrolysis: The hydrolysis of the intermediate iminium salt should be performed carefully. Quenching the reaction mixture on ice followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide) is a standard procedure. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
-
Question 2: I'm observing the formation of significant side products. What are they and how can I minimize them?
Answer:
The primary side products in the formylation of dimethoxynaphthalenes are often related to over-reactivity or alternative reaction pathways.
-
Potential Side Products:
-
Di-formylated products: Although less common due to the deactivating effect of the first formyl group, under harsh conditions, a second formylation might occur at another activated position on the naphthalene ring.
-
Products from Ring Deactivation/Decomposition: If the reaction temperature is too high or the reaction time is excessively long, the electron-rich naphthalene ring can be susceptible to degradation or polymerization, leading to a complex mixture of byproducts.
-
Impurities from Starting Materials: As mentioned earlier, impurities in the starting materials can lead to the formation of their own reaction products, complicating the purification process.
-
-
Minimization Strategies:
-
Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction.
-
Optimized Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Controlled Reagent Addition: Add the POCl₃ to the DMF slowly at a low temperature. Similarly, add the 2,3-dimethoxynaphthalene solution to the pre-formed Vilsmeier reagent in a controlled manner.
-
Question 3: The purification of the crude product by recrystallization is proving difficult. Can you suggest an effective solvent system?
Answer:
Recrystallization is the most common method for purifying this compound. The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Solvent Systems:
-
Ethanol: A patent for a similar compound, 2,3-dimethoxybenzaldehyde, suggests recrystallization from ethanol, which is a good starting point.[1]
-
Ethyl Acetate/Hexane: A common and effective mixed solvent system for many organic compounds. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Isopropanol/Water: Similar to the ethanol/water system, this can be an effective choice.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure product.
-
III. Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,3-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium acetate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ dropwise to the DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2,3-dimethoxynaphthalene in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (POCl₃:DMF) | 1.1 : 1 | Ensures complete formation of the Vilsmeier reagent. |
| Molar Ratio (Vilsmeier Reagent:Substrate) | 1.2 : 1 | A slight excess of the formylating agent drives the reaction to completion. |
| Reaction Temperature | 0-5 °C (reagent formation), 40-50 °C (reaction) | Controls exothermicity and prevents side reactions. |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures complete conversion without product degradation. |
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot suitable solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
If using a mixed solvent system (e.g., ethyl acetate/hexane), slowly add the anti-solvent (hexane) to the hot filtrate until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
IV. Alternative Synthesis Routes
While the Vilsmeier-Haack reaction is the most common, other formylation methods can be considered, although they may be less efficient for this specific substrate.
-
Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent, typically in an acidic medium. It is most effective for highly activated phenols and may not be as efficient for methoxy-substituted naphthalenes.[2]
-
Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. It is generally not applicable to phenol ethers.[3]
V. Frequently Asked Questions (FAQs)
Q1: Can I use other phosphorus halides instead of POCl₃? A1: While other phosphorus halides like PCl₅ or PBr₃ can also react with DMF to form Vilsmeier-type reagents, POCl₃ is the most commonly used and generally gives the best results for formylation.
Q2: Is it possible to perform this reaction without a solvent? A2: While some Vilsmeier-Haack reactions can be carried out neat, using a solvent like DCM helps to control the reaction temperature and facilitates stirring, especially on a larger scale.
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis should be used to confirm the structure and purity of the this compound. The melting point of the pure compound is reported to be 81-84 °C.
VI. Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Fluorescence of 2,3-Dimethoxy-1-naphthaldehyde Derivatives
Welcome to the technical support center for 2,3-Dimethoxy-1-naphthaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence properties of these versatile compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and unlock the full potential of your fluorescent experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence of this compound derivatives.
Q1: Why is the fluorescence of my this compound derivative weak?
A1: The fluorescence quantum yield of naphthaldehyde derivatives can be influenced by several factors. Weak fluorescence is often attributed to:
-
Solvent Effects: The polarity and viscosity of the solvent play a crucial role. In polar solvents, the fluorescence intensity of some naphthaldehyde-based Schiff bases may be weaker compared to non-polar solvents.[1] This can be due to processes like Twisted Intramolecular Charge Transfer (TICT), which provides a non-radiative decay pathway.[1]
-
Substituent Effects: The nature and position of substituents on the naphthalene ring can significantly alter the photophysical properties. Electron-donating groups, such as methoxy and amino groups, can enhance fluorescence, while electron-withdrawing groups may quench it.[2][3][4]
-
pH of the Solution: The fluorescence of certain derivatives can be highly pH-dependent. Protonation or deprotonation of functional groups can modulate intramolecular photoinduced electron transfer (PET), leading to changes in fluorescence intensity.[5][6]
Q2: How does solvent polarity affect the fluorescence emission of these derivatives?
A2: Solvent polarity can significantly impact both the fluorescence intensity and the emission wavelength (color). Generally, for many naphthalimide derivatives, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[3][9] This is due to the stabilization of the excited state by polar solvent molecules, a process known as solvent relaxation.[9] However, this increased stabilization can also promote non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield in highly polar solvents.[3]
Q3: Can I tune the fluorescence color of my derivative?
A3: Yes, the fluorescence color can be tuned. The emission wavelength is primarily determined by the chemical structure of the derivative and the surrounding environment. Introducing electron-donating groups at specific positions on the naphthalimide ring, for instance, can shift the emission from blue to yellowish-green.[3] Additionally, as mentioned above, changing the solvent polarity can also induce shifts in the emission wavelength.
Q4: What is fluorescence quenching and how can I minimize it?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[7] Common quenching mechanisms include:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with a quencher molecule. This can be minimized by decreasing the concentration of the quencher or by increasing the viscosity of the solvent to reduce diffusion.
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
-
Förster Resonance Energy Transfer (FRET): Energy transfer from the excited fluorophore to an acceptor molecule in close proximity.
II. Troubleshooting Guides
This section provides structured approaches to troubleshoot and resolve specific issues encountered during your experiments.
Problem 1: Low or No Detectable Fluorescence
If you are observing significantly lower fluorescence intensity than expected, or none at all, follow this troubleshooting workflow.
Step-by-Step Troubleshooting:
-
Verify Compound Integrity and Purity:
-
Action: Confirm the chemical structure and purity of your derivative using techniques like NMR, mass spectrometry, and HPLC.
-
Rationale: Impurities can act as quenchers or may be the source of interfering signals. An incorrect structure will not have the expected photophysical properties.
-
-
Check Instrument Settings:
-
Action: Ensure the excitation and emission wavelengths on the spectrofluorometer are set correctly for your compound. Verify that the detector gain is appropriate and that the slit widths are optimized.
-
Rationale: Incorrect instrument parameters are a common source of error in fluorescence measurements.
-
-
Optimize the Solvent System:
-
Action: Screen a range of solvents with varying polarities and viscosities. Start with non-polar solvents like cyclohexane or toluene and move towards more polar solvents like dichloromethane, acetonitrile, and ethanol.[3][11]
-
Rationale: As detailed in the FAQs, solvent properties have a profound effect on fluorescence. Some naphthaldehyde derivatives are known to exhibit weak fluorescence in highly polar solvents.[1] The viscosity of the solvent can also affect the fluorescence lifetime and quantum yield.[12]
-
-
Investigate pH Effects:
-
Action: If your derivative has ionizable groups, or if you are working in an aqueous or protic solvent, perform a pH titration. Measure the fluorescence intensity across a range of pH values to find the optimum.[5]
-
Rationale: The fluorescence of many organic dyes is pH-sensitive. For some naphthalimide derivatives, decreasing the pH can lead to a significant increase in fluorescence quantum yield due to the modulation of intramolecular photoinduced electron transfer.[5][13][14]
-
-
Assess for Potential Quenching:
-
Action: If possible, deoxygenate your solution by bubbling with nitrogen or argon gas. If you suspect quenching by a specific substance (e.g., metal ions), use a chelating agent or ensure all glassware is scrupulously clean.
-
Rationale: Dissolved oxygen is a well-known quencher of fluorescence. Metal ions can also quench fluorescence through various mechanisms.[7]
-
-
Consider Structural Modifications:
-
Action: If you are in the process of designing derivatives, consider introducing electron-donating groups, such as methoxy or amino groups, at the 4-position of the naphthalimide ring.[3][4]
-
Rationale: These substitutions can increase the electron density of the fluorophore, often leading to enhanced fluorescence quantum yields.[2][3][4]
-
Problem 2: Unexpected Shifts in Emission Wavelength
If the observed fluorescence color is different from what is expected, consider the following.
Step-by-Step Troubleshooting:
-
Analyze Solvent Polarity:
-
Check for Aggregation Effects:
-
Action: Measure the absorption and emission spectra at different concentrations.
-
Rationale: At high concentrations, some derivatives can form aggregates, which may exhibit different fluorescence properties, such as aggregation-induced emission (AIE) or quenching.[1]
-
-
Evaluate the pH of the Solution:
-
Confirm the Chemical Structure:
-
Action: Re-verify the structure of your synthesized derivative.
-
Rationale: An unexpected substitution pattern or an unintended side product from a reaction can lead to different photophysical properties.
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the relative fluorescence quantum yield, a key parameter for quantifying the fluorescence enhancement of your derivatives.
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[15][16]
Materials and Instruments:
-
Test Sample: The this compound derivative of interest.
-
Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solvent: Spectroscopic grade solvent. The same solvent should ideally be used for both the sample and the standard.[15]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum feature.
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[16]
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the reference standard.
-
Note the absorbance value at the chosen excitation wavelength for each solution. The absorbance should not exceed 0.1 to avoid inner filter effects.[16]
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight line for both the test sample (GradX) and the standard (GradST).
-
-
Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of the test sample (ΦX):[15]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard. If the same solvent is used, this term becomes 1.
-
IV. Data Presentation
Table 1: Influence of Solvent Polarity on the Photophysical Properties of a Hypothetical this compound Schiff Base Derivative
| Solvent | Polarity (ET(30)) | Abs. Max (λabs, nm) | Em. Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 410 | 495 | 4580 | 0.45 |
| Dichloromethane | 41.1 | 415 | 510 | 4990 | 0.53 |
| Acetonitrile | 46.0 | 420 | 525 | 5210 | 0.11 |
| Ethanol | 51.9 | 422 | 530 | 5280 | 0.05 |
| DMSO | 45.1 | 425 | 536 | 5270 | 0.003 |
Note: This table is illustrative and based on general trends observed for similar naphthalimide derivatives.[3] The data demonstrates a typical positive solvatochromism, where the emission peak red-shifts with increasing solvent polarity, accompanied by a significant decrease in quantum yield in polar solvents.[3]
V. References
-
The Intramolecular Loss of Fluorescence by Lysine Derivatized with Naphthalenedialdehyde. CORE. --INVALID-LINK--
-
Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing. --INVALID-LINK--
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. --INVALID-LINK--
-
A Comparative Guide to Determining the Fluorescence Quantum Yield of 1-Methoxynaphthalene Derivatives. Benchchem. --INVALID-LINK--
-
(PDF) Fluorescence and solvent-dependent phosphorescence studies of o-nitrobenzaldehyde: A combined experimental and theoretical investigation. ResearchGate. --INVALID-LINK--
-
Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... ResearchGate. --INVALID-LINK--
-
Effects of solvent on the fluorescence of 2-anilinonaphthalene. PubMed. --INVALID-LINK--
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC - PubMed Central. --INVALID-LINK--
-
Practical access to fluorescent 2,3-naphthalimide derivatives via didehydro-Diels–Alder reaction. Chemical Communications (RSC Publishing). --INVALID-LINK--
-
Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. RSC Publishing. --INVALID-LINK--
-
The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Springer. --INVALID-LINK--
-
Quenching of naphthalene fluorescence by NaI over a wide iodide... ResearchGate. --INVALID-LINK--
-
Quantum Yield Measurement. Hitachi High-Tech Corporation. --INVALID-LINK--
-
Solvent Effects on Fluorescence Emission. Evident Scientific. --INVALID-LINK--
-
Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. PubMed Central. --INVALID-LINK--
-
Fluorescence quantum yield measurement. JASCO Global. --INVALID-LINK--
-
Fluorescence emission and quenching studies with naphthyl diimides. Photobiology. --INVALID-LINK--
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. --INVALID-LINK--
-
A Comparative Analysis of the Fluorescence Properties of 1,8-Disubstituted Naphthalene Derivatives. Benchchem. --INVALID-LINK--
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. --INVALID-LINK--
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. --INVALID-LINK--
-
Fluorescent Probe for Al3+ Based on Naphthalene Derivative. Seventh Sense Research Group. --INVALID-LINK--
-
Fluorescent Intensity of Dye Solutions under Different pH Conditions. ResearchGate. --INVALID-LINK--
-
A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances. --INVALID-LINK--
-
Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. iris.unina.it. --INVALID-LINK--
-
Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. Chemistry Europe. --INVALID-LINK--
-
Substitution effect on the fluorescence properties of the 1,3a,6a-triazapentalenes. The values were determined in deaerated dichloromethane. ResearchGate. --INVALID-LINK--
-
Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. PMC - NIH. --INVALID-LINK--
-
Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. PMC - NIH. --INVALID-LINK--
-
Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Semantic Scholar. --INVALID-LINK--
-
Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. PubMed. --INVALID-LINK--
-
Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. Semantic Scholar. --INVALID-LINK--
-
Enhancing Fluorescence of Naphthalimide Derivatives by Suppressing the Intersystem Crossing. Request PDF - ResearchGate. --INVALID-LINK--
-
A highly selective fluorescent probe for Al3+ based on bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone with aggregation-induced emission enhancement and gel properties. PubMed. --INVALID-LINK--
References
- 1. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Effects of solvent on the fluorescence of 2-anilinonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. iris.unina.it [iris.unina.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Senior Scientist's Guide to Comparing the Fluorescence Quantum Yields of Naphthaldehyde Probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and overall success of an assay. Naphthaldehyde-based probes, and their derivatives, represent a versatile class of fluorophores prized for their sensitivity to the local molecular environment.[1][2] A key performance benchmark for any fluorophore is its fluorescence quantum yield (ΦF), a measure that quantifies the efficiency of the fluorescence process.[3][4]
This guide provides an in-depth comparison of the fluorescence quantum yields of naphthaldehyde-derived probes. We will explore the structural and environmental factors that govern their fluorescence efficiency, present a detailed, field-tested protocol for the accurate determination of quantum yield, and offer insights to inform the selection of the optimal probe for your research needs.
Understanding Fluorescence Quantum Yield (ΦF)
At its core, the fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[5][6] It is a direct measure of the efficiency of the fluorescence process, expressed as a value between 0 and 1.0.[5]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A probe with a quantum yield of 1.0 (or 100%) is a perfect fluorophore, where every absorbed photon results in an emitted photon.[5] While this is the theoretical maximum, compounds with quantum yields of 0.10 are still considered usefully fluorescent.[5] The quantum yield is determined by the competition between radiative decay (fluorescence, kf) and non-radiative decay pathways (knr), such as internal conversion and intersystem crossing.[6]
ΦF = kf / (kf + knr)
A higher quantum yield leads to a brighter signal, which is paramount for applications requiring high sensitivity. The molecular structure of the naphthaldehyde scaffold and its surrounding environment—including solvent polarity, pH, temperature, and the presence of quenchers—can significantly alter the rates of these decay pathways and thus dramatically affect the quantum yield.[7][8]
Comparative Analysis of Naphthaldehyde-Based Probes
The rigid, conjugated π-system of the naphthalene core provides a robust platform for fluorescence.[1] However, chemical modifications to this core structure, often at the aldehyde group to create Schiff bases or other derivatives, can drastically alter the photophysical properties. These probes are frequently designed as "turn-on" or "turn-off" sensors, where a low intrinsic quantum yield is dramatically increased or decreased upon binding to a specific analyte, such as a metal ion.[9][10][11] This change is often mediated by mechanisms like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET).[10]
The following table provides a comparative look at the quantum yields of several naphthaldehyde derivatives, illustrating the profound impact of both chemical structure and local environment.
| Probe/Derivative | Condition / Solvent | Quantum Yield (ΦF) | Key Characteristics & Application |
| 2-Hydroxy-1-naphthaldehyde Schiff Base (HN12 derivative) | Methanol | Low (exact value varies) | Often used as a precursor for "turn-on" sensors. Low initial ΦF is desirable.[12] |
| Naphthaldehyde-pyridylhydrazone + Zn²⁺ | Water/DMSO | High (up to 19-fold increase) | Demonstrates a classic "turn-on" response for Zinc ion detection via CHEF mechanism.[11][13] |
| Naphthalimide Derivative (Naphth-AlkyneOMe) | Various Solvents | High | Naphthalimides are a related class known for high quantum yields and photostability.[14][15][16] |
| 4-Acetylamino-1,8-naphthalimide | Methanol | 0.83 | Parent fluorophore for developing highly photostable dyes.[17] |
| Naphthalene (Parent Compound) | Cyclohexane | 0.23 | Serves as a fundamental reference for the photophysical properties of the core structure.[18] |
This table is illustrative. Quantum yields are highly dependent on the specific molecular structure and experimental conditions. Values are compiled from multiple sources for comparative purposes.
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The most common and accessible method for determining ΦF in a research setting is the relative method.[4][19] This technique involves comparing the fluorescence properties of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.[3][20]
Principle of the Method
The relative method is based on the premise that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4][20] Therefore, a ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.[4]
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Step-by-Step Methodology
1. Selection of a Fluorescence Standard:
-
Causality: The choice of standard is critical for accuracy. The ideal standard should have an absorption and emission profile that overlaps with the naphthaldehyde probe being tested.[21]
-
Protocol: Quinine sulfate in 0.1 M perchloric acid (ΦF = 0.60) is a reliable standard for probes emitting in the blue-violet range.[5][22] Unlike the traditionally used sulfuric acid solution, its quantum yield shows negligible temperature dependence.[22]
2. Preparation of Solutions:
-
Expertise: To prevent inner filter effects and concentration quenching, which lead to underestimation of the quantum yield, all solutions (both standard and sample) must be optically dilute.[8][23]
-
Protocol:
-
Prepare stock solutions of both the naphthaldehyde probe and the chosen standard in the same spectroscopic-grade solvent. Using the same solvent eliminates the need for refractive index corrections.[20]
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentration should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1.
-
3. Absorbance Measurement:
-
Trustworthiness: This step quantifies the photon absorption capacity of each solution. Accuracy is paramount.
-
Protocol:
-
Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for each dilution against a pure solvent blank.
-
From the spectra, record the precise absorbance value (A) at the intended excitation wavelength (λex) for every solution.
-
4. Fluorescence Emission Measurement:
-
Expertise: Instrumental parameters must be kept identical for all measurements to ensure a valid comparison.[20]
-
Protocol:
-
Using a spectrofluorometer, set the excitation wavelength (λex) to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure the instrument's detector and grating corrections are applied to the spectra to account for wavelength-dependent variations in instrument response.
-
Integrate the area under the entire corrected emission curve (F) for each spectrum.
-
5. Calculation of Quantum Yield:
-
Trustworthiness: The final calculation aggregates the collected data into the quantum yield value.
-
Protocol:
-
For both the sample (x) and the standard (st), plot the integrated fluorescence intensity (F) versus the absorbance (A).
-
Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).
-
The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:[4][19]
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively. (Note: If the same solvent is used, this term (nx²/nst²) equals 1 and can be omitted).[20]
-
-
Mechanism Spotlight: "Turn-On" Sensing
Many advanced naphthaldehyde probes are designed to have a very low quantum yield in their free state, which increases significantly upon binding to a target analyte. This "turn-on" mechanism is often governed by Photoinduced Electron Transfer (PET).
Caption: "Turn-On" fluorescence mechanism via PET inhibition.
In the "off" state, upon excitation, an electron from a receptor moiety (e.g., a nitrogen atom in a Schiff base) is transferred to the excited naphthaldehyde fluorophore. This provides a highly efficient non-radiative decay pathway, thus quenching fluorescence and resulting in a low ΦF. When an analyte like Zn²⁺ binds to the receptor, it lowers the energy of the receptor's orbital, making the PET process energetically unfavorable. This blockage of the non-radiative pathway forces the excited state to decay via fluorescence, "turning on" the signal and leading to a dramatic increase in the quantum yield.[10]
Conclusion
The fluorescence quantum yield is an indispensable parameter for evaluating and comparing the performance of naphthaldehyde-based probes. As demonstrated, ΦF is not an immutable property but is highly sensitive to both the probe's molecular architecture and its immediate environment. By employing rigorous, standardized protocols for measurement, researchers can accurately characterize their probes, enabling a more informed selection process. Understanding the interplay between structure, mechanism, and quantum efficiency is crucial for harnessing the full potential of these powerful analytical tools in drug discovery and advanced scientific research.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. edinst.com [edinst.com]
- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 8. homework.study.com [homework.study.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanelements.com [americanelements.com]
- 14. Synthesis and photophysical properties of extended π conjugated naphthalimides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jasco-global.com [jasco-global.com]
- 20. edinst.com [edinst.com]
- 21. researchgate.net [researchgate.net]
- 22. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinine sulfate [omlc.org]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethoxy-1-naphthaldehyde
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,3-Dimethoxy-1-naphthaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical systems. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing self-validating and trustworthy analytical procedures.[1][2][3][4]
The Imperative for Validated Methods
This compound (C₁₃H₁₂O₃, MW: 216.23 g/mol ) is an aromatic aldehyde whose purity and concentration are critical for the successful synthesis of downstream products.[5][6] An unvalidated analytical method is a black box; it yields data of unknown quality. Method validation is the process of providing documented evidence that a method is "fit for purpose," ensuring that the data generated is accurate, precise, and reproducible.[4][7][8] This is a non-negotiable requirement for quality control, stability testing, and regulatory submissions in the pharmaceutical industry.[9][10]
The validation process is governed by a set of core performance characteristics, as defined in the ICH Q2(R2) guideline.[3][4][11][12] A thorough validation study demonstrates a method's specificity, linearity, accuracy, precision, range, and robustness.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. It depends on the intended purpose of the method—be it impurity profiling, content uniformity, or simple identification. We will compare the three most relevant techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Workflow for Analytical Method Validation
The following diagram illustrates the lifecycle of an analytical method, from initial development through validation and routine use, emphasizing the central role of ICH guidelines.
Caption: General workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and versatile technique for the analysis of this compound. Its ability to separate the analyte from impurities and degradation products makes it the gold standard for assay and purity testing.
-
Expertise & Causality: A reversed-phase (RP-HPLC) method is the logical choice. The naphthalene core of the molecule is relatively non-polar, lending itself to strong retention on a C18 stationary phase. The methoxy and aldehyde groups provide sufficient polarity for elution with a standard mobile phase, such as a gradient of acetonitrile and water. UV detection is ideal due to the strong chromophore of the naphthalene ring system, which is expected to absorb strongly in the UV range (typically around 220-360 nm).[13]
-
Trustworthiness through System Suitability: Before any validation run, a System Suitability Test (SST) must be performed. This involves injecting a standard solution multiple times to verify that the system is performing within acceptable limits. Key SST parameters include:
-
Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections, demonstrating system precision.[2]
-
Theoretical Plates: A high number indicates good column efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative, particularly for identifying and quantifying volatile impurities. It offers unparalleled specificity due to the mass fragmentation patterns it generates.
-
Expertise & Causality: this compound is sufficiently volatile and thermally stable for GC analysis. A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from related substances. The mass spectrometer, operating in electron ionization (EI) mode, will produce a reproducible fragmentation pattern, providing a "fingerprint" for unequivocal identification.[14] This is especially valuable for identifying unknown impurities during forced degradation studies.
-
Trustworthiness through Specificity: The key advantage of MS detection is its specificity. While HPLC may show co-eluting peaks, GC-MS can often distinguish between them based on their unique mass spectra, thus preventing false positives or inaccurate quantification.[15]
UV-Vis Spectrophotometry
This technique is simpler and offers higher throughput than chromatography but suffers from a significant lack of specificity.
-
Expertise & Causality: A UV-Vis method relies on measuring the absorbance of the analyte at a specific wavelength (λmax) and correlating it to concentration via the Beer-Lambert Law. While simple, its utility is limited to situations where this compound is the only absorbing species in the sample matrix. It is unsuitable for purity analysis but can be a cost-effective option for a simple, in-process concentration check of a highly pure substance. The naphthalene ring system ensures strong absorbance, making the method sensitive.[16][17]
-
Trustworthiness through Limitation: The trustworthiness of a UV-Vis method is established by acknowledging its limitations. It should never be used for stability-indicating assays or for analyzing complex mixtures unless its specificity has been rigorously proven against all potential interferents, which is often impractical.
Data-Driven Comparison of Analytical Techniques
The following table provides a semi-quantitative comparison of the discussed methods against key validation parameters.
| Parameter | RP-HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Excellent for separating isomers and impurities) | Very High (Mass spectra provide structural confirmation) | Low (Prone to interference from other absorbing compounds) |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL range) | Very High (pg/mL to ng/mL range) | Moderate (µg/mL range) |
| Linearity & Range | Excellent (Typically 2-3 orders of magnitude) | Excellent (Can be wide, but may require multiple calibration curves) | Good (Typically 1-2 orders of magnitude) |
| Accuracy & Precision | Excellent (%RSD < 2.0%)[2] | Excellent (%RSD < 5.0%) | Good (%RSD < 2.0% in ideal conditions) |
| Robustness | Good (Sensitive to mobile phase, pH, and temperature) | Very Good (Less sensitive to matrix effects than HPLC) | Excellent (Generally very robust) |
| Throughput | Moderate (10-30 min per sample) | Moderate (20-40 min per sample) | High (< 5 min per sample) |
| Application | Assay, Purity, Impurity Profiling, Stability Testing | Impurity Identification, Quantification of Volatiles, Trace Analysis | Quick Assay of Pure Substance, Dissolution Testing |
Experimental Protocols for Validation
Here we provide a detailed protocol for validating an RP-HPLC method for the assay of this compound, based on ICH guidelines.[18]
Recommended HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 1: Validation of Accuracy
Accuracy is determined by a recovery study, where a known amount of analyte is added to a placebo (matrix without the analyte) and the recovery is measured.
-
Prepare Placebo Solution: Prepare a solution containing all formulation excipients except this compound.
-
Spike Placebo: Prepare triplicate samples at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Analyze Samples: Analyze the nine prepared samples using the HPLC method.
-
Calculate Recovery: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the RSD for each level should not be more than 2.0%.[19]
Protocol 2: Validation of Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.[2]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The overall RSD for all 12 samples (from both days) should be ≤ 2.0%.
-
Protocol 3: Validation of Linearity
Linearity demonstrates the direct proportionality between concentration and the analytical signal.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering the range (e.g., 50% to 150% of the target assay concentration).
-
Analyze Standards: Inject each standard in triplicate.
-
Construct Calibration Curve: Plot the mean peak area against the concentration.
-
Perform Linear Regression: Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be close to zero.
Decision Logic for Method Selection
This diagram provides a logical pathway for selecting the most appropriate analytical technique based on the specific analytical challenge.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures data integrity and product quality. While UV-Vis spectrophotometry offers a rapid screening tool for pure substances, its lack of specificity renders it unsuitable for regulatory-facing stability and purity assays. GC-MS provides exceptional specificity and is the premier choice for identifying volatile impurities. However, for a comprehensive analysis encompassing assay, purity, and stability, a well-validated RP-HPLC method is the most robust and defensible choice .
By grounding method development and validation in the principles of the ICH and FDA guidelines, and by understanding the scientific rationale behind each procedural step, researchers can develop analytical methods that are not only compliant but are fundamentally sound, reliable, and fit for their intended purpose.
References
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. ijrpc.com [ijrpc.com]
- 10. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. aanda.org [aanda.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Biological Activity of 2,3-Dimethoxy-1-naphthaldehyde Derivatives
In the landscape of medicinal chemistry, the naphthalene scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, aromatic structure provides an excellent platform for the synthesis of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] This guide focuses on the derivatives of 2,3-dimethoxy-1-naphthaldehyde, a class of compounds with significant potential in drug discovery. We will explore their performance in key biological assays, compare their efficacy with relevant alternatives, and provide the detailed experimental methodologies necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising molecules.
The this compound Scaffold: A Platform for Therapeutic Innovation
The this compound molecule serves as a versatile starting material for the synthesis of a wide array of derivatives, most notably Schiff bases. Schiff bases, characterized by their azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine.[4] This synthetic accessibility, coupled with the diverse biological activities reported for Schiff bases, makes them an attractive area of research.[4] The dimethoxy substitution on the naphthalene ring is of particular interest as methoxy groups are known to influence the electronic and lipophilic properties of a molecule, which can in turn modulate its biological activity.
Comparative Analysis of Biological Activities
While specific research on the biological activities of this compound derivatives is an emerging field, we can draw valuable insights from the broader family of naphthaldehyde and dimethoxy-naphthalene derivatives. This section will compare the reported anticancer, antimicrobial, and anti-inflammatory activities of these related compounds, providing a predictive framework for the potential of this compound derivatives.
Anticancer Activity
Naphthalene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of key signaling pathways.[1][5][6] For instance, certain naphthalimide derivatives have been shown to induce apoptosis in cancer cells through the upregulation of Bax and caspase 9, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
A study on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, a related dimethoxy-naphthalene derivative, revealed significant antitumor activity against various prostate cancer cell lines, with IC50 values ranging from 1 to 3 µM.[7][8] This compound was found to induce apoptosis and arrest the cell cycle, highlighting the potential of the dimethoxy-naphthalene scaffold in cancer therapy.[7][8]
Table 1: Comparative Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Naphthalimide-1,2,3-triazole derivative | H1975 (Lung Cancer) | 16.56 | Not specified | [4] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | 1 | Apoptosis, Cell Cycle Arrest | [7][8] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 (Prostate) | 3 | Apoptosis, Cell Cycle Arrest | [7][8] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 (Prostate) | 1.5 | Apoptosis, Cell Cycle Arrest | [7][8] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 (Prostate) | 3 | Apoptosis, Cell Cycle Arrest | [7][8] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | Apoptosis, Cell Cycle Arrest | [9] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | Apoptosis, Cell Cycle Arrest | [9] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | Apoptosis, Cell Cycle Arrest | [9] |
Antimicrobial Activity
Schiff bases derived from naphthaldehydes are well-documented for their antimicrobial properties.[10] The imine group is considered crucial for their biological activity.[4] Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde and sulfamethazine exhibited an antibacterial activity zone of 22 mm.[4]
The antimicrobial efficacy of these compounds is often evaluated using the agar well diffusion method, where the diameter of the zone of inhibition is measured to quantify the compound's ability to inhibit microbial growth.
Table 2: Comparative Antimicrobial Activity of Naphthaldehyde Derivatives
| Compound Class | Microorganism | Zone of Inhibition (mm) | Method | Reference |
| 2-hydroxy-1-naphthaldehyde Schiff base with Sulfamethazine | Bacillus subtilis | 22 | Agar Well Diffusion | [4] |
| 2-hydroxy-1-naphthaldehyde Schiff base | Gram-positive & Gram-negative bacteria | - | Well Diffusion Method | [10] |
| Dihydroxybenzaldehyde derivatives | Staphylococcus aureus | MIC50 of 500 mg/L | Microdilution | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of naphthaldehyde derivatives is another area of active investigation. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.[12][13][14][15]
The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following section provides step-by-step methodologies for the key biological assays discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to about 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to the desired concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Experimental Workflow for Agar Well Diffusion
Caption: Workflow of the agar well diffusion assay.
Detailed Protocol:
-
Preparation:
-
Prepare Mueller-Hinton agar plates.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Assay:
-
Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[16]
-
Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Experimental Workflow for Nitric Oxide Assay
Caption: Workflow of the nitric oxide assay.
Detailed Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Mechanistic Insights: Signaling Pathways
The biological activities of this compound derivatives are likely mediated through their interaction with key cellular signaling pathways.
Anticancer Mechanism: The Caspase-Mediated Apoptosis Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The caspase family of proteases plays a central role in this process.[17][18][19] The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[19]
Caption: Caspase-mediated intrinsic apoptosis pathway.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses.[12][13][14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[13][15]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. While direct experimental data for this specific subclass is still emerging, the extensive research on related naphthaldehyde and dimethoxy-naphthalene derivatives provides a strong rationale for their further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and development of these molecules as novel therapeutic agents. Future studies should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and elucidate their precise mechanisms of action.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 3. Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 4. ajol.info [ajol.info]
- 5. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Nuances of Naphthaldehyde Isomers
In the landscape of molecular analysis, the subtle distinctions between constitutional isomers present a formidable challenge and a fascinating area of study. Naphthaldehyde, existing as 1-naphthaldehyde and 2-naphthaldehyde, provides a classic case study. While sharing the same molecular formula, the positional difference of the aldehyde group on the naphthalene ring system imparts unique electronic and steric environments. These differences manifest as distinct spectroscopic signatures. This guide provides a comprehensive comparison of 1- and 2-naphthaldehyde using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings of the observed spectral variations and provide actionable experimental protocols for researchers in drug development and materials science.
The Structural Isomerism of Naphthaldehyde: A Tale of Two Positions
The core of this guide lies in understanding how the placement of the aldehyde functional group at either the α (peri) or β position of the naphthalene ring influences its interaction with electromagnetic radiation. This seemingly minor structural alteration leads to significant differences in electron distribution, bond energies, and molecular geometry, which are the very properties probed by spectroscopic methods.
I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic systems like naphthaldehyde, these transitions primarily involve π → π* and n → π* electronic promotions.[1] The position of the aldehyde group directly influences the extent of conjugation and, consequently, the energy of these transitions.
Theoretical Considerations
The naphthalene ring possesses a conjugated π-electron system. The attachment of an aldehyde group (-CHO), with its carbonyl (C=O) bond, extends this conjugation. However, the degree of this extension and its effect on the electronic energy levels differ between the two isomers.
-
1-Naphthaldehyde: The aldehyde group at the 1-position experiences greater steric hindrance from the peri-hydrogen at the 8-position. This can force the aldehyde group slightly out of the plane of the naphthalene ring, partially disrupting the π-conjugation.
-
2-Naphthaldehyde: The aldehyde group at the 2-position experiences less steric hindrance, allowing for better planarity with the naphthalene ring and more effective conjugation.
Increased conjugation typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This results in the absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift in the absorption spectrum.
Comparative UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 1-Naphthaldehyde | ~242, ~300 | Not specified | Not specified |
| 2-Naphthaldehyde | Not specified | Not specified | Not specified |
II. Fluorescence Spectroscopy: The Emission of Light
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Generally, molecules with extended conjugated π-systems and structural rigidity are more likely to be fluorescent. The fluorescence properties of naphthaldehyde isomers are highly sensitive to their environment and the nature of their excited states.
Theoretical Insights
The efficiency and wavelength of fluorescence are dictated by the energy difference between the lowest excited singlet state (S1) and the ground state (S0), as well as the rates of radiative (fluorescence) and non-radiative decay processes.
Neutral naphthaldehyde species typically do not fluoresce in non-polar solvents at room temperature but exhibit moderate fluorescence in water.[4] This is attributed to the lowest excited singlet state in non-polar solvents being of the n,π* type, which favors non-radiative decay pathways.[4] In polar solvents, the π,π* state is stabilized, leading to fluorescence. The frequencies of fluorescence for naphthaldehydes are among the lowest observed for simple monofunctional naphthalene derivatives, indicating a significant degree of intramolecular charge transfer in the excited state.[4]
Comparative Fluorescence Data
| Compound | Emission Maximum (λem) | Quantum Yield (ΦF) | Solvent |
| 1-Naphthaldehyde | Weakly emissive | Low | Various |
| 2-Naphthaldehyde Derivatives | Active | Not specified | Not specified |
Note: Quantitative comparative data on the fluorescence of the parent 1- and 2-naphthaldehyde under identical conditions is sparse. However, derivatives of 2-naphthaldehyde are noted to be active in fluorescence-based assays.[5]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
Interpreting the Spectra
The key to differentiating 1- and 2-naphthaldehyde by NMR lies in the distinct chemical shifts and coupling patterns of the aromatic protons and the unique chemical shift of the aldehyde proton and carbon.
-
¹H NMR: The aldehyde proton (-CHO) in both isomers will appear as a singlet in the downfield region (typically 9-10 ppm). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) characteristic of a substituted naphthalene system. The proton ortho to the aldehyde group is expected to be significantly deshielded.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons will appear in the 120-150 ppm region.
Comparative NMR Data
| Compound | Aldehyde ¹H Shift (ppm) | Aldehyde ¹³C Shift (ppm) | Solvent |
| 1-Naphthaldehyde | ~10.28 | ~194.1 | DMSO-d6 |
| 2-Naphthaldehyde | ~10.13 | ~192.5 | CDCl3 |
Data for 1-Naphthaldehyde from a supplementary information file.[6]¹H NMR data for 2-naphthaldehyde is available.[7]
IV. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for identifying functional groups.[8]
Key Vibrational Modes
The most prominent features in the IR spectra of naphthaldehydes will be the C=O stretch of the aldehyde and the C-H and C=C stretching and bending vibrations of the aromatic ring.
-
C=O Stretch: A strong, sharp absorption band is expected between 1665 and 1760 cm⁻¹.[9] Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency.[10]
-
Aromatic C-H Stretch: These appear as a group of bands above 3000 cm⁻¹.[11]
-
Aromatic C=C Stretch: These vibrations result in several bands in the 1450-1600 cm⁻¹ region.[11]
-
Aldehyde C-H Stretch: Two weak bands can often be observed around 2750 and 2850 cm⁻¹.[12]
The substitution pattern on the naphthalene ring can also be inferred from the out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region.[11][13]
Comparative IR Data
| Compound | C=O Stretching Frequency (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 1-Naphthaldehyde | ~1700 | >3000 |
| 2-Naphthaldehyde | ~1695 | >3000 |
Note: The exact frequencies can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull, or solution). Saturated aldehydes typically absorb around 1730 cm⁻¹, while conjugation to an aromatic ring lowers this to around 1705 cm⁻¹.[12]
Experimental Protocols
UV-Vis Spectroscopy Workflow
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the naphthaldehyde isomer.
-
Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) in a volumetric flask.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrument Calibration:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.[14]
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[14]
-
Fluorescence Spectroscopy Workflow
-
Sample Preparation:
-
Data Acquisition:
-
Place the sample in a quartz cuvette.
-
Set the excitation wavelength (typically at the λmax from the UV-Vis spectrum).
-
Scan the emission monochromator to record the fluorescence emission spectrum.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.
-
NMR Spectroscopy Workflow
-
Sample Preparation:
-
Dissolve 5-25 mg of the naphthaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18][19] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[20]
-
Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[19]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
IR Spectroscopy Workflow
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture in a die to form a transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, deposit a drop of a concentrated solution of the sample onto the crystal and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the clean ATR crystal).
-
Place the sample in the beam path and record the IR spectrum.
-
Conclusion
The spectroscopic comparison of 1- and 2-naphthaldehyde underscores the power of these analytical techniques in distinguishing between closely related isomers. While UV-Vis and fluorescence spectroscopy provide insights into the electronic properties and excited state behavior, NMR and IR spectroscopy offer detailed structural information based on the local chemical environment and vibrational modes, respectively. For the researcher, a multi-spectroscopic approach is invaluable for the unambiguous identification and characterization of naphthaldehyde compounds and their derivatives, providing a solid foundation for their application in drug discovery and materials science.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. 2-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. rsc.org [rsc.org]
- 7. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hpst.cz [hpst.cz]
- 14. scribd.com [scribd.com]
- 15. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 16. agilent.com [agilent.com]
- 17. news-medical.net [news-medical.net]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 20. scribd.com [scribd.com]
A Comparative Guide to the Applications of 2,3-Dimethoxy-1-naphthaldehyde in Scientific Research
Introduction: The Versatility of a Naphthalene Core
2,3-Dimethoxy-1-naphthaldehyde is an aromatic aldehyde characterized by a naphthalene scaffold substituted with two methoxy groups and a formyl group.[1][2] This molecular architecture is not merely incidental; it is the foundation of the compound's broad utility in medicinal chemistry, materials science, and analytical chemistry. The naphthalene core provides a rigid, planar, and electron-rich system with favorable photophysical properties, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations.[3] The ortho-dimethoxy substitution pattern further modulates the electronic properties and reactivity of the aldehyde, making it a valuable precursor for complex molecular designs.[4]
This guide provides an in-depth comparison of the primary applications of this compound and its structural analogs. We will explore its role in the synthesis of biologically active compounds and fluorescent probes, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
Section 1: A Scaffold for Biologically Active Agents: Schiff Bases and Metal Complexes
A predominant application of naphthaldehyde derivatives is in the synthesis of Schiff bases (imines) and their subsequent metal complexes. The condensation of the aldehyde group with a primary amine yields a C=N (azomethine) linkage, a pharmacophore critical to the biological activity of many compounds.[5][6] The resulting Schiff base ligands, featuring the bulky and aromatic naphthalene moiety, are excellent chelating agents for various transition metals, leading to stable complexes with significant therapeutic potential.[7][8]
Application 1.1: Anticancer Agents
Derivatives of dimethoxy-naphthalene have been investigated for their potential as anticancer agents. The mechanism often involves inhibiting critical enzymes or interacting with cellular processes in cancer cells. For instance, novel 2-naphthamide derivatives synthesized from dimethoxybenzaldehyde precursors have shown potent cytotoxic activity against various cancer cell lines.[9][10] The performance of these synthetic compounds is often benchmarked against established chemotherapeutic drugs.
Comparative Performance of Naphthalene Derivatives as Anticancer Agents
| Compound | Target Cell Line | IC₅₀ (μM) | Reference Drug | IC₅₀ (μM) | Citation |
| Compound 5b | C26 (Colon Carcinoma) | 3.59 | Paclitaxel | 5.75 | [10] |
| HepG2 (Liver Cancer) | 8.38 | Paclitaxel | 2.85 | [10] | |
| MCF7 (Breast Cancer) | 5.42 | Paclitaxel | 3.14 | [10] | |
| Compound 8b | C26 (Colon Carcinoma) | 2.97 | Paclitaxel | 5.75 | [10] |
| HepG2 (Liver Cancer) | 7.12 | Paclitaxel | 2.85 | [10] | |
| MCF7 (Breast Cancer) | 4.65 | Paclitaxel | 3.14 | [10] | |
| Compound 8b | VEGFR-2 Inhibition | 0.384 | Sorafenib | 0.069 | [10] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.
The data indicates that certain derivatives, such as compound 8b, exhibit potent anticancer activity, even surpassing the efficacy of paclitaxel against the C26 cell line.[10] This highlights the potential of the naphthalene scaffold in designing novel and effective oncological therapies.
Application 1.2: Antimicrobial Agents
The Schiff bases and metal complexes derived from naphthaldehydes also display a broad spectrum of antimicrobial activities.[5] The lipophilicity of the naphthalene ring can facilitate the compound's transport across microbial cell membranes, while the azomethine group and coordinated metal ion can interfere with essential cellular processes.
Comparative Performance of a Naphthamide Derivative as an Antibacterial Agent
| Pathogen | MIC (μg/mL) of Compound 8b | MIC (μg/mL) of Ciprofloxacin | Citation |
| Escherichia coli | 16 | 8 | [9][10] |
| Streptococcus faecalis | 16 | 16 | [9][10] |
| Salmonella enterica | 16 | 16 | [9][10] |
| MSSA | 8 | 8 | [9][10] |
| MRSA | 16 | 16 | [9][10] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher efficacy. MSSA: Methicillin-sensitive S. aureus; MRSA: Methicillin-resistant S. aureus.
Compound 8b demonstrates antibacterial activity comparable to the broad-spectrum antibiotic Ciprofloxacin against several clinically relevant strains.[9][10] This positions naphthaldehyde derivatives as promising leads for developing new antimicrobial agents to combat drug resistance.
Experimental Protocol: Microwave-Assisted Synthesis of a Schiff Base Ligand
This protocol is adapted from methodologies for synthesizing Schiff bases from 2-hydroxy-1-naphthaldehyde, a close structural analog, and is applicable for this compound.[11] Microwave-assisted synthesis is chosen for its efficiency, offering reduced reaction times and often higher yields compared to conventional heating.[11]
Objective: To synthesize a Schiff base from this compound and an exemplary primary amine (e.g., 3-amino-1,2,4-triazole).
Materials:
-
This compound (1 molar equivalent)
-
3-amino-1,2,4-triazole (1 molar equivalent)
-
Ethanol (reaction solvent)
-
Microwave synthesizer
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a microwave-safe reaction vessel.
-
Add an equimolar amount of 3-amino-1,2,4-triazole to the solution.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol to remove unreacted precursors, and dried under vacuum.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm the formation of the imine linkage.
Visualization: Synthetic Workflow
Caption: General workflow for synthesis of Schiff bases and their metal complexes.
Section 2: Illuminating Biology: Naphthaldehyde-Based Fluorescent Probes
The inherent fluorescence of the naphthalene ring makes its derivatives, including this compound, excellent platforms for designing fluorescent probes.[3][12] These probes are engineered to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific analyte, enabling its detection and quantification. A key advantage of many naphthalene-based probes is their large Stokes shift (the separation between excitation and emission maxima), which minimizes self-quenching and interference from scattered excitation light.[13]
Application 2.1: Selective Detection of Metal Ions
A significant application is the development of chemosensors for metal ions, such as Aluminum (Al³⁺), which is environmentally and biologically important.[12] Schiff bases derived from naphthaldehydes can act as "turn-on" fluorescent probes. In their free state, they are weakly fluorescent, but upon chelation with a metal ion like Al³⁺, a rigid complex is formed, restricting intramolecular rotation and leading to a significant enhancement of fluorescence (Chelation-Enhanced Fluorescence, CHEF).[12]
Performance of a Naphthalene-Based Probe for Al³⁺ Detection
| Parameter | Value | Significance | Citation |
| Response Type | "Turn-on" Fluorescence | High signal-to-background ratio | [12] |
| Analyte | Al³⁺ | High selectivity over other metal ions | [12] |
| Detection Limit | 0.66 μM | High sensitivity for trace analysis | [12] |
| Linear Range | 2-100 μM | Suitable for quantitative analysis | [12] |
Comparison with Other Fluorophores: Compared to common fluorophores like fluorescein or rhodamine, naphthalene-based probes often offer superior photostability and a larger Stokes shift.[13] While rhodamines can provide higher quantum yields in the visible range, the synthesis of naphthaldehyde-based probes is often more straightforward, involving a simple one-step condensation reaction.[12]
Experimental Protocol: Fluorometric Titration for Metal Ion Sensing
This protocol describes how to evaluate the response of a naphthalene-derived Schiff base probe to a target metal ion.
Objective: To measure the fluorescence response of a probe to varying concentrations of Al³⁺.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in Ethanol or DMSO).
-
Stock solution of AlCl₃ (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, to maintain constant pH).
-
Spectrofluorometer.
Procedure:
-
Prepare a series of cuvettes containing the buffer solution.
-
To each cuvette, add a fixed amount of the probe stock solution to achieve a final concentration in the low micromolar range (e.g., 10 μM).
-
Add increasing amounts of the Al³⁺ stock solution to the cuvettes to achieve a desired concentration range (e.g., 0 to 100 μM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer. Excite the sample at its maximum absorption wavelength (λ_ex) and record the emission over a suitable range.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Al³⁺.
-
From this plot, determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Visualization: Mechanism of a "Turn-On" Fluorescent Probe
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a metal ion probe.
Section 3: A Versatile Building Block in Pharmaceutical Synthesis
Beyond its direct use in Schiff base ligands, this compound, like other methoxylated aromatic aldehydes, is a crucial intermediate in multi-step organic synthesis.[4][14] Its aldehyde functionality can be transformed into a wide array of other functional groups, making it a valuable starting point for constructing complex molecular frameworks found in many pharmaceuticals.
Comparative Case Study: Trimetazidine Synthesis
To illustrate the role of a methoxy-substituted aromatic aldehyde as a key starting material, we can examine the synthesis of the anti-anginal drug Trimetazidine. While Trimetazidine itself is synthesized from the analogous 2,3,4-Trimethoxybenzaldehyde , the synthetic logic and reaction types are directly comparable and demonstrate the industrial relevance of this class of compounds.[14] The synthesis involves a reductive amination reaction, a cornerstone of medicinal chemistry for introducing amine functionalities.
Alternative Starting Materials: While other aldehydes could theoretically be used, the specific trimethoxy substitution pattern of the starting material is integral to the final drug's structure and function. This pattern is a key pharmacophore that modulates the drug's metabolic effects.[14] The use of a different aldehyde, such as benzaldehyde or even a naphthaldehyde, would result in a completely different molecular entity with different pharmacological properties. This underscores the importance of selecting the correct, highly functionalized aldehyde precursor.
Visualization: Multi-Step Pharmaceutical Synthesis Workflow
Caption: Simplified workflow for Trimetazidine synthesis, a model for pharmaceutical production.
Conclusion
This compound is far more than a simple chemical reagent; it is a versatile platform for innovation across multiple scientific disciplines. Its applications stem directly from its unique structure: the reactive aldehyde for synthetic transformations, the rigid and fluorescent naphthalene core for optical applications, and the dimethoxy groups for modulating electronic properties. As demonstrated, its derivatives and analogs have yielded potent anticancer and antimicrobial candidates, rivaling existing drugs in preclinical studies.[10] Furthermore, they provide the basis for highly sensitive and selective fluorescent probes for environmental and biological monitoring.[12] For researchers in drug discovery and materials science, this compound and its related structures represent a rich starting point for the design and synthesis of novel, high-performance functional molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. ajol.info [ajol.info]
- 6. ijmsdr.org [ijmsdr.org]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. internationaljournalssrg.org [internationaljournalssrg.org]
- 13. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Benchmarking 2,3-Dimethoxy-1-naphthaldehyde Against Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. While a vast array of commercial dyes exists, novel or less-characterized compounds may offer unique advantages. This guide provides an in-depth technical comparison of 2,3-Dimethoxy-1-naphthaldehyde, a fluorescent aromatic aldehyde, against established commercial dyes. Our objective is to equip you with the foundational knowledge and experimental frameworks to objectively evaluate its potential for your specific applications.
Introduction to the Fluorescent Probe Landscape
Fluorescent molecules are indispensable tools in modern biological and chemical research. Their ability to absorb light at a specific wavelength and emit it at a longer wavelength allows for sensitive and specific detection of molecules and cellular structures. The ideal fluorescent probe exhibits high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal perturbation of the biological system under study.
This guide focuses on this compound, a derivative of naphthalene. Naphthalene-based fluorophores are known for their rigid, planar structure and extensive π-electron conjugation, which often results in high quantum yields and excellent photostability[1]. We will benchmark this compound against three widely used commercial fluorescent dyes: DAPI, Hoechst 33342, and Fluorescein isothiocyanate (FITC).
Characterizing the Challenger: this compound
Naphthalene derivatives are noted for their sensitivity to the local environment, a property known as solvatochromism[2]. This means their fluorescence emission can change with the polarity of the solvent, making them potentially useful as probes for studying changes in the cellular microenvironment.
The Incumbents: A Profile of Commercial Fluorescent Dyes
A meaningful comparison requires a thorough understanding of the established alternatives. We will consider three workhorse dyes that span a range of applications.
DAPI (4',6-diamidino-2-phenylindole)
DAPI is a popular blue-fluorescent nuclear counterstain that binds strongly to the minor groove of A-T rich regions of double-stranded DNA[3][4][5]. Its fluorescence is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio for nuclear visualization[3][6]. While it can enter live cells at higher concentrations, it is primarily used for staining fixed cells due to its limited cell permeability[3].
Hoechst 33342
Similar to DAPI, Hoechst 33342 is a blue-fluorescent DNA stain that binds to the minor groove of DNA, with a preference for A-T rich regions[7][8]. A key advantage of Hoechst 33342 is its enhanced cell permeability, making it suitable for staining the nuclei of both live and fixed cells[7][9]. It exhibits a large Stokes shift, which is beneficial in multicolor imaging experiments[7].
Fluorescein isothiocyanate (FITC)
FITC is a derivative of fluorescein that is widely used for labeling proteins and other biomolecules through its reactive isothiocyanate group, which forms a stable covalent bond with primary amines[10]. It boasts a high absorptivity and excellent fluorescence quantum yield, emitting a bright green fluorescence[1][11]. However, its fluorescence is pH-sensitive and it is known to be susceptible to photobleaching[1][12].
Head-to-Head Comparison: Photophysical and Performance Metrics
The following table summarizes the key photophysical properties of the commercial dyes. The properties of this compound are presented as "To Be Determined (TBD)" to emphasize the necessity of experimental validation.
| Parameter | This compound | DAPI | Hoechst 33342 | FITC |
| Excitation Max (nm) | TBD | ~358 | ~350[6][8] | ~495[11][12] |
| Emission Max (nm) | TBD | ~461[2] | ~461[7][8] | ~519[11][12] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | TBD | ~27,000 | ~42,000 | ~73,000 |
| Quantum Yield (Φ) | TBD | ~0.92 (bound to DNA)[6] | High (DNA-bound) | ~0.5[11] |
| Photostability | TBD (Expected to be high)[1] | Moderate | Moderate | Low[1][13] |
| Cell Permeability | TBD | Low (fixed cells preferred)[3] | High (live and fixed cells)[7] | Impermeable (used for labeling)[10] |
| Primary Application | TBD | Nuclear counterstaining (fixed cells)[3][4] | Nuclear counterstaining (live/fixed cells)[7] | Biomolecule labeling[10] |
Experimental Design for Objective Benchmarking
To rigorously evaluate this compound, a series of standardized experiments must be performed. The following protocols provide a framework for determining its key performance indicators.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable approach[14].
Caption: Workflow for Relative Quantum Yield Determination.
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: In a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and slit widths for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Perform a linear regression for each data set. The slope of the line is the gradient.
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (GradS / GradR) * (nS² / nR²) Where ΦR is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.
-
Assessment of Photostability
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photoactivatable Fluorescein Derivatives Caged with (3-Hydroxy-2-naphthalenyl)methyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 2,3-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,3-Dimethoxy-1-naphthaldehyde
This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its structural motif is found in a range of molecules with therapeutic potential, making its efficient and cost-effective synthesis a critical consideration for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering a comprehensive cost-benefit analysis supported by experimental data and procedural insights to aid in the selection of the most suitable method for your research and development needs.
Synthesis of the Starting Material: 2,3-Dimethoxynaphthalene
A common precursor for the synthesis of this compound is 2,3-dimethoxynaphthalene. A prevalent method for its preparation is the methylation of 2,3-dihydroxynaphthalene.
Experimental Protocol: Methylation of 2,3-Dihydroxynaphthalene
This procedure outlines the synthesis of 2,3-dimethoxynaphthalene from 2,3-dihydroxynaphthalene using dimethyl sulfate.
Materials:
-
2,3-Dihydroxynaphthalene
-
Dimethyl sulfate
-
Sodium hydroxide
-
Anhydrous potassium carbonate
-
Acetone
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxynaphthalene (1.0 eq) in a suitable solvent such as acetone.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
To this suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with a sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,3-dimethoxynaphthalene.
-
Purify the product by recrystallization or column chromatography.
Yield: While specific yields for this reaction can vary, literature on similar phenolic methylations suggests that yields in the range of 85-95% can be expected with careful optimization.[1][2][3]
Comparative Analysis of Formylation Routes to this compound
The introduction of a formyl group onto the 2,3-dimethoxynaphthalene backbone is the crucial step in synthesizing the target aldehyde. Several methods are available, each with its own set of advantages and disadvantages.
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][7]
Reaction Mechanism & Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich 2,3-dimethoxynaphthalene then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The methoxy groups on the naphthalene ring activate it towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice.
Experimental Protocol
Materials:
-
2,3-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Crushed ice
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,3-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Estimated Yield: Based on similar substrates, the Vilsmeier-Haack reaction can be expected to provide good to excellent yields, potentially in the range of 75-90%.[8][9][10]
Cost-Benefit Analysis
-
Cost: This route is generally cost-effective due to the relatively low price of DMF and POCl₃.
-
Benefits: The reaction is typically high-yielding and the reagents are readily available. It is a well-established and reliable method.
-
Drawbacks: Phosphoryl chloride is corrosive and reacts violently with water. DMF is a suspected teratogen and requires careful handling. The reaction can sometimes be difficult to drive to completion and may require optimization of temperature and reaction time.
Safety and Environmental Considerations
Phosphoryl chloride is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DMF is a reproductive toxin. The reaction generates acidic waste that requires proper neutralization before disposal. The use of chlorinated solvents for extraction contributes to environmental concerns.
Route 2: Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[11][12]
Reaction Mechanism & Rationale
The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile is then attacked by the electron-rich 2,3-dimethoxynaphthalene ring. Subsequent hydrolysis of the intermediate furnishes the aldehyde. This method can offer high regioselectivity, particularly for ortho-formylation of phenols and their ethers.
Experimental Protocol
Materials:
-
2,3-Dimethoxynaphthalene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
0.1 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,3-dimethoxynaphthalene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride (1.1-2.2 eq) dropwise.
-
Slowly add dichloromethyl methyl ether (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Estimated Yield: For electron-rich aromatic compounds, the Rieche formylation can provide high yields, often exceeding 80%.
Cost-Benefit Analysis
-
Cost: Dichloromethyl methyl ether and titanium tetrachloride are more expensive than the reagents used in the Vilsmeier-Haack reaction, making this route potentially more costly.
-
Benefits: This method can offer excellent regioselectivity and high yields under mild conditions.
-
Drawbacks: Dichloromethyl methyl ether is a potent carcinogen and requires stringent safety precautions. Titanium tetrachloride is highly corrosive and moisture-sensitive.
Safety and Environmental Considerations
Dichloromethyl methyl ether is a known human carcinogen and must be handled with extreme care in a dedicated fume hood with appropriate PPE. Titanium tetrachloride is corrosive and reacts violently with moisture. The reaction generates acidic and potentially hazardous waste streams. The use of chlorinated solvents is also a concern.
Route 3: Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[13][14]
Reaction Mechanism & Rationale
Under acidic conditions, hexamethylenetetramine generates an electrophilic iminium ion. This electrophile attacks the activated naphthalene ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, lead to the formation of the aldehyde. The Duff reaction is often used for the ortho-formylation of phenols, but its applicability to other electron-rich aromatics has been demonstrated.
Experimental Protocol
Materials:
-
2,3-Dimethoxynaphthalene
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid or trifluoroacetic acid
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxynaphthalene (1.0 eq) and hexamethylenetetramine (1.5-2.0 eq) in glacial acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture to reflux (around 100-120 °C) for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Hydrolyze the intermediate by heating the aqueous mixture for an additional 1-2 hours.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Estimated Yield: The Duff reaction is notoriously low-yielding for many substrates, often in the range of 15-40%.[15] However, yields can sometimes be improved with the use of stronger acids like trifluoroacetic acid.
Cost-Benefit Analysis
-
Cost: Hexamethylenetetramine and acetic acid are relatively inexpensive reagents.
-
Benefits: The reagents are readily available and less hazardous than those used in the Rieche formylation.
-
Drawbacks: The primary drawback is the typically low yield, which significantly impacts the overall cost-effectiveness for producing larger quantities of the product. The reaction often requires high temperatures and long reaction times.
Safety and Environmental Considerations
Glacial acetic acid is corrosive. Trifluoroacetic acid is a strong, corrosive acid. The reaction should be performed in a well-ventilated fume hood. The acidic waste requires neutralization.
Route 4: Formylation via Directed Ortho-Lithiation
This route involves the deprotonation of the aromatic ring at a specific position using a strong base, followed by quenching the resulting organolithium species with a formylating agent like DMF.[16][17]
Reaction Mechanism & Rationale
The methoxy groups at the 2- and 3-positions of the naphthalene ring can direct a strong base, such as n-butyllithium, to deprotonate the adjacent C1 position. The resulting aryllithium intermediate is then reacted with DMF to form an adduct, which upon acidic workup, hydrolyzes to the desired aldehyde. This method offers the potential for high regioselectivity.
Experimental Protocol
Materials:
-
2,3-Dimethoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,3-dimethoxynaphthalene (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
Estimated Yield: Directed ortho-lithiation followed by formylation can be a high-yielding reaction, with potential yields exceeding 80%, provided that the lithiation step is efficient and regioselective.[18]
Cost-Benefit Analysis
-
Cost: n-Butyllithium is a relatively expensive reagent, and the requirement for anhydrous, cryogenic conditions adds to the operational cost.
-
Benefits: This method can provide excellent regioselectivity and high yields.
-
Drawbacks: The use of pyrophoric n-butyllithium requires specialized handling techniques and a strictly inert atmosphere. The reaction must be carried out at very low temperatures. Substrate compatibility can be an issue.
Safety and Environmental Considerations
n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled with extreme caution under an inert atmosphere. Cryogenic conditions require the use of liquid nitrogen or dry ice/acetone baths, which have their own safety considerations. The use of ethereal solvents, which are highly flammable, is also a concern.
Visualization of Synthetic Workflows
References
- 1. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Rieche formylation - Wikipedia [en.wikipedia.org]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
- 16. Formylation - Common Conditions [commonorganicchemistry.com]
- 17. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Confirming the Structure of 2,3-Dimethoxy-1-naphthaldehyde Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of common reaction products derived from 2,3-dimethoxy-1-naphthaldehyde, a versatile building block in medicinal chemistry and materials science. We will explore the synthesis and structural elucidation of Schiff bases and Wittig reaction products, offering supporting experimental data and explaining the causality behind the analytical choices.
Introduction: The Synthetic Versatility of this compound
This compound (C₁₃H₁₂O₃, Molar Mass: 216.23 g/mol ) is an aromatic aldehyde featuring a naphthalene core substituted with a formyl group and two methoxy groups.[1][2] This substitution pattern influences the reactivity of the aldehyde and provides a scaffold for the synthesis of a diverse array of complex molecules. The electron-donating nature of the methoxy groups can impact the electrophilicity of the carbonyl carbon, while the sterically hindered environment around the aldehyde can influence reaction kinetics and product stereochemistry.
This guide will focus on two fundamental transformations of this compound:
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases), a common linkage in biologically active compounds and ligands.[3][4][5]
-
Wittig Reaction: The reaction with phosphorus ylides to form alkenes, a powerful carbon-carbon bond-forming reaction.[6][7][8][9]
We will compare the expected structures of the products from these reactions and detail the analytical techniques required for their definitive confirmation.
I. Schiff Base Formation: Synthesis and Structural Characterization
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a fundamental process in organic synthesis.[3][5] These imine-containing compounds are prevalent in various fields, including the development of novel therapeutic agents and catalytic systems.[3]
A. Synthetic Protocol: A Generalized Approach
A common method for synthesizing Schiff bases involves the refluxing of equimolar amounts of the aldehyde and a primary amine in a suitable solvent, often with an acid catalyst to facilitate dehydration.[4][10]
Experimental Protocol: Synthesis of a Schiff Base from this compound
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask. In a separate container, dissolve the desired primary amine (e.g., aniline, 1.0 mmol) in 10 mL of ethanol.
-
Reaction Setup: Add the amine solution to the aldehyde solution with stirring. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.
Figure 1. General workflow for the synthesis of a Schiff base from this compound.
B. Structural Confirmation of the Imine Product
The formation of the C=N double bond is the key structural change to verify. A combination of spectroscopic methods is essential for unambiguous confirmation.
| Analytical Technique | Expected Observations for Schiff Base Product | Rationale |
| Infrared (IR) Spectroscopy | Appearance of a strong C=N stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹). | The formation of the imine bond and consumption of the starting materials lead to characteristic changes in the vibrational spectrum. |
| ¹H NMR Spectroscopy | Appearance of a new singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm. The aldehyde proton signal (around 10.0 ppm) will disappear. Signals corresponding to the naphthalene and amine aromatic protons will be present, potentially with shifts due to the new electronic environment. | The chemical environment of the protons changes significantly upon Schiff base formation, leading to predictable shifts in the NMR spectrum. |
| ¹³C NMR Spectroscopy | Appearance of a new signal for the imine carbon (-C=N-) in the range of 150-165 ppm. The aldehyde carbonyl carbon signal (around 190 ppm) will disappear. | The carbon of the newly formed imine bond has a characteristic chemical shift that is distinct from the starting aldehyde. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the Schiff base product. Fragmentation patterns may show loss of substituents from the amine or naphthalene rings. | Mass spectrometry provides the molecular weight of the product, confirming the condensation reaction has occurred.[11] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule, including bond lengths and angles, confirming the trans or cis isomerism around the C=N bond.[10] | For crystalline products, X-ray crystallography offers unequivocal structural proof. |
II. Wittig Reaction: A Powerful Tool for Alkene Synthesis
The Wittig reaction is a highly versatile method for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent).[7][8] This reaction is widely used for the synthesis of alkenes with controlled stereochemistry.[7][9]
A. Synthetic Protocol: Generating the Alkene
The Wittig reaction typically involves the in-situ generation of the phosphorus ylide from a phosphonium salt using a strong base, followed by the addition of the aldehyde.[12]
Experimental Protocol: Wittig Reaction of this compound
-
Ylide Formation: To a stirred suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Allow the mixture to stir for 1 hour to form the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2. A schematic representation of the Wittig reaction workflow.
B. Structural Confirmation of the Alkene Product
The key transformation to confirm is the conversion of the carbonyl group to a carbon-carbon double bond.
| Analytical Technique | Expected Observations for Wittig Product | Rationale |
| Infrared (IR) Spectroscopy | Disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹). Appearance of a C=C stretching band (around 1620-1680 cm⁻¹) and =C-H stretching bands (above 3000 cm⁻¹). | The replacement of the carbonyl with a double bond results in a distinct IR spectrum. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 10.0 ppm). Appearance of new signals for the vinylic protons in the range of 5.0-7.0 ppm. The coupling constants between the vinylic protons can help determine the stereochemistry (E/Z isomerism) of the double bond. | The protons on the newly formed double bond have characteristic chemical shifts and coupling patterns that are diagnostic of the product structure and stereochemistry. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of new signals for the sp² carbons of the double bond in the range of 100-150 ppm. | The conversion of the carbonyl carbon to an alkene carbon is readily observed in the ¹³C NMR spectrum. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated molecular weight of the alkene product. Fragmentation patterns can provide further structural information. | Confirms the molecular weight of the product, consistent with the addition of the ylide fragment and loss of an oxygen atom. |
III. Comparative Analysis of Reaction Products
The choice between synthesizing a Schiff base or an alkene via the Wittig reaction depends on the desired final molecular architecture. The following table summarizes the key structural differences between the two product classes.
| Feature | Schiff Base Product | Wittig Reaction Product |
| Functional Group | Imine (-C=N-) | Alkene (-C=C-) |
| Key Spectroscopic Signature (IR) | C=N stretch (~1600-1650 cm⁻¹) | C=C stretch (~1620-1680 cm⁻¹) |
| Key Spectroscopic Signature (¹H NMR) | Imine proton (~8.0-9.0 ppm) | Vinylic protons (~5.0-7.0 ppm) |
| Key Spectroscopic Signature (¹³C NMR) | Imine carbon (~150-165 ppm) | Alkene carbons (~100-150 ppm) |
| Potential for Isomerism | E/Z isomerism around the C=N bond | E/Z isomerism around the C=C bond |
Conclusion
The structural confirmation of reaction products from this compound requires a multi-faceted analytical approach. While both Schiff base formation and the Wittig reaction yield products with distinct functionalities, their unambiguous characterization relies on the careful application and interpretation of spectroscopic techniques such as IR, NMR, and mass spectrometry. For crystalline materials, X-ray crystallography provides the ultimate structural proof. By understanding the expected outcomes and the analytical tools available, researchers can confidently verify the structures of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ajol.info [ajol.info]
- 4. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. N-(2,3-Dimethoxybenzylidene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3-Dimethoxy-1-naphthaldehyde
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental to responsible scientific practice, protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,3-Dimethoxy-1-naphthaldehyde (CAS No. 56252-09-6), grounded in established safety standards and regulatory requirements.
The causality behind these stringent disposal protocols is rooted in the chemical nature of the compound and its parent structure, naphthalene. Naphthalene and its derivatives are classified as hazardous pollutants and potential carcinogens, capable of causing significant harm to ecosystems and human health if improperly released.[1][2][3] Therefore, every step is designed as a self-validating system to minimize risk and ensure compliance.
Section 1: Hazard Assessment and Safety Profile
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is an aromatic aldehyde and a naphthalene derivative. While specific toxicity data may be limited, its classification and the properties of related compounds demand a cautious approach.
Table 1: Safety Profile for this compound
| Property | Value/Information | Source |
| Chemical Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [4] |
| CAS Number | 56252-09-6 | [4][5] |
| Physical State | Solid, Powder | [6] |
| Molecular Formula | C₁₃H₁₂O₃ | [4][5] |
| GHS Hazard | Danger: H318 - Causes serious eye damage. | [4] |
| Associated Hazards | Based on similar aldehydes, may cause skin and respiratory irritation. Harmful if swallowed.[7] |
The primary GHS classification indicates a high risk of serious eye injury upon contact.[4] This dictates that appropriate personal protective equipment (PPE) is not optional but essential.
Section 2: The Regulatory Landscape: EPA, RCRA, and OSHA
In the United States, chemical waste management is governed by a framework of federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the national standards for hazardous waste management.[8][9] RCRA creates a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[10][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) .[12][13][14] This written plan must outline procedures for safe chemical handling, including specific waste disposal protocols.[14]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures that align with your local and state requirements.
Section 3: Core Disposal Workflow: A Step-by-Step Protocol
Follow this systematic procedure for all waste containing this compound, including pure unused compound, contaminated materials (e.g., weigh boats, gloves), and reaction residues.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Characterize the Waste: Based on its chemical structure, this compound is classified as non-halogenated solid organic waste .
-
Segregate: Do NOT mix this waste with halogenated organic waste, aqueous waste, or reactive chemicals.[15] Solid waste must be kept separate from liquid waste.[16]
Causality Insight: Halogenated and non-halogenated wastes require different incineration processes. Mixing them complicates disposal and increases costs.
Step 2: Personal Protective Equipment (PPE)
Always don the following PPE before handling the chemical or its waste:
-
Eye Protection: Chemical safety goggles are mandatory to protect against the serious eye damage hazard.[4]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[17]
-
Body Protection: A standard laboratory coat should be worn.[17]
Step 3: Containerization and Labeling
The waste container is the primary means of containment and communication.
-
Select a Compatible Container: Use a wide-mouth, sealable container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) bucket or a designated solid waste container from your EHS office).[11][18] The container must be in good condition, with no leaks or cracks.[18]
-
Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:[11][19]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (and any other components of the waste stream)
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Corrosion, Exclamation Mark).
-
The accumulation start date (the date the first piece of waste is added).
-
Step 4: On-Site Accumulation
Waste must be accumulated safely at its point of generation.
-
Transfer Waste: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid creating dust. If transferring contaminated items like gloves or weigh paper, place them directly into the container.
-
Seal the Container: Keep the container tightly sealed at all times, except when actively adding waste.[11][18] This prevents the release of vapors and protects the contents from contamination.
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[18]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This must be handled by licensed professionals.
-
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 80-90% capacity.
-
Request Pickup: Once the container is full, or if your experiment is complete, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for requesting this service.
-
Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically via high-temperature incineration.[20]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.
-
Manage Small Spills: For a small, contained spill of the solid powder:
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding the creation of dust.[6] A wet paper towel can be used to gently wipe the area after sweeping to collect any remaining powder.
-
Place the collected material and any cleaning supplies (e.g., contaminated paper towels) into your labeled hazardous waste container.[6]
-
Wash the area with soap and water.
-
Section 5: Visualizing the Disposal Pathway
This workflow diagram illustrates the decision-making and procedural steps for proper disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene utilization by UtilVtorProm company specialists [xn--80ancaco1ch7azg.xn--j1amh]
- 3. chej.org [chej.org]
- 4. This compound | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. mtu.edu [mtu.edu]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. osha.gov [osha.gov]
- 15. usbioclean.com [usbioclean.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling 2,3-Dimethoxy-1-naphthaldehyde
A Researcher's Guide to Safely Handling 2,3-Dimethoxy-1-naphthaldehyde
This guide provides essential safety and handling protocols for this compound, a compound frequently utilized in specialized organic synthesis. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist to offer a framework for safe laboratory operations, grounded in a thorough understanding of the material's potential hazards.
Hazard Analysis: Understanding the Risks
This compound (CAS No. 56252-09-6) is an aromatic aldehyde that presents several significant health and safety concerns. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary hazards:
-
Corrosivity and Irritation: The compound is classified as causing severe skin burns and serious eye damage. It can also cause skin and respiratory irritation.[1]
-
Toxicity: It is toxic if swallowed.
-
Sensitization: It may cause an allergic skin reaction.
Given these hazards, direct contact with the skin, eyes, and respiratory tract must be strictly avoided. The operational and disposal plans outlined below are designed to create multiple layers of protection against these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves | Disposable nitrile gloves offer good protection against incidental splashes.[2] For prolonged handling or in case of immersion, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Due to the risk of serious eye damage, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2][3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned to protect against skin contact.[2] Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | NIOSH-approved Respirator (as needed) | If there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. The specific type will depend on the exposure potential and should be determined by your institution's environmental health and safety department. |
| Feet | Closed-toe Shoes | Always wear shoes that fully cover the feet to protect against spills.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is recommended:
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.
-
Don PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula for transfers to minimize dust generation.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
The following diagram illustrates the decision-making process for ensuring adequate protection during handling:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[5]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Container Storage: The waste container should be kept tightly sealed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.
By adhering to these detailed protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
